FlAsH-EDT2
Description
Structure
2D Structure
Properties
CAS No. |
212118-77-9 |
|---|---|
Molecular Formula |
C24H18As2O5S4 |
Molecular Weight |
664.5 g/mol |
IUPAC Name |
2-[4,5-bis(1,3,2-dithiarsolan-2-yl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H18As2O5S4/c27-17-7-5-15-19(13-3-1-2-4-14(13)24(29)30)16-6-8-18(28)21(26-34-11-12-35-26)23(16)31-22(15)20(17)25-32-9-10-33-25/h1-8,27H,9-12H2,(H,29,30) |
InChI Key |
KCPRYVGBEBFLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FlAsH-EDT2; FlAsH EDT2; FlAsH-EDT-2 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of FlAsH-EDT2 Binding to Tetracysteine Tags: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical applications of FlAsH-EDT2, a powerful tool for site-specific protein labeling in living cells. We will delve into the core mechanism of its binding to genetically encoded tetracysteine tags, present key quantitative data, and provide detailed experimental protocols for its successful implementation.
The Core Binding Mechanism: A Tale of Arsenic and Thiols
The foundation of the this compound labeling technology lies in the high-affinity, reversible interaction between the biarsenical probe, this compound, and a small, genetically encoded peptide sequence known as the tetracysteine (TC) tag.
This compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a derivative of the green fluorescent dye fluorescein. In its free form, FlAsH is complexed with two molecules of 1,2-ethanedithiol (EDT), rendering it non-fluorescent. This quenching is crucial for minimizing background signal during labeling experiments.[1][2] The EDT molecules form stable complexes with the two arsenic atoms on the FlAsH molecule.[1][3]
The binding target, the tetracysteine tag, is a short amino acid sequence, most commonly Cys-Cys-Xaa-Xaa-Cys-Cys (CCXXCC), where 'Xaa' can be any amino acid other than cysteine.[3] This motif is genetically fused to a protein of interest. For the binding to occur, the four cysteine residues within the tag must be in a reduced state.
The labeling reaction is a displacement process. When this compound encounters a protein bearing the tetracysteine tag, the four cysteine thiols coordinate with the two arsenic atoms of the FlAsH molecule, displacing the two EDT molecules. This binding event forms a stable, covalent-like bond and induces a conformational change in the FlAsH molecule, leading to a dramatic increase in its fluorescence quantum yield. The result is a brightly fluorescently labeled protein at a specific site.
The binding is reversible. High concentrations of a small dithiol competitor, such as EDT or 2,3-dimercaptopropanol (BAL), can displace the FlAsH molecule from the tetracysteine tag, reversing the labeling.
Caption: this compound binding to a tetracysteine tag.
Quantitative Binding Parameters: Affinity and Kinetics
The affinity of this compound for the tetracysteine tag is exceptionally high, with dissociation constants (Kd) in the picomolar to low nanomolar range. This high affinity allows for specific labeling even at low concentrations of the probe. The binding kinetics are also favorable, with rapid association rates.
Over time, the original CCXXCC motif has been optimized to enhance binding affinity and fluorescence properties. The CCPGCC motif, where the two central amino acids are proline and glycine, has shown improved performance. Further optimization of the flanking sequences has led to even more robust and specific labeling.
| Tetracysteine Motif | Dissociation Constant (Kd) | Association Rate (k_on) (M⁻¹s⁻¹) | Notes |
| CCRECC | - | - | Original motif, shown to be less stable than CCPGCC. |
| CCPGCC | ~10⁻¹¹ M | 1.24 x 10⁵ | Widely used optimized motif with high affinity. |
| CCKACC | - | 1.43 x 10⁵ | A variant motif with different binding kinetics, allowing for potential orthogonal labeling. |
| FLNCCPGCCMEP | - | - | Optimized 12-amino-acid motif with higher affinity and improved dithiol resistance. |
| HRWCCPGCCKTF | - | - | Another optimized 12-amino-acid motif with enhanced properties. |
Note: Quantitative data for all motifs is not consistently available in the literature. The provided values are based on available reports and may vary depending on experimental conditions.
Experimental Protocols
Successful labeling with this compound requires careful attention to experimental details. Below are generalized protocols for in vitro and in-cell labeling.
In Vitro Labeling of Purified Proteins
This protocol is suitable for labeling purified proteins containing a tetracysteine tag.
Materials:
-
Purified tetracysteine-tagged protein
-
This compound stock solution (e.g., 1 mM in DMSO)
-
1,2-ethanedithiol (EDT) stock solution (e.g., 10 mM in DMSO)
-
Reducing agent (e.g., DTT or TCEP)
-
Labeling buffer (e.g., PBS or HEPES, pH 7.2-7.4)
Procedure:
-
Protein Reduction: Ensure the cysteine residues in the tetracysteine tag are fully reduced. Incubate the purified protein with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
Prepare Labeling Solution: Prepare the this compound labeling solution in the labeling buffer. A typical starting concentration is 1-5 µM this compound and 10-25 µM EDT. The excess EDT helps to minimize non-specific binding.
-
Labeling Reaction: Add the this compound labeling solution to the reduced protein solution. The final protein concentration can range from nanomolar to micromolar.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Removal of Excess Dye (Optional): If necessary, remove unbound this compound by dialysis, size-exclusion chromatography, or by adding a scavenger resin.
-
Fluoroscence Measurement: Measure the fluorescence of the labeled protein at an excitation wavelength of ~508 nm and an emission wavelength of ~528 nm.
References
FlAsH-EDT2: A Technical Guide to a Versatile Tool for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, labeling mechanisms, and practical applications of FlAsH-EDT2, a powerful fluorogenic probe for site-specific protein labeling in living cells. Its small size and ability to become fluorescent only upon binding to a specific amino acid motif make it an invaluable tool in cellular biology and drug discovery.
Core Concepts: Structure and Labeling Principle
This compound, or Fluorescein Arsenical Hairpin Binder-ethanedithiol, is a biarsenical derivative of the green-emitting fluorophore, fluorescein.[1] In its free form, complexed with two molecules of 1,2-ethanedithiol (EDT), the dye is membrane-permeable and non-fluorescent.[1][2] This lack of intrinsic fluorescence significantly reduces background signal during labeling experiments.[2]
The key to this compound's utility lies in its high-affinity, specific binding to a tetracysteine (TC) motif, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which can be genetically engineered into a protein of interest.[3] The binding of the two arsenic atoms to the four cysteine residues displaces the EDT molecules, leading to a conformational change that unleashes the fluorescence of the fluorescein core. This process is reversible; the addition of excess EDT can displace the FlAsH probe from the tetracysteine tag.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative properties of this compound is presented in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈As₂O₅S₄ | |
| Molecular Weight | 664.50 g/mol | |
| Excitation Maximum | 508 nm | |
| Emission Maximum | 528 nm | |
| Quantum Yield (bound) | ~0.5 | |
| Extinction Coefficient | 30,000 - 80,000 M⁻¹cm⁻¹ |
Experimental Protocols
The following sections provide standardized protocols for the preparation of this compound labeling solutions and a general procedure for labeling proteins in live mammalian cells.
Preparation of this compound Stock and Labeling Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
1,2-ethanedithiol (EDT)
-
Silanized polypropylene tubes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Protocol:
-
This compound Stock Solution (e.g., 1 mM): In a silanized polypropylene tube, dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a 1 mM concentration. This stock solution should be stored at -20°C, protected from light and moisture.
-
EDT Stock Solution (25 mM): In a separate silanized tube, prepare a 25 mM solution of EDT in DMSO. This solution should be prepared fresh before each use due to the susceptibility of dithiols to air oxidation.
-
This compound Labeling Solution (e.g., 500 nM this compound, 12.5 µM EDT):
-
For each sample, mix 1 µl of the 1 mM this compound stock solution with 1 µl of the freshly prepared 25 mM EDT stock solution.
-
Incubate this mixture at room temperature for 5-10 minutes.
-
Dilute this mixture into the desired volume of pre-warmed cell culture medium or buffer (e.g., HBSS) to achieve the final labeling concentrations. For example, to make 1 ml of labeling solution, add the FlAsH/EDT mixture to 1 ml of buffer.
-
Live-Cell Protein Labeling Protocol
Materials:
-
Cells expressing the tetracysteine-tagged protein of interest
-
This compound labeling solution
-
Wash buffer (e.g., HBSS with 250 µM EDT or British Anti-Lewisite (BAL))
-
Imaging medium (e.g., HBSS without phenol red)
Protocol:
-
Cell Preparation: Culture cells expressing the TC-tagged protein to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed HBSS or a similar physiological buffer to remove serum proteins.
-
Labeling: Aspirate the wash buffer and add the freshly prepared this compound labeling solution to the cells. Incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal labeling time may vary depending on the protein and cell type.
-
Removal of Unbound Dye:
-
Aspirate the labeling solution.
-
Wash the cells with a solution containing a higher concentration of a dithiol, such as 250 µM EDT or BAL, for 10 minutes to reduce non-specific binding. Note that BAL has a higher potency in displacing FlAsH than EDT.
-
Wash the cells 2-3 times with buffer (without additional dithiol) to remove residual EDT or BAL.
-
-
Imaging: Replace the final wash buffer with a suitable imaging medium. The cells are now ready for fluorescence microscopy.
Visualizing with Graphviz
The following diagrams, generated using the DOT language, illustrate key aspects of this compound technology.
Chemical Structure of this compound
Caption: The chemical structure of this compound, highlighting the core fluorescein moiety.
Protein Labeling Workflow
Caption: A streamlined workflow for labeling tetracysteine-tagged proteins in live cells.
Signaling Pathway Application: GPCR Activation FRET Sensor
This compound's small size makes it an excellent tool for Förster Resonance Energy Transfer (FRET) studies. The following diagram illustrates its use in monitoring the activation of a G protein-coupled receptor (GPCR), where this compound acts as the FRET acceptor and a cyan fluorescent protein (CFP) serves as the donor.
Caption: FRET-based detection of GPCR activation using a CFP-FlAsH pair.
Advantages and Limitations
Advantages:
-
Small Size: The tetracysteine tag is only six amino acids long, minimizing potential interference with protein function, a significant advantage over larger tags like Green Fluorescent Protein (GFP).
-
Fluorogenic Nature: this compound is essentially non-fluorescent until it binds to its target, which dramatically reduces background fluorescence and the need for extensive washing steps.
-
Cell Permeability: The probe readily crosses the plasma membrane of live cells, allowing for the labeling of intracellular proteins.
-
High Specificity and Affinity: The interaction between this compound and the tetracysteine motif is highly specific and occurs with high affinity.
Limitations:
-
Non-specific Binding: this compound can bind non-specifically to endogenous cysteine-rich proteins, which can lead to background fluorescence. Careful optimization of labeling and washing conditions is crucial to minimize this effect.
-
Toxicity: As an organoarsenic compound, this compound can exhibit cytotoxicity, although this is often mitigated by the low concentrations used and the presence of EDT during labeling.
-
Requirement for Reduced Cysteines: The tetracysteine tag must be in a reduced state for this compound to bind, which may be a consideration when studying proteins in oxidizing environments like the endoplasmic reticulum.
Conclusion
This compound remains a powerful and versatile tool for the specific fluorescent labeling of proteins in their native cellular environment. Its unique properties, particularly its small size and fluorogenic nature, offer distinct advantages for a wide range of applications, from tracking protein localization and trafficking to sophisticated FRET-based studies of protein-protein interactions and conformational changes within signaling pathways. By understanding its chemical principles and adhering to optimized protocols, researchers can effectively leverage this compound to gain deeper insights into complex biological processes.
References
The Principle of FlAsH-EDT2: A Guide to Fluorescence Activation Upon Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles governing the fluorescence activation of FlAsH-EDT2 upon binding to its target tetracysteine motif. It offers a detailed look at the underlying mechanism, quantitative performance metrics, and comprehensive experimental protocols for its application in cellular and in vitro studies.
Core Principle: From Quenched to Fluorescent
This compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a membrane-permeable, fluorogenic biarsenical probe designed for the specific labeling of proteins in living cells.[1][2][3][4] The fundamental principle of its operation lies in a transition from a non-fluorescent (quenched) state to a highly fluorescent state upon binding to a specific amino acid sequence.
In its unbound form, this compound consists of a fluorescein core flanked by two arsenic groups, each complexed with two molecules of 1,2-ethanedithiol (EDT).[5] This EDT-bound configuration renders the molecule essentially non-fluorescent. The quenching is thought to occur through mechanisms such as vibrational deactivation or photoinduced electron transfer, which are facilitated by the flexible As-EDT groups.
The fluorescence of FlAsH is activated when it encounters a protein engineered to contain a specific tetracysteine motif, most commonly Cys-Cys-X-X-Cys-Cys (where X is any amino acid other than cysteine). The two arsenic atoms in FlAsH exhibit a high affinity for the pairs of cysteine thiols within this motif. This interaction displaces the EDT molecules and forms stable, covalent bonds between the arsenic atoms and the cysteine residues. The resulting complex is a more rigid and constrained structure that hinders the non-radiative decay pathways, leading to a dramatic increase in fluorescence quantum yield. This binding is reversible and can be competed off by high concentrations of dithiols like EDT or BAL (2,3-dimercapto-1-propanol).
Optimized tetracysteine motifs, such as CCPGCC, have been shown to exhibit even higher affinity and result in a greater quantum yield upon FlAsH binding. However, it is important to note that this compound can also bind non-specifically to endogenous cysteine-rich proteins, which can be a source of background fluorescence.
Quantitative Data Summary
The performance of this compound as a fluorescent probe is characterized by several key quantitative parameters. The following tables summarize these metrics based on available literature.
| Parameter | Value | Reference |
| Fluorescence Increase Upon Binding | >50,000-fold | |
| Quantum Yield (Bound to Tetracysteine Peptide) | ~0.5 | |
| Quantum Yield (Bound to BSA - Non-specific) | ~0.1 | |
| Excitation Maximum (Bound) | 508 nm | |
| Emission Maximum (Bound) | 528 nm | |
| Molar Mass | < 1 kDa | |
| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ |
Key Experimental Protocols
In Vitro Fluorescence Enhancement Assay
This protocol is designed to verify the quality of this compound and its fluorescence enhancement upon binding to a tetracysteine-containing peptide.
Materials:
-
This compound stock solution (1 mM in dry DMSO)
-
Tetracysteine-containing peptide stock solution (10 mM)
-
1,2-ethanedithiol (EDT) stock solution (10 mM in dry DMSO)
-
2-mercaptoethanesulfonate (MES) stock solution (1 M in water)
-
MOPS buffer (100 mM, pH 7.2)
-
Fluorimeter
Procedure:
-
Prepare a measurement buffer by adding 25 µL of 1 M MES and 2.5 µL of 10 mM EDT to 2.5 ml of 100 mM MOPS buffer in a fluorescence cuvette. This results in final concentrations of 10 mM MES and 10 µM EDT.
-
Place the cuvette in the fluorimeter and measure the baseline emission intensity at 530 nm with an excitation wavelength of 508 nm.
-
Add 2.5 µL of 1 mM this compound to the cuvette for a final concentration of 1 µM. Mix thoroughly.
-
Continuously measure the fluorescence emission at 530 nm for 5-10 minutes to observe any initial changes.
-
Add an excess of the tetracysteine peptide to the solution and continue to measure the fluorescence. A significant and rapid increase in fluorescence intensity indicates successful binding and activation.
Labeling of Tetracysteine-Tagged Proteins in Living Cells
This protocol provides a general guideline for labeling proteins expressed with a tetracysteine tag in cultured cells.
Materials:
-
Cells expressing the tetracysteine-tagged protein of interest
-
This compound stock solution (e.g., 500 µM in DMSO)
-
EDT stock solution (e.g., 500 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope
Procedure:
-
Culture the cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate.
-
Wash the cells twice with HBSS to remove any residual serum.
-
Prepare the labeling solution by diluting the this compound stock solution in HBSS to a final concentration of 2.5 µM. The optimal concentration may need to be determined empirically, ranging from 1 µM to 10 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
To reduce non-specific background fluorescence, prepare a wash buffer containing 250 µM EDT in HBSS.
-
Remove the labeling solution and wash the cells with the EDT-containing wash buffer for 10 minutes.
-
Wash the cells 2-3 times with HBSS (without EDT) to remove any remaining EDT.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~508 nm, emission ~528 nm).
Visualizing the Mechanism and Workflow
Fluorescence Activation Pathway
Caption: The fluorescence activation pathway of this compound upon binding to a tetracysteine tag.
Experimental Workflow for Cellular Labeling
Caption: A typical experimental workflow for labeling tetracysteine-tagged proteins in living cells.
References
FlAsH-EDT2 for Live Cell Imaging of Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a cornerstone of modern biological research, enabling the visualization of dynamic cellular processes in real-time. A significant challenge in this field has been the development of specific, minimally invasive methods for labeling proteins of interest. While fluorescent proteins like GFP have been revolutionary, their large size (~30 kDa) can sometimes interfere with the function and localization of the protein being studied.[1][2] The FlAsH-EDT2 (Fluorescein Arsenical Hairpin binder-ethanedithiol) technology offers a powerful alternative, utilizing a small, genetically encoded tetracysteine tag that is recognized by a membrane-permeant, fluorogenic biarsenical dye.[1][2] This guide provides a comprehensive technical overview of the this compound system, its core principles, detailed experimental protocols, and quantitative data to facilitate its successful implementation in your research.
The this compound System: Mechanism of Action
The this compound labeling technology is based on the high-affinity interaction between the biarsenical FlAsH compound and a genetically encoded tetracysteine (TC) motif.[3] The minimal TC tag has the sequence Cys-Cys-Xaa-Xaa-Cys-Cys, where 'Xaa' can be any amino acid other than cysteine. For optimal binding and fluorescence, the CCPGCC motif is often preferred.
Initially, this compound is complexed with two molecules of 1,2-ethanedithiol (EDT), rendering it non-fluorescent and cell-permeable. Upon entering a cell, if it encounters a protein engineered to contain the tetracysteine tag, the EDT molecules are displaced, and the two arsenic atoms in FlAsH form stable covalent bonds with the four cysteine residues of the tag. This binding event induces a conformational change in the FlAsH molecule, causing it to become brightly fluorescent. This fluorogenic nature of the dye is a key advantage, as it minimizes background fluorescence from unbound probes, leading to a high signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize the key quantitative properties of the this compound system, providing a basis for experimental design and comparison with other fluorescent probes.
| Property | Value | Reference |
| Excitation Wavelength (max) | 508 nm | |
| Emission Wavelength (max) | 528 nm | |
| Molar Mass | ~664.49 g/mol | |
| Quantum Yield (bound) | 0.1 - 0.6 | |
| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ | |
| Tag Size | 6 amino acids (~585 Da) |
| Reagent | Recommended Starting Concentration | Reference |
| This compound (for transfected cells) | 1.0 - 2.5 µM | |
| This compound (for transduced cells) | 1.25 µM | |
| EDT (in labeling solution) | 12.5 µM (for 500 nM FlAsH) | |
| BAL (in wash buffer) | 250 µM |
Experimental Protocols
Generation of a Tetracysteine-Tagged Protein of Interest
The first step is to genetically engineer the protein of interest to include the tetracysteine tag (e.g., CCPGCC). This can be achieved by standard molecular cloning techniques, inserting the tag at the N-terminus, C-terminus, or within a flexible loop of the protein. The choice of location should be carefully considered to minimize disruption of protein function.
Cell Culture and Transfection
Cells should be cultured under standard conditions. For transient expression, cells can be transfected with the plasmid encoding the tetracysteine-tagged protein using a suitable transfection reagent. Optimal expression levels should be determined empirically, as very high expression can sometimes lead to protein aggregation. For stable expression, a cell line expressing the tagged protein can be generated.
Live Cell Labeling with this compound
This protocol is a general guideline and may require optimization for specific cell types and proteins.
Materials:
-
Cells expressing the tetracysteine-tagged protein
-
This compound stock solution (e.g., in DMSO)
-
1,2-ethanedithiol (EDT)
-
British Anti-Lewisite (BAL) wash buffer
-
Opti-MEM® or other suitable serum-free medium
-
Hanks' Balanced Salt Solution (HBSS) with glucose
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a fresh solution of this compound in a suitable buffer (e.g., HBSS with glucose or Opti-MEM). A typical starting concentration is 500 nM this compound.
-
Add EDT to the labeling solution to a final concentration of 12.5 µM.
-
Incubate the this compound/EDT mixture at room temperature for at least 10 minutes to ensure the formation of the non-fluorescent complex.
-
-
Cell Preparation:
-
Wash the cells expressing the tetracysteine-tagged protein twice with pre-warmed serum-free medium (e.g., Opti-MEM).
-
-
Labeling:
-
Remove the wash medium and add the prepared this compound labeling solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the protein and cell type.
-
-
Washing to Reduce Background:
-
Remove the labeling solution.
-
Wash the cells twice with a wash buffer containing a dithiol compound to remove non-specifically bound this compound. A commonly used wash buffer is 250 µM BAL in Opti-MEM. Perform each wash for at least 5-10 minutes.
-
After the final wash, replace the wash buffer with fresh, pre-warmed imaging medium (e.g., Opti-MEM or phenol red-free medium).
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~508 nm, Emission: ~528 nm).
-
Mandatory Visualizations
Experimental Workflow for this compound Labeling
Caption: A step-by-step workflow for labeling tetracysteine-tagged proteins in live cells using this compound.
Signaling Pathway: this compound Binding Mechanism
Caption: The mechanism of this compound binding to a tetracysteine-tagged protein, leading to fluorescence.
Discussion and Considerations
Advantages:
-
Small Tag Size: The 6-amino-acid tetracysteine tag is significantly smaller than fluorescent proteins, minimizing potential interference with protein function, localization, and trafficking.
-
Fluorogenic Nature: this compound is essentially non-fluorescent until it binds to its target, which results in a high signal-to-noise ratio without the need for extensive washing to remove unbound dye.
-
Membrane Permeability: The dye readily crosses the cell membrane, allowing for the labeling of intracellular proteins in living cells.
-
Versatility: The technology can be used for a variety of applications, including protein tracking, pulse-chase analysis, and fluorescence resonance energy transfer (FRET) studies.
Limitations and Mitigation Strategies:
-
Nonspecific Binding: this compound can bind to endogenous cysteine-rich proteins, leading to background fluorescence.
-
Mitigation: This can be minimized by optimizing the labeling concentration, incubation time, and by using wash buffers containing dithiols like BAL (British Anti-Lewisite), which has a higher affinity for arsenic than single cysteines and helps to displace non-specifically bound dye.
-
-
Toxicity: As an organoarsenic compound, this compound has the potential for cellular toxicity.
-
Mitigation: It is crucial to use the lowest effective concentration and to perform control experiments to assess cell viability and function after labeling.
-
-
pH Sensitivity and Photostability: The fluorescence of FlAsH can be pH-sensitive, and it may be less photostable than some fluorescent proteins or other organic dyes.
-
Mitigation: For demanding imaging conditions, alternative biarsenical dyes with improved photophysical properties, such as ReAsH-EDT2 (red fluorescent) or halogenated FlAsH derivatives, may be considered.
-
Conclusion
The this compound system provides a powerful and versatile tool for the specific fluorescent labeling of proteins in living cells. Its small tag size and fluorogenic properties offer distinct advantages over traditional fluorescent protein fusions. By understanding the underlying principles and carefully optimizing the experimental protocol, researchers can effectively utilize this technology to gain valuable insights into the dynamic behavior of proteins within their native cellular environment.
References
A Technical Guide to FlAsH-EDT2 Tetracysteine Motif Technology: Design, Insertion, and In-Cell Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the FlAsH-EDT2 tetracysteine motif technology, a powerful tool for site-specific protein labeling in living cells. We will delve into the core principles of tetracysteine tag design, strategies for its insertion into proteins of interest, and detailed protocols for fluorescent labeling using the biarsenical dye this compound. This guide aims to equip researchers with the necessary knowledge to effectively implement this technology for studying protein localization, trafficking, and interactions.
Introduction to this compound Technology
The this compound system offers a robust alternative to fluorescent protein fusions (like GFP) for labeling proteins within their native cellular environment. The technology is based on the high-affinity and specific binding of the membrane-permeant biarsenical dye, this compound (Fluorescein Arsenical Hairpin binder-ethanedithiol), to a genetically encoded tetracysteine motif.[1] This motif, typically a six-amino-acid sequence (Cys-Cys-Xaa-Xaa-Cys-Cys), is small (~1 kDa) compared to fluorescent proteins (~30 kDa), minimizing potential steric hindrance and functional perturbation of the tagged protein.[1] A key feature of this compound is that it is essentially non-fluorescent until it binds to the tetracysteine tag, which significantly reduces background fluorescence and eliminates the need for extensive washing steps to remove unbound dye.[2]
Design and Optimization of the Tetracysteine Motif
The core of this technology lies in the design and strategic placement of the tetracysteine tag within the protein of interest.
Core Tetracysteine Sequences
The minimal recognition sequence for this compound is Cys-Cys-Xaa-Xaa-Cys-Cys , where 'Xaa' can be any amino acid other than cysteine. However, extensive research has led to the development of optimized motifs with significantly higher binding affinity and fluorescence quantum yield. The most commonly used and recommended motif is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) . The proline and glycine residues induce a hairpin turn, which is thought to be the preferred conformation for FlAsH binding.
Flanking Residues for Enhanced Performance
Further optimization has shown that the amino acids flanking the core CCPGCC motif can dramatically improve binding affinity and dithiol resistance, leading to a better signal-to-noise ratio. Two highly effective extended sequences are:
-
FLNCCPGCCMEP
-
HRWCCPGCCKTF
These optimized sequences have demonstrated a greater than 20-fold increase in contrast between specific and non-specific staining.
Insertion of the Tetracysteine Motif
The successful implementation of this compound labeling is critically dependent on the proper insertion of the tetracysteine tag into the target protein. This process is protein-specific and requires careful consideration of the protein's structure and function.
General Considerations
-
Structural Context: The tag should be inserted in a region that is accessible to the this compound dye. Surface-exposed loops or the N- and C-termini are generally good starting points.
-
Functional Impact: It is crucial to place the tag in a location that does not disrupt protein folding, localization, or biological activity. It is recommended to replace an endogenous stretch of amino acids with the tetracysteine motif rather than simply inserting it.
-
Codon Usage: To facilitate screening for successful clones, a restriction site can be incorporated within the DNA sequence encoding the tetracysteine motif. For the CCPGCC motif, the codon sequence 5′-TGTTGCCCGGGCTGCTGT-3′ contains a SmaI/XmaI restriction site.
Logical Workflow for Tetracysteine Tag Insertion
Caption: A logical workflow for the design and insertion of a tetracysteine tag into a protein of interest.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound system, providing a basis for experimental design and comparison with other labeling technologies.
| Property | Value | Reference |
| This compound | ||
| Molar Mass | < 1 kDa | |
| Excitation (max) | 508 nm | |
| Emission (max) | 528 nm | |
| Quantum Yield | 0.1 - 0.6 | |
| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ | |
| Dissociation Constant (Kd) | ~10⁻¹¹ M (with model peptides) | |
| Comparison | ||
| GFP Molar Mass | ~30 kDa |
Table 1: Physical and Spectroscopic Properties of this compound.
| Motif Sequence | Key Feature | Reference |
| Cys-Cys-Xaa-Xaa-Cys-Cys | Minimal recognition sequence | |
| Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) | Optimized core sequence with higher affinity | |
| FLNCCPGCCMEP | Flanked motif with improved dithiol resistance | |
| HRWCCPGCCKTF | Flanked motif with improved dithiol resistance |
Table 2: Tetracysteine Motif Sequences and Their Characteristics.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This compound can be synthesized from fluorescein in a two-step procedure.
Caption: Chemical synthesis pathway for this compound from fluorescein.
Protocol:
-
Step 1: Synthesis of 4',5'-bis(trifluoroacetoxymercuri)fluorescein. Dissolve mercuric oxide (HgO) in trifluoroacetic acid (TFA). Add fluorescein to this solution and stir. After the reaction is complete, evaporate the TFA and suspend the resulting solid in water.
-
Step 2: Synthesis of FlAsH. The intermediate from Step 1 is reacted with arsenic trichloride (AsCl₃) in the presence of a palladium catalyst (Pd(OAc)₂) and a base (DIEA) in a solvent like NMP.
-
Step 3: Formation of this compound. The product from Step 2 is then reacted with 1,2-ethanedithiol (EDT) in aqueous acetone to yield the final this compound product.
Caution: This synthesis involves highly toxic reagents, such as arsenic compounds, and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In-Cell Labeling of Tetracysteine-Tagged Proteins
This protocol provides a general procedure for labeling proteins with this compound in live cells. Optimization of concentrations and incubation times is recommended for each specific protein and cell line.
Caption: A general experimental workflow for labeling tetracysteine-tagged proteins with this compound in live cells.
Protocol:
-
Cell Preparation: Culture cells expressing the tetracysteine-tagged protein of interest to an appropriate confluency (e.g., 60-90%).
-
Labeling Solution Preparation: Prepare a fresh labeling solution containing this compound and an excess of EDT in a suitable serum-free medium (e.g., Opti-MEM®). A typical starting concentration is 500 nM this compound and 12.5 µM EDT. The excess EDT helps to minimize non-specific binding of FlAsH to endogenous cysteine-rich proteins.
-
Cell Washing: Gently wash the cells with serum-free medium to remove any residual serum proteins that might interact with the dye.
-
Labeling: Incubate the cells with the this compound labeling solution for 30-60 minutes at room temperature, protected from light. The optimal labeling time should be determined empirically.
-
Washing to Reduce Background: After incubation, wash the cells several times with a buffer containing a dithiol compound to remove non-specifically bound this compound and reduce background fluorescence. A BAL (British Anti-Lewisite) wash buffer can be particularly effective for increasing the signal-to-noise ratio.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~508 nm, emission ~528 nm).
Mechanism of this compound Binding and Fluorescence
The fluorescence of this compound is quenched when complexed with EDT. Upon encountering the higher affinity tetracysteine motif, the EDT molecules are displaced, and the two arsenic atoms of FlAsH form covalent bonds with the four cysteine residues of the tag. This binding event locks the fluorescein moiety in a conformation that allows it to become brightly fluorescent.
Caption: The mechanism of this compound binding to the tetracysteine motif, leading to fluorescence activation.
Troubleshooting and Considerations
-
High Background Fluorescence: This is a common issue and can be caused by non-specific binding of this compound to endogenous cysteine-rich proteins. To mitigate this, use an optimized tetracysteine motif, ensure an adequate excess of EDT in the labeling solution, and use a BAL wash buffer after labeling.
-
No or Weak Signal: This could be due to low expression levels of the tagged protein, inaccessibility of the tag, or disruption of protein function by the tag. Verify protein expression and consider relocating the tag to a different position.
-
Cell Toxicity: While generally less toxic than other labeling methods, high concentrations of this compound or prolonged incubation times can be toxic to cells. It is important to use the lowest effective concentration and incubation time.
Applications in Research and Drug Development
The this compound technology has been successfully applied in a wide range of cellular studies, including:
-
Protein Trafficking and Localization: Tracking the movement and subcellular localization of proteins in real-time.
-
Pulse-Chase Labeling: Distinguishing between pre-existing and newly synthesized protein populations using sequential labeling with different colored biarsenical dyes (e.g., FlAsH and ReAsH).
-
Fluorescence Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes. FlAsH can serve as a FRET acceptor for fluorescent proteins like CFP.
-
Correlative Light and Electron Microscopy (CLEM): Localizing a protein of interest at both the light and electron microscopy levels.
-
Chromophore-Assisted Light Inactivation (CALI): Spatiotemporally inactivating a protein of interest.
This technology's ability to provide high-resolution spatial and temporal information about proteins within living cells makes it an invaluable tool for basic research and for understanding the mechanism of action of novel therapeutics.
References
The Critical Role of Ethanedithiol in FlAsH Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of 1,2-ethanedithiol (EDT) in the application of FlAsH (Fluorescein Arsenical Hairpin binder) technology for labeling proteins. FlAsH-based labeling is a powerful technique for site-specific fluorescent tagging of recombinant proteins in living cells, enabling detailed studies of protein localization, trafficking, and interactions. The success and specificity of this method are critically dependent on the proper use of EDT.
The Chemical Core of FlAsH Labeling
FlAsH labeling technology relies on the high-affinity, reversible binding of a biarsenical probe, FlAsH, to a genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) within a protein of interest.[1][2] In its commercially available form, FlAsH is supplied as a non-fluorescent, membrane-permeant complex with two molecules of ethanedithiol, termed FlAsH-EDT₂.[1][3][4]
EDT serves several crucial functions in this system:
-
Quenching Fluorescence: The formation of the FlAsH-EDT₂ complex effectively quenches the fluorescence of the fluorescein moiety. This is essential for minimizing background signal from unbound FlAsH reagent during labeling experiments. The fluorescence is only restored upon the displacement of EDT by the tetracysteine tag, leading to a significant increase in the signal-to-noise ratio.
-
Preventing Non-Specific Binding and Toxicity: Trivalent arsenic compounds have a known affinity for pairs of cysteine residues, which can be found in many endogenous cellular proteins. EDT outcompetes these endogenous dithiols, preventing the FlAsH molecule from binding non-specifically and causing cellular toxicity.
-
Facilitating Reversibility: The binding of FlAsH to the tetracysteine tag is a reversible equilibrium. By manipulating the concentration of free EDT, the labeling reaction can be controlled. Low concentrations of EDT (in the micromolar range) during the labeling step favor the formation of the highly stable FlAsH-TC complex. Conversely, washing with high concentrations of EDT (in the millimolar range) can displace the FlAsH probe from the tetracysteine tag, effectively reversing the labeling.
The chemical exchange at the core of the labeling process is a key aspect of this technology.
Figure 1: Chemical mechanism of FlAsH labeling.
Quantitative Aspects of FlAsH-EDT Interaction
The effectiveness of FlAsH labeling is underpinned by the thermodynamics and photophysical properties of the components involved. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Condition/Note | Source |
| Dissociation Constant (Kd) of FlAsH-TC Complex | ~10⁻¹¹ M (picomolar) | For optimized tetracysteine motifs like CCPGCC. | |
| Fluorescence Quantum Yield of FlAsH-TC Complex | ~0.5 | For the FlAsH-peptide complex. | |
| Fluorescence Quantum Yield of FlAsH-EDT₂ | 0.05–0.1% of the TC complex | This demonstrates the effective quenching by EDT. | |
| Fluorescence Enhancement upon Binding | > 50,000-fold | From the non-fluorescent FlAsH-EDT₂ to the fluorescent FlAsH-TC complex. | |
| Excitation/Emission Maxima of FlAsH-TC Complex | 508 nm / 528 nm | In phosphate-buffered saline at pH 7.4. |
Experimental Protocols
The successful application of FlAsH labeling requires careful attention to the concentrations of both the FlAsH-EDT₂ reagent and free EDT during the labeling and washing steps. Below is a generalized protocol synthesized from established methodologies.
Reagent Preparation
-
FlAsH-EDT₂ Stock Solution: Prepare a 1 mM stock solution of FlAsH-EDT₂ in DMSO. Store protected from light.
-
EDT Stock Solution: Prepare a 25 mM stock solution of EDT in DMSO. This solution should be prepared fresh before each experiment as dithiols are prone to oxidation.
Labeling Protocol for Live Cells
-
Cell Culture: Culture cells expressing the tetracysteine-tagged protein of interest in a suitable format (e.g., 6-well plates or chambered coverglass).
-
Preparation of Labeling Solution: For a final labeling volume of 2 mL, mix the appropriate volumes of FlAsH-EDT₂ and fresh EDT stock solutions into your cell culture medium or a suitable buffer (e.g., HBSS). A common starting point is a final concentration of 500 nM FlAsH-EDT₂ and 12.5 µM EDT. The excess of free EDT is crucial for minimizing non-specific binding.
-
Labeling: Replace the cell culture medium with the labeling solution and incubate for 30-60 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the protein and cell type and should be determined empirically.
-
Washing: After incubation, it is critical to wash the cells to remove unbound FlAsH-EDT₂ and reduce background fluorescence.
-
Aspirate the labeling solution.
-
Wash the cells twice with a buffer containing a higher concentration of EDT. A typical wash solution contains 250 µM EDT. Incubate for 5-10 minutes during each wash.
-
Perform a final wash with buffer alone to remove residual EDT.
-
-
Imaging: The cells are now ready for fluorescence microscopy. Image using standard filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
Figure 2: Generalized experimental workflow for FlAsH labeling.
Considerations for Optimization
-
EDT Concentration: The ratio of FlAsH-EDT₂ to free EDT is a critical parameter. Increasing the concentration of free EDT during labeling can further reduce background staining but may also decrease the efficiency of specific labeling. This ratio may need to be optimized for each specific protein and cell type.
-
Alternative Dithiols: British Anti-Lewisite (BAL) can be used as an alternative to EDT for washing and has been shown to be approximately three times more potent in displacing FlAsH from its binding motif. However, this increased potency means that higher concentrations of BAL may also strip specifically bound FlAsH.
-
Non-specific Binding: Despite the use of EDT, some background fluorescence may persist due to the interaction of FlAsH with hydrophobic pockets in membranes or binding to endogenous cysteine-rich proteins. Careful optimization of the washing steps is the primary method to mitigate this.
Conclusion
Ethanedithiol is not merely a component of the FlAsH labeling reagent but a critical modulator of the entire process. Its roles in quenching the fluorescence of the unbound probe, preventing non-specific binding and toxicity, and enabling the reversibility of the labeling reaction are fundamental to the specificity and success of the FlAsH-tetracysteine technology. A thorough understanding of the principles outlined in this guide will empower researchers to effectively apply this powerful tool for protein visualization in living systems.
References
- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells | Springer Nature Experiments [experiments.springernature.com]
- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
Illuminating Cellular Dynamics: A Technical Guide to FlAsH-EDT2 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and basic applications of FlAsH-EDT2, a powerful fluorogenic biarsenical dye, in the realm of fluorescence microscopy. This technology offers a versatile and minimally invasive method for site-specific labeling and visualization of proteins within living cells, providing invaluable insights into complex cellular processes. By targeting a genetically encoded tetracysteine tag, this compound enables the tracking of protein localization, trafficking, conformational changes, and interactions in real-time.
Core Principles of this compound Labeling
This compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a membrane-permeant molecule that exhibits minimal fluorescence in its unbound state.[1][2][3] Its utility in cellular imaging stems from its high-affinity and specific binding to a small, genetically encoded peptide sequence known as the tetracysteine (TC) tag, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC).[1][4] Upon binding to the four cysteine residues within this tag, the rotational freedom of the fluorescein molecule is constrained, leading to a dramatic increase in its fluorescence quantum yield. This "turn-on" mechanism significantly enhances the signal-to-noise ratio, as unbound dye remains dark, eliminating the need for extensive washing steps to remove background fluorescence.
The interaction between this compound and the tetracysteine tag is a reversible covalent bond between the arsenic atoms of the dye and the thiol groups of the cysteine residues. This binding can be competed off by the addition of small dithiol molecules like 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL), allowing for controlled labeling and potential pulse-chase experiments.
Key Applications in Cellular Imaging
The unique properties of this compound make it a valuable tool for a variety of fluorescence microscopy applications:
-
Protein Localization and Trafficking: By fusing the tetracysteine tag to a protein of interest, its subcellular localization and dynamic movements can be tracked in living cells over time. This has been successfully applied to study the trafficking of various proteins, including those involved in neurodegenerative diseases.
-
Studying Protein Conformation: Changes in protein conformation can alter the environment of the bound this compound, leading to changes in its fluorescence properties. This allows for the investigation of protein folding, misfolding, and conformational changes induced by ligand binding or other cellular events.
-
Fluorescence Resonance Energy Transfer (FRET): this compound can serve as an acceptor for FRET when paired with a suitable donor fluorophore, such as a cyan fluorescent protein (CFP). This enables the study of protein-protein interactions and intramolecular conformational changes with high spatial and temporal resolution.
-
Pulse-Chase Labeling: The ability to sequentially label a protein with different colored biarsenical dyes, such as FlAsH (green) and ReAsH (red), allows for the differentiation of pre-existing and newly synthesized protein populations.
Quantitative Data for this compound
For reproducible and optimized experiments, it is crucial to consider the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Excitation Maximum (Bound) | ~508 nm | |
| Emission Maximum (Bound) | ~528 nm | |
| Quantum Yield (Bound) | ~0.49 | |
| Extinction Coefficient (Bound) | 30 - 80 L mmol⁻¹ cm⁻¹ | |
| Typical Labeling Concentration | 500 nM - 2.5 µM | |
| Typical EDT Concentration during Labeling | 10 - 12.5 µM | |
| Typical Washing Concentration (EDT) | 250 µM | |
| Typical Washing Concentration (BAL) | up to 100 µM (for CCPGCC motif) |
Experimental Protocols
The following protocols provide a general framework for labeling tetracysteine-tagged proteins with this compound in live cells. Optimization may be required depending on the specific cell type, protein of interest, and experimental goals.
Cell Preparation
-
Seed cells expressing the tetracysteine-tagged protein of interest onto a suitable imaging dish or slide.
-
Allow cells to adhere and reach the desired confluency (typically 60-90%).
-
Prior to labeling, replace the growth medium with a serum-free medium or a balanced salt solution (e.g., HBSS) to minimize non-specific binding of the dye to serum proteins.
This compound Labeling Solution Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh stock solution of 1,2-ethanedithiol (EDT) in DMSO.
-
Immediately before use, prepare the final labeling solution by diluting the this compound and EDT stock solutions in the chosen serum-free medium to the desired final concentrations (e.g., 500 nM this compound and 12.5 µM EDT).
Cell Labeling
-
Aspirate the medium from the cells and add the freshly prepared this compound labeling solution.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary and should be determined empirically.
Washing to Reduce Background
-
Prepare a wash solution containing a higher concentration of a dithiol, such as 250 µM EDT or up to 100 µM BAL, in serum-free medium.
-
Aspirate the labeling solution and wash the cells with the wash solution for 10 minutes at 37°C.
-
Repeat the wash step one or two more times with fresh wash solution to minimize non-specific background fluorescence.
-
Finally, wash the cells 2-3 times with the serum-free medium alone to remove residual dithiol.
Imaging
-
Replace the wash solution with a suitable imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for fluorescein (Excitation: ~495/10 nm, Emission: ~525/20 nm).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and a conceptual signaling pathway that can be investigated using this compound.
Caption: Experimental workflow for labeling live cells with this compound.
Caption: Visualizing protein trafficking from synthesis to the plasma membrane.
Caption: Detection of protein-protein interaction using FRET with this compound.
Conclusion
This compound technology provides a robust and adaptable platform for investigating a wide array of cellular processes. Its small tag size minimizes potential interference with protein function, and its fluorogenic nature ensures high-contrast imaging in living cells. For researchers in basic science and drug development, mastering this technique opens the door to a deeper understanding of protein dynamics and their roles in health and disease. Careful optimization of labeling and washing conditions is paramount to achieving high-quality, reproducible results. As the field of chemical biology continues to evolve, the applications of biarsenical probes like this compound are poised to expand, offering even more sophisticated ways to illuminate the intricate workings of the cell.
References
- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
FlAsH-EDT2: A Compact Alternative to Green Fluorescent Protein for High-Fidelity Protein Tagging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to visualize proteins within their native cellular environment is paramount to understanding their function, localization, and dynamics. For years, Green Fluorescent Protein (GFP) and its spectral variants have been the workhorses of cellular imaging.[1][2] However, the considerable size of GFP (~30 kDa) can lead to steric hindrance, potentially perturbing the natural function, localization, or interaction partners of the protein of interest.[3][4][5] This guide explores a powerful and significantly smaller alternative: the FlAsH-EDT2 system, which offers high-specificity labeling with a minimally invasive tag.
Core Principles of the this compound System
The this compound labeling technology is a two-component system comprising a small, genetically encoded peptide tag and a membrane-permeant fluorogenic dye.
-
The Tetracysteine Tag: A short amino acid sequence, typically Cys-Cys-Xaa-Xaa-Cys-Cys (where 'Xaa' is any non-cysteine amino acid), is genetically fused to the protein of interest. This motif is exceptionally rare in endogenous proteins, ensuring high specificity of labeling. Through optimization, the CCPGCC motif has been identified to provide higher affinity and improved fluorescence quantum yield upon binding. Further refined 12-amino-acid motifs like FLNCCPGCCMEP and HRWCCPGCCKTF offer even greater affinity and resistance to dissociation.
-
The this compound Reagent: this compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a biarsenical derivative of the fluorescein fluorophore. In its free form, complexed with 1,2-ethanedithiol (EDT), the molecule is non-fluorescent. Upon encountering the tetracysteine tag on the target protein, the EDT molecules are displaced, and the two arsenic atoms form stable covalent bonds with the four cysteine thiols. This binding event induces a conformational change that unleashes a bright green fluorescence. This fluorogenic nature is a key advantage, as it minimizes background from unbound dye.
Quantitative Comparison: this compound vs. GFP
The primary motivation for using this compound is its dramatically smaller size. This and other key performance metrics are summarized below.
| Parameter | This compound System | Green Fluorescent Protein (GFP) |
| Size of Tag | <1 kDa (for a 6-12 amino acid tag) | ~30 kDa |
| Total Size | <1 kDa (tag) + <1 kDa (dye) | ~30 kDa |
| Excitation (max) | ~508 nm | ~488 nm (for EGFP) |
| Emission (max) | ~528 nm | ~507 nm (for EGFP) |
| Quantum Yield | ~0.1 - 0.6 (peptide dependent) | ~0.6 (for EGFP) |
| Labeling Control | Exogenous and temporally controlled (pulse-chase) | Genetically encoded, continuous expression |
| Cellular Perturbation | Minimal due to small size | Potential for steric hindrance and functional disruption |
| Toxicity | Potential due to arsenic content, requires careful optimization | Generally low, but high expression can be a metabolic burden |
Experimental Protocols
Successful labeling with this compound requires careful attention to reagent preparation, incubation conditions, and washing steps to minimize non-specific background.
-
This compound Stock Solution: Prepare a 1-2 mM stock solution of this compound in DMSO. Aliquot into small volumes and store at -20°C, protected from light, to minimize freeze-thaw cycles.
-
EDT Stock Solution: Prepare a 25 mM stock solution of 1,2-ethanedithiol (EDT) in DMSO. This solution should be prepared freshly before each use as dithiols are prone to oxidation.
-
Labeling Medium: Use a balanced salt solution such as HBSS or a reduced-serum medium like Opti-MEM. For adherent cells, ensure the medium contains calcium and magnesium.
-
Wash Buffer: Prepare HBSS (or other balanced salt solution) containing 250 µM EDT for the primary wash steps.
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
-
Cell Culture: Plate cells expressing the tetracysteine-tagged protein of interest onto a suitable imaging dish or plate.
-
Preparation of Labeling Solution: For a final labeling concentration of 500 nM this compound, mix the this compound and fresh EDT stock solutions in the labeling medium. A common final concentration for EDT during labeling is 12.5 µM. It is crucial to mix the EDT and this compound together for 5-10 minutes before adding to the cells.
-
Cell Washing: Aspirate the culture medium from the cells and wash twice with pre-warmed labeling medium (without the dye).
-
Labeling Incubation: Add the prepared labeling solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal time can vary, and saturation of the tag can be achieved in as little as 35-45 minutes.
-
Removal of Unbound Dye:
-
Aspirate the labeling solution.
-
Wash the cells with the wash buffer (labeling medium + 250 µM EDT) for 10 minutes at room temperature. This step is critical for reducing non-specific binding to endogenous cysteine-rich proteins.
-
Wash the cells 2-3 times with labeling medium (without EDT) to remove residual EDT.
-
-
Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for fluorescein (Excitation: ~480-500 nm, Emission: ~515-545 nm).
References
Navigating the Cellular Landscape: A Technical Guide to FlAsH-EDT2 Membrane Permeability for Intracellular Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and methodologies surrounding the use of FlAsH-EDT2, a membrane-permeant biarsenical dye, for the specific labeling of intracellular proteins. We delve into the critical aspects of its membrane permeability, providing a comprehensive overview of experimental protocols, quantitative data, and the underlying mechanisms governing its application in live-cell imaging.
Introduction: The Power of Targeted Intracellular Labeling
Visualizing proteins within their native cellular environment is paramount to understanding their function, localization, and dynamic interactions. The this compound system offers a powerful alternative to fluorescent protein fusions (like GFP), boasting a significantly smaller tag size (<1 kDa) which minimizes potential steric hindrance and functional perturbation of the target protein[1]. This compound is a complex of a fluorescein derivative with two arsenic atoms, which is rendered non-fluorescent by two molecules of 1,2-ethanedithiol (EDT)[2][3]. Its membrane permeability allows it to readily cross into the cytoplasm of living cells[4][5]. Upon encountering a protein engineered to contain a specific tetracysteine (TC) motif (Cys-Cys-X-X-Cys-Cys, where X is a non-cysteine amino acid), the EDT molecules are displaced, and the FlAsH moiety binds to the TC tag, resulting in a dramatic increase in fluorescence. This fluorogenic nature ensures a low background signal from unbound dye, enhancing the signal-to-noise ratio for clear imaging.
Mechanism of Membrane Permeability and Intracellular Action
The ability of this compound to traverse the cell membrane is attributed to its chemical structure. The complex is sufficiently hydrophobic to passively diffuse across the lipid bilayer. Once inside the cell, it remains in its non-fluorescent state until it specifically recognizes and binds to the engineered tetracysteine motif on the target protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in intracellular protein labeling, compiled from various studies.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 508 nm | |
| Emission Maximum | 528 nm | |
| Quantum Yield (bound) | ~0.5 | |
| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ |
Table 2: Typical Experimental Concentrations and Incubation Times
| Parameter | Recommended Range | Notes | Reference |
| This compound Concentration | 1 - 10 µM | Optimal concentration is cell-type and protein-expression dependent. | |
| 500 nM | For labeling G protein-coupled receptors. | ||
| 1.25 µM | For cells transduced with lentivirus. | ||
| 2.5 µM | For transfected cells. | ||
| EDT Concentration (in labeling solution) | 10 µM (for 1 µM this compound) | Helps to reduce nonspecific binding. | |
| 12.5 µM (for 500 nM this compound) | |||
| Labeling Time | 15 - 90 minutes | Generally, signal is detectable after 15 minutes and increases for about 90 minutes. | |
| 30 - 60 minutes | Recommended starting point for most applications. | ||
| < 1 hour | Saturation of binding can be achieved in living HEK293 cells. |
Table 3: Factors Influencing Signal-to-Noise Ratio
| Factor | Impact on Signal | Impact on Background | Mitigation Strategy | Reference |
| Nonspecific Binding | - | Increases | Washing with dithiol-containing buffers (EDT or BAL). Optimizing this compound and EDT concentrations. | |
| Endogenous Cysteine-Rich Proteins | - | Increases | Pre-treatment with cysteine-modifying agents (use with caution). Using higher affinity TC motifs (e.g., CCPGCC). | |
| Cell Health | Decreases | Increases in dead/dying cells | Maintain healthy cell cultures. | |
| Protein Expression Level | Directly proportional | - | Use strong promoters for high expression. Low-expressing proteins may yield poor signal-to-noise. | |
| Washing Steps | May slightly decrease | Significantly decreases | Perform multiple, thorough washes with appropriate buffers. |
Detailed Experimental Protocols
The following protocols provide a generalized framework for intracellular protein labeling with this compound. Optimization for specific cell types and target proteins is highly recommended.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light. Minimize freeze-thaw cycles.
-
EDT Stock Solution: Prepare a 25 mM stock solution of 1,2-ethanedithiol (EDT) in DMSO. This solution should be prepared fresh before each use as dithiols are prone to oxidation.
-
Labeling Solution: For a final labeling concentration of 1 µM this compound, mix the appropriate volumes of the this compound stock and fresh EDT stock in a suitable labeling medium (e.g., Opti-MEM, HBSS) to achieve final concentrations of 1 µM this compound and 10 µM EDT. Incubate at room temperature for at least 10 minutes before adding to cells.
-
Wash Buffer: Prepare a wash buffer containing a higher concentration of a dithiol, such as 250 µM EDT or British Anti-Lewisite (BAL), in a suitable buffer (e.g., HBSS).
Cell Preparation and Labeling Workflow
-
Cell Culture: Plate cells expressing the tetracysteine-tagged protein of interest in a suitable format for microscopy (e.g., glass-bottom dishes). Ensure cells are healthy and at an appropriate confluency (60-90%).
-
Initial Wash: Gently wash the cells twice with a serum-free medium like Opti-MEM or HBSS to remove any serum proteins that might interfere with labeling.
-
Labeling: Add the prepared this compound labeling solution to the cells and incubate for the optimized duration (e.g., 30-60 minutes) at 37°C in a humidified incubator.
-
Removal of Unbound Dye: After incubation, aspirate the labeling solution and wash the cells with the prepared dithiol-containing wash buffer for approximately 10 minutes. This step is crucial for reducing background fluorescence from nonspecifically bound this compound.
-
Final Washes: Wash the cells 2-3 times with a buffer that does not contain a high concentration of dithiol (e.g., HBSS) to remove residual wash buffer components.
-
Imaging: The cells are now ready for imaging. Use a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~508 nm, Emission: ~528 nm). Keep laser intensity low to minimize photobleaching.
Troubleshooting and Considerations
-
High Background: This is the most common issue. It can be caused by nonspecific binding to endogenous cysteine-rich proteins or hydrophobic cellular components. To mitigate this, optimize the this compound and EDT concentrations, increase the number and duration of wash steps, or use a wash buffer containing BAL.
-
No or Weak Signal: This could be due to low expression of the target protein, oxidation of the cysteine residues in the TC-tag, or inefficient labeling. Confirm protein expression by other means (e.g., Western blot). For cell surface proteins, a pre-incubation with a reducing agent might be necessary. The labeling time and this compound concentration may also need to be increased.
-
Cell Toxicity: While generally less toxic than other arsenic compounds when used with EDT, high concentrations or prolonged exposure to this compound can be toxic to cells. It is important to use the lowest effective concentration and monitor cell health.
Conclusion
The this compound labeling system provides a robust and versatile method for visualizing intracellular proteins in living cells. Its membrane permeability and fluorogenic properties make it a valuable tool for a wide range of applications, from studying protein localization and trafficking to investigating protein-protein interactions. By carefully optimizing experimental protocols and understanding the factors that influence its performance, researchers can successfully leverage the power of this compound to gain deeper insights into the complex molecular machinery of the cell.
References
Spectral Properties and Applications of FlAsH-EDT2 for Advanced Multicolor Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spectral characteristics of FlAsH-EDT2, a powerful tool for protein labeling in living cells, and its application in sophisticated multicolor imaging experiments. We provide a comprehensive overview of its photophysical properties, detailed experimental protocols for its use, and illustrative examples of its application in studying cellular signaling pathways.
Core Principles of this compound Labeling
This compound (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeable biarsenical molecule that exhibits fluorescence only upon binding to a specific tetracysteine (TC) motif (Cys-Cys-Pro-Gly-Cys-Cys) engineered into a protein of interest.[1][2] This "pro-fluorescent" nature minimizes background fluorescence from unbound dye, enabling high-contrast imaging of tagged proteins within their native cellular environment.[3] The small size of the TC-tag (~1 kDa) is significantly less likely to interfere with protein function compared to larger fluorescent protein tags like GFP (~30 kDa).[1][4]
Spectral Profile of this compound and Common Imaging Partners
For successful multicolor imaging, a thorough understanding of the spectral properties of the involved fluorophores is crucial to minimize spectral bleed-through and ensure accurate data acquisition. The key spectral characteristics of this compound and its common partners for multicolor and FRET (Förster Resonance Energy Transfer) experiments are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | 508 | 528 | 30,000 - 80,000 | 0.1 - 0.6 |
| ReAsH-EDT2 | 593 | 608 | N/A | N/A |
| Cyan Fluorescent Protein (CFP) | ~433 | ~475 | ~32,500 | ~0.40 |
| Green Fluorescent Protein (GFP) | ~488 | ~507 | ~56,000 | ~0.79 |
Experimental Protocols
General Workflow for this compound Labeling
The following diagram outlines the fundamental steps for labeling a TC-tagged protein with this compound in live cells.
Caption: A streamlined workflow for labeling tetracysteine-tagged proteins with this compound.
Detailed Protocol for Live-Cell Labeling with this compound
This protocol is adapted from established methodologies and provides a starting point for labeling TC-tagged proteins in adherent mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and protein expression levels.
Materials:
-
Cells expressing the TC-tagged protein of interest, cultured on a suitable imaging dish (e.g., glass-bottom dish).
-
This compound stock solution (e.g., 2 mM in DMSO).
-
1,2-ethanedithiol (EDT) or British Anti-Lewisite (BAL).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
DMSO.
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a 25 mM EDT stock solution in DMSO.
-
For a 500 nM final this compound concentration, mix the appropriate volume of the this compound stock with the 25 mM EDT stock to achieve a final EDT concentration of 12.5 µM in your labeling buffer.
-
Incubate this mixture at room temperature for at least 10 minutes.
-
Dilute this mixture into pre-warmed imaging buffer to the final desired concentration (e.g., 500 nM this compound).
-
-
Cell Preparation:
-
Wash the cells twice with pre-warmed imaging buffer to remove any residual culture medium.
-
-
Labeling:
-
Aspirate the wash buffer and add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time can be determined empirically by imaging at various time points.
-
-
Washing:
-
Prepare a wash solution containing 250 µM EDT or BAL in the imaging buffer.
-
Aspirate the labeling solution and wash the cells for 10 minutes with the dithiol-containing wash solution to reduce non-specific background fluorescence.
-
Wash the cells two to three times with imaging buffer lacking the dithiol to remove any residual dithiol.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490-510 nm, emission ~520-540 nm).
-
Protocol for FRET Imaging using a FlAsH-CFP Biosensor
This compound is an excellent FRET acceptor for Cyan Fluorescent Protein (CFP). This pairing can be used to create genetically encoded biosensors that report on protein conformational changes or protein-protein interactions. A common strategy involves fusing CFP to one part of a protein and engineering the TC-tag at another location. A change in the distance or orientation between the two fluorophores upon a specific cellular event will result in a change in FRET efficiency.
Procedure:
-
Express the Biosensor: Transfect cells with a plasmid encoding the protein of interest tagged with both CFP and the TC-motif.
-
Label with this compound: Follow the "Detailed Protocol for Live-Cell Labeling with this compound" described above.
-
FRET Imaging:
-
Acquire images in three channels:
-
Donor Channel: Excite at the CFP excitation maximum (~433 nm) and collect emission at the CFP emission maximum (~475 nm).
-
Acceptor Channel: Excite at the this compound excitation maximum (~508 nm) and collect emission at the this compound emission maximum (~528 nm).
-
FRET Channel: Excite at the CFP excitation maximum (~433 nm) and collect emission at the this compound emission maximum (~528 nm).
-
-
Calculate the FRET efficiency. A common method is to measure the quenching of the donor (CFP) fluorescence upon labeling with the acceptor (this compound).
-
Application in Signaling Pathway Analysis: GPCR Activation
A prominent application of FlAsH-based FRET is the study of G Protein-Coupled Receptor (GPCR) activation. By inserting a TC-tag into an intracellular loop of a GPCR and fusing CFP to its C-terminus, researchers can monitor the conformational changes that occur upon ligand binding.
Caption: Ligand binding to a GPCR biosensor induces a conformational change, altering FRET.
In the inactive state, CFP and FlAsH are in close proximity, resulting in a high FRET signal. Upon agonist binding, the receptor undergoes a conformational change, increasing the distance between the donor and acceptor, which leads to a decrease in FRET efficiency. This change can be quantified to study the kinetics and dynamics of GPCR activation in real-time within living cells.
Conclusion
This compound offers a versatile and powerful platform for specific protein labeling and multicolor imaging. Its favorable spectral properties, combined with the small size of its recognition tag, make it an invaluable tool for a wide range of applications, from studying protein dynamics to dissecting complex signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their experimental designs, paving the way for new discoveries in cellular biology and drug development.
References
Methodological & Application
FlAsH-EDT2 Labeling Protocol for Live Mammalian Cells: A Detailed Guide for Researchers
Introduction
The FlAsH-EDT2 (Fluorescein Arsenical Hairpin binder-ethanedithiol) labeling system is a powerful technique for the specific fluorescent tagging of proteins in living mammalian cells. This technology relies on the high-affinity binding of the biarsenical probe, this compound, to a small, genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) engineered into a protein of interest.[1][2][3] This method offers a smaller alternative to fluorescent proteins like GFP, potentially minimizing steric hindrance and functional perturbation of the tagged protein.[1][4] The this compound reagent is membrane-permeable and becomes highly fluorescent only upon binding to the TC tag, allowing for targeted visualization of proteins within their native cellular environment. This protocol provides a detailed, step-by-step guide for the successful this compound labeling of TC-tagged proteins in mammalian cells.
Principle of this compound Labeling
The this compound labeling technology is based on the specific interaction between the biarsenical FlAsH molecule and a tetracysteine motif engineered into the target protein. The this compound reagent, a non-fluorescent complex, readily crosses the cell membrane. Inside the cell, the two arsenic atoms of the FlAsH compound bind with high affinity to the four cysteine residues of the TC tag, displacing the two ethanedithiol (EDT) molecules. This binding event induces a conformational change in the FlAsH molecule, resulting in a dramatic increase in its fluorescence quantum yield and allowing for the specific visualization of the tagged protein.
Materials and Reagents
-
Mammalian cells expressing the tetracysteine-tagged protein of interest
-
This compound stock solution (e.g., in DMSO)
-
1,2-ethanedithiol (EDT) or British Anti-Lewisite (BAL) for wash steps
-
Serum-free culture medium (e.g., Opti-MEM® or Hank's Balanced Salt Solution - HBSS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (Excitation ~508 nm, Emission ~528 nm)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and proteins of interest.
1. Cell Preparation:
-
Plate mammalian cells expressing the TC-tagged protein on a suitable imaging dish or slide.
-
Allow cells to adhere and reach the desired confluency (typically 24-48 hours post-transfection or induction of expression).
2. Preparation of Labeling Solution:
-
Prepare a fresh labeling solution by diluting the this compound stock solution in serum-free medium.
-
The recommended starting concentration of this compound is 1.25 µM to 2.5 µM. This can be optimized within a range of 1 µM to 10 µM to achieve the best signal-to-noise ratio.
-
It is crucial to use serum-free medium for labeling, as serum proteins can non-specifically bind to the this compound reagent.
3. Labeling of Cells:
-
Wash the cells once with pre-warmed serum-free medium.
-
Remove the medium and add the prepared this compound labeling solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal labeling time can be determined by visualizing the fluorescent signal every 15 minutes for up to 90 minutes.
4. Washing to Reduce Background:
-
Nonspecific binding of this compound to endogenous cysteine-rich proteins can lead to background fluorescence. Washing with a dithiol compound like EDT or BAL is essential to improve the signal-to-noise ratio.
-
Prepare a wash buffer containing either EDT or BAL in serum-free medium. A common concentration for BAL is 250 µM.
-
Remove the labeling solution and wash the cells twice with the wash buffer, incubating for 5-10 minutes for each wash.
-
Finally, wash the cells twice with serum-free medium to remove any residual wash buffer.
5. Imaging:
-
Replace the final wash medium with fresh, pre-warmed imaging medium (e.g., serum-free medium or PBS).
-
Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation max: ~508 nm; Emission max: ~528 nm).
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Reference |
| Tetracysteine Tag | Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) | Optimized sequences like HRWCCPGCCKTF or FLNCCPGCCMEP can offer higher affinity and quantum yield. | |
| This compound Concentration | 1 - 10 µM | Start with 1.25-2.5 µM and optimize for your specific cell line and protein expression level. | |
| Labeling Time | 30 - 90 minutes | Monitor signal development to determine the optimal incubation time. | |
| Wash Buffer (BAL) Conc. | 100 - 250 µM | Higher concentrations can reduce specific signal, so optimization is key. | |
| Excitation Wavelength | ~508 nm | ||
| Emission Wavelength | ~528 nm | ||
| Quantum Yield (bound) | ~0.49 |
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FlAsH-EDT2 and EDT Concentrations for Precise Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the specific labeling of tetracysteine-tagged proteins using FlAsH-EDT2. The provided information, including optimized concentrations of this compound and 1,2-ethanedithiol (EDT), experimental procedures, and data interpretation guidelines, is intended to assist researchers in achieving high-efficiency, low-background fluorescent labeling for a variety of applications in live and fixed cells, as well as in vitro.
Introduction to this compound Labeling
This compound (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeant, fluorogenic biarsenical dye that enables specific labeling of proteins containing a small tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys or CCPGCC).[1][2] The this compound complex is itself non-fluorescent but becomes brightly green fluorescent upon binding to the tetracysteine motif.[3][4] This property significantly reduces background fluorescence from unbound dye.[3] The small size of the tetracysteine tag (<1 kDa) minimizes potential interference with protein function, making it a valuable alternative to larger fluorescent protein tags like GFP (~30 kDa).
Successful this compound labeling hinges on the careful optimization of both the this compound concentration and the concentration of the competing dithiol, EDT. EDT is crucial for reducing non-specific binding of FlAsH to endogenous cysteine-rich proteins. This document outlines protocols to optimize these parameters for robust and specific protein labeling.
Quantitative Data Summary
The following tables summarize recommended starting concentrations and ranges for this compound and EDT in various applications. Optimization is often necessary and will depend on the specific protein of interest, its expression level, and the cell type used.
Table 1: Recommended Concentrations for Live Cell Labeling
| Parameter | Recommended Starting Concentration | Optimization Range | Key Considerations |
| This compound (Labeling) | 500 nM | 100 nM - 10 µM | Higher concentrations may increase background. Lower concentrations may require longer incubation times. |
| EDT (in Labeling Solution) | 12.5 µM | 10 µM - 100 µM | A 1:10 to 1:25 ratio of this compound to EDT is a good starting point to minimize non-specific binding. |
| EDT (Washing Solution) | 250 µM | 100 µM - 500 µM | Higher concentrations can strip specifically bound FlAsH, especially from lower affinity tags. |
| BAL (Alternative Wash) | 250 µM | 100 µM - 500 µM | BAL has a higher affinity for arsenic and can be more effective at removing background, but may also displace more specific signal. |
Table 2: Typical Labeling Parameters and Outcomes
| Parameter | Value/Range | Expected Outcome | Reference |
| Labeling Time | 30 - 90 minutes | Saturation of labeling is typically achieved within 1 hour. | |
| Signal-to-Noise Ratio | 15- to 20-fold over background | Achievable with proper washing. | |
| Cell Viability | High | Protocols are designed to maintain cell health for live-cell imaging. | |
| Quantum Yield (FlAsH-peptide complex) | 0.1 - 0.6 | Indicates the efficiency of fluorescence upon binding. |
Experimental Protocols
Live Cell Labeling Protocol
This protocol is a general guideline for labeling tetracysteine-tagged proteins in living cells.
Materials:
-
Cells expressing the tetracysteine-tagged protein of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
EDT (1,2-ethanedithiol)
-
DMSO (Dimethyl sulfoxide)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Silanized polypropylene tubes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 25 mM EDT stock solution in DMSO. Note: EDT is prone to oxidation; prepare this solution fresh.
-
The this compound stock is typically provided at 1 mM or 2 mM in DMSO.
-
-
Prepare Labeling Solution (Example for a final concentration of 500 nM this compound and 12.5 µM EDT in 2 mL):
-
In a silanized tube, mix 1 µL of 1 mM this compound stock with 1 µL of 25 mM EDT stock.
-
Incubate for 5-10 minutes at room temperature to ensure FlAsH is complexed with EDT.
-
Add this mixture to 2 mL of pre-warmed HBSS or other serum-free medium.
-
-
Cell Labeling:
-
Wash cells twice with HBSS.
-
Aspirate the wash buffer and add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C. The optimal time may vary depending on the protein and should be determined empirically.
-
-
Washing to Remove Non-specific Binding:
-
Prepare a wash solution of 250 µM EDT in HBSS.
-
Aspirate the labeling solution and wash the cells with the EDT wash solution for 10 minutes at room temperature.
-
Repeat the wash step if high background is observed.
-
Wash cells 2-3 times with HBSS to remove residual EDT.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation ~508 nm, Emission ~528 nm).
-
In Vitro Protein Labeling Protocol
This protocol is for labeling purified tetracysteine-tagged proteins.
Materials:
-
Purified tetracysteine-tagged protein
-
Reducing agent (e.g., DTT or TCEP)
-
This compound stock solution
-
EDT stock solution
-
Labeling buffer (e.g., PBS, pH 7.3)
Procedure:
-
Protein Reduction:
-
Reduce the purified protein with 1 mM DTT overnight to ensure the cysteines in the tag are in a reduced state.
-
-
Prepare Labeling Solution:
-
Prepare a labeling solution with 1 µM this compound and 10 µM EDT in the labeling buffer.
-
-
Labeling Reaction:
-
Add the labeling solution to the reduced protein (e.g., at a final protein concentration of 1 µM).
-
Incubate for approximately 2 hours at room temperature.
-
-
Removal of Excess Dye (Optional):
-
Excess this compound can be removed by dialysis or size-exclusion chromatography if required for downstream applications.
-
Mandatory Visualizations
Experimental Workflow for Live Cell Labeling
Caption: Workflow for specific labeling of tetracysteine-tagged proteins in live cells.
Logical Relationship for Optimizing Signal-to-Noise
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Successful FlAsH-EDT₂ Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful fluorescent labeling of tetracysteine-tagged proteins in live and fixed cells using FlAsH-EDT₂. Adherence to these protocols is critical for achieving high signal-to-noise ratios and minimizing off-target binding.
Overview of FlAsH-EDT₂ Staining
FlAsH-EDT₂ (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeant biarsenical dye that specifically binds to a tetracysteine motif (Cys-Cys-Xaa-Xaa-Cys-Cys, where Xaa is any amino acid other than cysteine) engineered into a protein of interest.[1][2] Upon binding, the dye becomes highly fluorescent, allowing for the visualization and tracking of the tagged protein within cells.[2][3] The small size of the tetracysteine tag (approximately 1 kDa) is less likely to interfere with protein function compared to larger fluorescent protein tags like GFP (~30 kDa).[4]
The staining procedure involves several key steps: cell preparation, labeling with FlAsH-EDT₂, and washing to remove non-specifically bound dye. The success of the experiment is highly dependent on optimizing parameters such as incubation time, temperature, and reagent concentrations.
Key Experimental Parameters and Data
The following tables summarize the critical quantitative data for optimizing FlAsH-EDT₂ staining protocols based on various cell types and experimental goals.
Table 1: Recommended Incubation Times and Temperatures for FlAsH-EDT₂ Labeling
| Cell Type | Incubation Temperature | Incubation Time | FlAsH-EDT₂ Concentration | Notes |
| Mammalian Cells (general) | 37°C | 30-60 minutes | 1.25 µM - 2.5 µM | Optimal for most applications. Longer times may increase background. |
| Mammalian Cells (extracellular tag) | 37°C | 10 minutes | 2.5 µM | Requires pre-reduction of extracellular disulfides. |
| Mammalian Cells (low expression) | Room Temperature (20-25°C) | ~1 hour | 1 µM | May require longer incubation; monitor by fluorescence microscopy. |
| Live HEK293 Cells | 37°C | 35-45 minutes (to saturation) | 500 nM | Binding can be monitored by FRET if a fluorescent protein is also present. |
| Transfected Adherent Cells | Room Temperature | 30 minutes | Not Specified | Protect from light during incubation. |
| Cell-Free Protein Synthesis | Room Temperature | 1 hour | 10 µM | For endpoint assays after protein expression. |
Table 2: Reagent Concentrations for FlAsH-EDT₂ Staining and Washing
| Reagent | Stock Concentration | Working Concentration | Purpose |
| FlAsH-EDT₂ | 1-2 mM in DMSO | 500 nM - 10 µM | Primary labeling reagent. |
| 1,2-Ethanedithiol (EDT) | 25 mM - 500 mM in DMSO | 10 µM - 250 µM | Reduces nonspecific binding during labeling and washing. |
| British Anti-Lewisite (BAL) | Not Specified | >100 µM | Used in wash buffers to reduce background; can displace specific binding at high concentrations. |
| Dithiothreitol (DTT) | 2 M | Not Specified | Reducing agent, particularly for extracellular tags. |
| TCEP (Tris(2-carboxyethyl)phosphine) | 0.5 M | 0.5 mM | Reducing agent for extracellular disulfides. |
Experimental Protocols
General Protocol for Labeling Intracellular Proteins in Live Mammalian Cells
This protocol is a widely applicable method for labeling tetracysteine-tagged proteins within live mammalian cells.
Materials:
-
Cells expressing the tetracysteine-tagged protein of interest
-
Hank's Balanced Salt Solution (HBSS) with glucose
-
FlAsH-EDT₂ stock solution (e.g., 1 mM in DMSO)
-
1,2-Ethanedithiol (EDT) stock solution (e.g., 25 mM in DMSO, freshly prepared)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Preparation: Plate cells in a suitable tissue culture format compatible with your imaging system. Ensure cells are 60-90% confluent at the time of labeling.
-
Preparation of Labeling Solution:
-
For each sample, prepare a tube containing 1 µl of 25 mM EDT and 1 µl of 1 mM FlAsH-EDT₂ stock.
-
Incubate at room temperature for 5-10 minutes.
-
Add a small volume (50-100 µl) of HBSS/glucose to this mixture and mix well.
-
Add this pre-mixed solution to 1 ml of HBSS/glucose to achieve the final desired concentration (e.g., 500 nM FlAsH-EDT₂ and 12.5 µM EDT).
-
-
Labeling:
-
Wash the cells twice with HBSS/glucose.
-
Aspirate the wash solution and add 1 ml of the final labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a humidified atmosphere with CO₂. The optimal incubation time may vary and should be determined empirically.
-
-
Washing:
-
Prepare a wash solution of 250 µM EDT in HBSS/glucose.
-
Remove the labeling solution and wash the cells with the EDT wash solution for 10 minutes at room temperature.
-
Wash the cells 2-3 times with HBSS/glucose (without EDT) to remove residual EDT.
-
-
Imaging: Proceed with fluorescence microscopy.
Protocol for Labeling Extracellular Tetracysteine Tags
This protocol is adapted for labeling proteins where the tetracysteine tag is exposed to the extracellular environment.
Materials:
-
Cells expressing the extracellularly tagged protein
-
HBSS with glucose
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Sulfo-FlAsH (a membrane-impermeant version of FlAsH) or FlAsH-EDT₂
-
DMPS (a membrane-impermeant analog of EDT)
Procedure:
-
Reduction of Extracellular Disulfides:
-
Prepare a reduction buffer of 5 mM MES and 0.5 mM TCEP in your labeling medium.
-
Incubate cells in the reduction buffer for 30 minutes at 37°C.
-
-
Labeling:
-
Prepare a labeling solution containing 2.5 µM Sulfo-FlAsH (or FlAsH-EDT₂), 5 mM MES, 0.5 mM TCEP, and 5 µM DMPS.
-
Incubate the cells in the labeling solution for 10 minutes at 37°C.
-
-
Washing:
-
Wash the cells as described in the general protocol (Section 3.1, step 4).
-
-
Imaging: Proceed with fluorescence microscopy.
Diagrams
Caption: General workflow for FlAsH-EDT₂ staining of proteins.
Caption: Binding mechanism of FlAsH-EDT₂ to the tetracysteine tag.
Troubleshooting
-
High Background Fluorescence:
-
Cause: Insufficient washing, non-specific binding to endogenous cysteine-rich proteins, or dead cells.
-
Solution: Optimize wash times and EDT/BAL concentration. Ensure cell viability. Use of background-reducing agents like Disperse Blue 3 may also help.
-
-
Low or No Specific Signal:
-
Cause: Low expression of the tagged protein, incomplete reduction of cysteine thiols, or displacement of FlAsH by high concentrations of wash reagents.
-
Solution: Confirm protein expression. For extracellular tags, ensure the reduction step is performed. Titrate the concentration of BAL in the wash buffer, as concentrations above 100 µM can start to displace specifically bound FlAsH.
-
-
Cell Toxicity:
-
Cause: Prolonged exposure to FlAsH-EDT₂ or high concentrations of reagents.
-
Solution: Minimize incubation times and use the lowest effective concentration of FlAsH-EDT₂. Ensure all solutions are properly prepared and filtered.
-
By carefully controlling the incubation time, temperature, and reagent concentrations as outlined in these notes, researchers can achieve robust and specific labeling of tetracysteine-tagged proteins for a wide range of applications in cell biology and drug development.
References
Revolutionizing Protein Interaction Studies: FlAsH-EDT2 Labeling in Conjunction with FRET
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
The study of protein-protein interactions and conformational changes in living cells is paramount to understanding cellular signaling and disease progression. Fluorescence Resonance Energy Transfer (FRET) microscopy provides the spatial resolution necessary to detect these molecular events. This document details the application of FlAsH-EDT2, a membrane-permeant biarsenical dye, in conjunction with FRET. This compound selectively binds to a genetically encoded tetracysteine (TC) motif, offering a small, site-specific fluorescent tag that minimizes potential steric hindrance associated with larger fluorescent proteins. When paired with a suitable donor fluorophore, such as Cyan Fluorescent Protein (CFP), the FlAsH-TC complex serves as an excellent FRET acceptor, enabling dynamic measurements of protein dynamics in live cells. This application note provides an overview of the technology, detailed experimental protocols, and quantitative data to guide researchers in successfully implementing this powerful technique.
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm).[1][2] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly sensitive "spectroscopic ruler" for measuring molecular distances and their changes in real-time.[1][3]
Traditional FRET studies often utilize pairs of fluorescent proteins, such as CFP and Yellow Fluorescent Protein (YFP). While effective, the relatively large size of these protein tags (~30 kDa) can sometimes interfere with the function or localization of the protein of interest.[4] The this compound labeling system offers a compelling alternative. This compound is a small molecule (<1 kDa) that is initially non-fluorescent. It readily crosses cell membranes and binds with high affinity to a specific, genetically engineered tetracysteine motif (e.g., Cys-Cys-Pro-Gly-Cys-Cys or CCPGCC). Upon binding, FlAsH becomes brightly fluorescent, emitting a green-yellow light.
The small size of the tetracysteine tag and the fluorogenic nature of this compound labeling provide significant advantages for FRET-based assays. By fusing a donor fluorophore like CFP to one protein of interest and engineering a tetracysteine tag into its interacting partner, the binding of these two proteins can be monitored by the appearance of a FRET signal upon this compound labeling. Similarly, intramolecular conformational changes can be studied by placing CFP and a tetracysteine tag at different locations within the same protein.
Key Features and Advantages:
-
Minimal Steric Hindrance: The small size of the tetracysteine tag is less likely to perturb protein function compared to larger fluorescent protein tags.
-
Site-Specific Labeling: The tag can be genetically encoded at specific sites within a protein, offering precise control over fluorophore placement.
-
Fluorogenic Signal: this compound is non-fluorescent until it binds to the tetracysteine motif, reducing background from unbound dye.
-
Live-Cell Imaging: The membrane permeability of this compound allows for the labeling of intracellular proteins in living cells.
-
Versatile FRET Acceptor: FlAsH serves as an excellent FRET acceptor for donors like CFP.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its use in FRET experiments, compiled from various studies.
| Parameter | Value | Notes | Reference(s) |
| This compound Molar Mass | < 1 kDa | Significantly smaller than fluorescent proteins (~30 kDa). | |
| Tetracysteine Tag Motif | CCXXCC (e.g., CCPGCC) | Optimized sequences like FLNCCPGCCMEP show higher affinity. | |
| FlAsH Excitation (bound) | ~508 nm | ||
| FlAsH Emission (bound) | ~528 nm | Green-yellow fluorescence. | |
| Quantum Yield (bound) | 0.1 - 0.6 | Varies with the specific tetracysteine motif and its environment. | |
| FRET Donor (typical) | Enhanced Cyan Fluorescent Protein (ECFP) | ||
| FRET Efficiency (example) | 19 ± 3% to 58 ± 4% | Measured in a GPCR activation study using A2A-Flash3-CFP and A2A-CFP-Flash-C constructs, respectively. |
Signaling Pathway Visualization
The this compound FRET system is well-suited for studying dynamic signaling events. For example, it can be used to monitor the conformational changes in G-protein coupled receptors (GPCRs) upon ligand binding.
Caption: GPCR activation monitoring using FlAsH-FRET.
Experimental Workflow
The general workflow for a this compound FRET experiment involves several key stages, from molecular cloning to data analysis.
Caption: Experimental workflow for FlAsH-FRET.
Detailed Experimental Protocols
Protocol 1: this compound Labeling of Live Cells for FRET Microscopy
This protocol is adapted from established methods and is suitable for labeling tetracysteine-tagged proteins in adherent mammalian cells.
Materials:
-
Cells expressing the CFP-donor and tetracysteine-acceptor fusion proteins
-
This compound stock solution (e.g., 500 µM in DMSO)
-
1,2-ethanedithiol (EDT)
-
Hanks' Balanced Salt Solution (HBSS) with glucose
-
DMSO
-
2,3-dimercapto-1-propanol (BAL) (optional, for reversing labeling)
-
Microscope suitable for live-cell imaging with CFP and FlAsH filter sets
Procedure:
-
Cell Preparation:
-
Plate cells expressing the fusion constructs onto glass-bottom dishes or coverslips suitable for microscopy. Allow cells to reach 60-90% confluency.
-
-
Preparation of Labeling Solution:
-
Prepare a fresh labeling solution. For a final concentration of 500 nM this compound and 12.5 µM EDT:
-
In a microfuge tube, combine the appropriate volume of this compound stock solution and EDT stock solution in HBSS/glucose.
-
The final DMSO concentration should be kept low (e.g., <0.1% v/v).
-
-
Note: The optimal ratio of EDT to this compound may need to be determined empirically for each cell type and protein to minimize background staining.
-
-
Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed HBSS/glucose.
-
Add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator. The incubation time may need optimization.
-
-
Washing:
-
Prepare a washing solution of 250 µM EDT in HBSS/glucose.
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with the EDT washing solution, incubating for 5-10 minutes during each wash at room temperature. This step is crucial for reducing non-specific background fluorescence.
-
After the final wash, replace the solution with fresh, pre-warmed HBSS/glucose or imaging medium.
-
-
Imaging:
-
Proceed immediately to the microscope for FRET imaging.
-
Protocol 2: FRET Measurement by Acceptor Photobleaching
Acceptor photobleaching is a robust method to quantify FRET efficiency.
Procedure:
-
Pre-Bleach Image Acquisition:
-
Identify a cell expressing both the donor (CFP) and acceptor (FlAsH).
-
Acquire an image of the donor fluorescence (CFP channel) before photobleaching.
-
Acquire an image of the acceptor fluorescence (FlAsH channel).
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) within the cell.
-
Use high-intensity light at the acceptor's excitation wavelength (e.g., 514 nm) to selectively photobleach the FlAsH in the ROI until its fluorescence is minimal.
-
-
Post-Bleach Image Acquisition:
-
Immediately after photobleaching, acquire another image of the donor fluorescence (CFP channel) using the same settings as the pre-bleach image.
-
-
FRET Efficiency Calculation:
-
Measure the average intensity of the donor (CFP) in the photobleached ROI before (I_pre) and after (I_post) bleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)
-
Troubleshooting
-
High Background Fluorescence:
-
Optimize the EDT concentration in the labeling and washing solutions.
-
Ensure EDT solutions are fresh, as it can oxidize.
-
Use cell lines with low endogenous cysteine-rich proteins.
-
-
Low Specific Signal:
-
Confirm the expression of the tetracysteine-tagged protein.
-
Use an optimized tetracysteine tag sequence (e.g., FLNCCPGCCMEP) for higher affinity.
-
Ensure the cysteine residues in the tag are in a reduced state.
-
-
No FRET Observed:
-
Verify that the donor and acceptor are within FRET distance (1-10 nm).
-
Confirm spectral overlap between the donor emission and acceptor excitation.
-
Ensure proper image acquisition settings.
-
Conclusion
The combination of this compound labeling and FRET provides a powerful and versatile platform for studying protein dynamics in living cells. The small size of the tetracysteine tag and the fluorogenic nature of the dye offer significant advantages over traditional fluorescent protein-based FRET assays. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can effectively employ this technique to gain deeper insights into complex biological processes at the molecular level.
References
Application Notes and Protocols for Pulse-Chase Experiments Using FlAsH-EDT₂ and ReAsH-EDT₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to track protein dynamics, including synthesis, trafficking, and degradation, is crucial for understanding cellular processes and for the development of novel therapeutics. Pulse-chase experiments offer a powerful method to follow a specific population of proteins over time. The use of biarsenical dyes, FlAsH-EDT₂ (a green fluorescent reagent) and ReAsH-EDT₂ (a red fluorescent reagent), in conjunction with a small, genetically encoded tetracysteine (TC) tag (Cys-Cys-Pro-Gly-Cys-Cys), provides a versatile and specific system for live-cell imaging of protein dynamics.[1][2][3][4]
These membrane-permeable dyes are non-fluorescent until they bind with high affinity to the TC tag, at which point they become highly fluorescent.[1] This property minimizes background fluorescence and allows for the specific labeling of TC-tagged proteins within living cells. A key advantage of this system is the small size of the TC tag (approximately 0.6 kDa), which is less likely to interfere with protein function compared to larger fluorescent protein tags like GFP (~30 kDa).
This document provides detailed protocols for performing pulse-chase experiments using FlAsH-EDT₂ and ReAsH-EDT₂ to temporally distinguish between different pools of a target protein. Such experiments are invaluable for studying protein turnover, transport, and assembly.
Data Presentation
Quantitative Properties of FlAsH-EDT₂ and ReAsH-EDT₂
| Property | FlAsH-EDT₂ | ReAsH-EDT₂ |
| Excitation Maximum (nm) | ~508 | ~593-597 |
| Emission Maximum (nm) | ~528 | ~608 |
| Quantum Yield (bound) | 0.1 - 0.85 | ~0.48 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 30,000 - 80,000 | ~69,000 |
| Color of Fluorescence | Green-Yellow | Red |
Note: Exact spectral properties and quantum yields can vary depending on the local environment of the bound dye.
Experimental Protocols
Principle of the Pulse-Chase Experiment
The pulse-chase experiment with FlAsH-EDT₂ and ReAsH-EDT₂ involves two sequential labeling steps to differentiate between pre-existing and newly synthesized proteins.
-
Pulse: The initial population of the TC-tagged protein of interest is labeled with the first biarsenical dye (e.g., FlAsH-EDT₂).
-
Chase: The cells are incubated in dye-free medium for a defined period. During this time, new proteins are synthesized.
-
Second Pulse (Chase Labeling): The newly synthesized pool of the TC-tagged protein is then labeled with the second biarsenical dye (e.g., ReAsH-EDT₂).
This allows for the simultaneous visualization of two distinct temporal populations of the same protein within the same cell.
Materials
-
Cells expressing the tetracysteine-tagged protein of interest
-
FlAsH-EDT₂ stock solution (e.g., 2 mM in DMSO)
-
ReAsH-EDT₂ stock solution (e.g., 2 mM in DMSO)
-
1,2-ethanedithiol (EDT)
-
2,3-dimercaptopropanol (BAL)
-
Reduced-serum medium (e.g., Opti-MEM®) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope with appropriate filter sets for green and red fluorescence.
Detailed Protocol for Pulse-Chase Labeling
This protocol is a general guideline and may require optimization for specific cell types and proteins.
1. Cell Preparation:
-
Plate cells expressing the TC-tagged protein on a suitable imaging dish (e.g., glass-bottom dishes).
-
Allow cells to reach 60-90% confluency for adherent cells or a density of 1-2 x 10⁶ cells/ml for suspension cells.
-
It is recommended to wait at least 24 hours post-transfection before labeling to ensure adequate protein expression.
2. Pulse Labeling (First Color):
a. Prepare Labeling Solution:
-
For a final concentration of 1-2.5 µM FlAsH-EDT₂, dilute the stock solution in pre-warmed, reduced-serum medium or HBSS.
-
It is crucial to first add EDT to the medium to a final concentration of 10-20 µM before adding the FlAsH-EDT₂. This helps to reduce non-specific binding.
b. Labeling:
-
Wash the cells once with the pre-warmed medium.
-
Add the FlAsH-EDT₂ labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. Optimization of incubation time (from 15 to 90 minutes) may be necessary.
c. Washing:
-
Aspirate the labeling solution.
-
Wash the cells twice with a wash buffer containing 250 µM BAL in pre-warmed medium for 15 minutes each at 37°C. This step is critical for reducing background fluorescence.
-
Wash the cells twice with pre-warmed medium alone.
3. Chase Period:
-
Add fresh, pre-warmed complete growth medium to the cells.
-
Incubate the cells for the desired chase period (e.g., 1, 4, 8, or 24 hours) under normal cell culture conditions (37°C, 5% CO₂). The length of the chase period will depend on the turnover rate of the protein of interest.
4. Chase Labeling (Second Color):
a. Prepare Labeling Solution:
-
Prepare a 1-2.5 µM ReAsH-EDT₂ labeling solution in pre-warmed, reduced-serum medium or HBSS, again ensuring the pre-addition of 10-20 µM EDT.
b. Labeling:
-
Wash the cells once with the pre-warmed medium.
-
Add the ReAsH-EDT₂ labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
c. Washing:
-
Repeat the washing steps as described in 2c (using BAL wash buffer followed by medium alone).
5. Imaging:
-
Replace the final wash solution with fresh imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for FlAsH (green channel) and ReAsH (red channel).
-
Live-cell imaging is recommended as fixation can sometimes increase background fluorescence.
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for FlAsH-EDT2 in Protein Trafficking and Localization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FlAsH-EDT2, a membrane-permeant biarsenical dye, for the fluorescent labeling and dynamic tracking of proteins in live cells. This technology offers a powerful alternative to fluorescent proteins for studying protein trafficking, localization, and signaling, particularly due to the small size of the genetic tag required.
Introduction to this compound Technology
This compound (Fluorescein Arsenical Hairpin binder-Ethanedithiol) is a pro-fluorescent dye that specifically binds to a small, genetically encoded tetracysteine (TC) motif with the core sequence Cys-Cys-Xaa-Xaa-Cys-Cys (where Xaa is any amino acid other than cysteine).[1][2][3] The optimal and most commonly used motif is CCPGCC.[1] Unbound this compound is non-fluorescent, but upon binding to the TC motif, it becomes brightly fluorescent, emitting a green-yellow signal.[4] This fluorogenic nature minimizes background fluorescence from unbound dye. The small size of the TC tag (<1 kDa) is a significant advantage over larger fluorescent proteins (~30 kDa), as it is less likely to interfere with the function, folding, or trafficking of the protein of interest.
Key Advantages:
-
Minimal steric hindrance: The small TC tag is less likely to perturb protein function.
-
Fluorogenic signal: Low background fluorescence from unbound dye.
-
Live-cell imaging: this compound is membrane-permeant, enabling the labeling of intracellular proteins in living cells.
-
Versatility: Applicable to a wide range of proteins and cell types, including mammalian cells, neurons, and bacteria.
-
Advanced applications: Enables pulse-chase labeling to distinguish protein populations and Fluorescence Resonance Energy Transfer (FRET) studies.
Core Concepts and Mechanisms
The this compound labeling technology is based on the high-affinity interaction between the biarsenical FlAsH molecule and the sulfhydryl groups of the four cysteine residues within the TC tag. The ethanedithiol (EDT) molecules complexed with FlAsH are displaced by the cysteine thiols in the TC motif, leading to a conformational change that unquenches the fluorescein fluorophore.
Experimental Workflow Overview
The general workflow for using this compound to study protein trafficking involves several key steps: cloning a TC-tagged fusion protein, expressing it in the cells of interest, labeling the cells with this compound, washing to remove non-specifically bound dye, and imaging the fluorescently labeled protein over time.
Caption: General workflow for protein labeling and imaging using this compound.
Detailed Experimental Protocols
General Protocol for this compound Labeling of Live Cells
This protocol provides a general procedure for labeling TC-tagged proteins in cultured mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and proteins.
Materials:
-
Cells expressing the TC-tagged protein of interest
-
This compound stock solution (e.g., 500 µM in DMSO)
-
1,2-ethanedithiol (EDT)
-
Opti-MEM or other serum-free medium
-
BAL (British Anti-Lewisite) wash buffer (optional, for reducing background)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Plate cells expressing the TC-tagged protein on a suitable imaging dish (e.g., glass-bottom dish) and grow to 60-90% confluency.
-
Labeling Solution Preparation:
-
Prepare a fresh labeling solution. For a final concentration of 1 µM this compound, dilute the stock solution in serum-free medium like Opti-MEM.
-
To minimize non-specific binding, it is often recommended to include a low concentration of EDT in the labeling solution. A common starting point is a 25:1 molar ratio of EDT to this compound.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed serum-free medium to remove any serum proteins.
-
Incubate the cells with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells twice with a wash buffer containing a higher concentration of a dithiol compound to remove non-specifically bound this compound. A common wash buffer is HBSS or Opti-MEM containing 250 µM EDT or BAL. Incubate for 10 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS or PBS to remove the dithiol-containing wash buffer.
-
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed imaging medium (e.g., Opti-MEM).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~508 nm, Emission: ~528 nm).
-
Application Protocol: Pulse-Chase Labeling for Studying Protein Turnover and Trafficking
Pulse-chase experiments with two different colored biarsenical dyes, such as green FlAsH and red ReAsH (Resorufin Arsenical Hairpin binder), allow for the temporal discrimination of different protein populations (e.g., pre-existing vs. newly synthesized).
Procedure:
-
Pulse Labeling: Label the entire population of the TC-tagged protein with this compound following the general protocol described above. This initial population will be green.
-
Chase Period: Incubate the cells in culture medium for a desired period. During this time, new TC-tagged proteins will be synthesized.
-
Second Labeling: Label the cells with ReAsH-EDT2. This will label the newly synthesized protein population, which will appear red. Pre-existing proteins will remain labeled with FlAsH.
-
Imaging: Image the cells using appropriate filter sets for both green (FlAsH) and red (ReAsH) fluorescence. Co-localization analysis can reveal the trafficking pathways of newly synthesized proteins relative to the older population.
Data Presentation and Quantitative Analysis
The dynamic nature of protein trafficking necessitates quantitative analysis of the imaging data. Here are some examples of quantitative data that can be obtained from this compound experiments.
| Parameter Measured | Protein Studied & Cell Type | Experimental Approach | Key Findings | Reference |
| Protein Translocation | HA-TDP43-TC in SH-SY5Y cells | Time-lapse confocal microscopy | Nuclear to cytoplasmic translocation observed over 20 hours post-transfection. | |
| Receptor Internalization | G Protein-Coupled Receptors (GPCRs) | Agonist stimulation followed by imaging | Labeled GPCRs continue to internalize after agonist stimulation. | |
| Viral Protein Dissociation | Bluetongue virus (BTV) VP2 and VP5 | Time-course imaging post-infection | Sequential dissociation of VP2 and VP5 observed during endosomal trafficking. | |
| Subcellular Localization | α-galactosidase A (GALA) in COS-7 cells | Co-localization with lysosomal markers | Successful labeling and visualization of GALA within lysosomes. |
Visualization of Signaling Pathways and Workflows
GPCR Trafficking and Signaling
This compound is a valuable tool for studying the trafficking of G protein-coupled receptors (GPCRs), which are key targets in drug development. The small tag size minimizes interference with receptor function, allowing for the accurate tracking of processes like agonist-induced internalization and recycling.
Caption: Agonist-induced trafficking of a FlAsH-labeled GPCR from the plasma membrane.
Troubleshooting and Considerations
-
Non-specific Binding: A common issue is background fluorescence due to this compound binding to endogenous cysteine-rich proteins. This can be minimized by:
-
Including EDT in the labeling solution.
-
Thorough washing with dithiol-containing buffers (EDT or BAL).
-
Using cell lines with low endogenous cysteine-rich protein expression.
-
-
Toxicity: While generally less toxic than other arsenic compounds, prolonged exposure or high concentrations of this compound can be toxic to cells. It is crucial to use the lowest effective concentration and minimize incubation times.
-
Expression Levels: The signal-to-noise ratio is better for highly expressed proteins. For low-abundance proteins, optimizing the TC tag sequence and using brighter FlAsH analogs may be necessary.
-
pH Sensitivity: The fluorescence of FlAsH can be pH-sensitive, which might be a consideration when studying proteins in acidic organelles like lysosomes. Halogenated FlAsH analogs with improved pH stability are available.
By following these detailed protocols and considering the potential challenges, researchers can effectively employ this compound to gain valuable insights into the dynamic processes of protein trafficking and localization in living cells.
References
FlAsH-EDT2 Labeling for Analysis by SDS-PAGE and In-Gel Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FlAsH-EDT2 is a membrane-permeant, fluorogenic biarsenical dye that enables specific labeling of proteins containing a tetracysteine motif (Cys-Cys-Xaa-Xaa-Cys-Cys, where Xaa represents non-cysteine amino acids).[1][2] The reagent itself, this compound (fluorescein arsenical hairpin binder–ethanedithiol), is non-fluorescent.[3][4] Upon binding to the tetracysteine tag, the dye undergoes a conformational change that results in a significant increase in its fluorescence, emitting a green signal.[5] This technology offers a powerful alternative to larger fluorescent protein tags like GFP, as the small size of the tetracysteine tag (typically 6 amino acids) is less likely to interfere with protein function and dynamics.
This application note provides detailed protocols for using this compound to label tetracysteine-tagged proteins for subsequent analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and in-gel fluorescence imaging. This method allows for the direct visualization of labeled proteins within the gel, confirming expression, integrity, and enabling quantification.
Principle of this compound Labeling
The core of this technology lies in the high-affinity and specific interaction between the biarsenical FlAsH compound and the sulfhydryl groups of the four cysteine residues within the engineered peptide tag. The ethanedithiol (EDT) molecules complexed with FlAsH are displaced by the cysteine thiols of the tag, leading to the formation of a stable, fluorescent complex. This complex is sufficiently robust to withstand the denaturing conditions of SDS-PAGE, allowing for the detection of the fluorescently labeled protein after electrophoresis.
Key Applications
-
Verification of protein expression: Confirm the successful expression of a tetracysteine-tagged protein in cell lysates or purified fractions.
-
Analysis of protein integrity: Detect protein degradation or cleavage products, as only fragments containing the tetracysteine tag will be fluorescently labeled.
-
Multiplexed detection: In combination with other fluorescent labeling methods or antibodies, this compound can be used for multi-protein analysis on the same gel.
-
Pulse-chase analysis: Study protein turnover and trafficking by labeling proteins at different time points.
Data Presentation
Quantitative Parameters of this compound Labeling
| Parameter | Value | Reference |
| Excitation Maximum | ~508 nm | |
| Emission Maximum | ~528 nm | |
| Quantum Yield (bound) | ~0.5 | |
| Fluorescence Enhancement (upon binding) | >50,000-fold | |
| Dissociation Constant (Kd) | ~10⁻¹¹ M | |
| Optimal Tetracysteine Motif | CCPGCC |
Recommended Reagent Concentrations for In-Gel Analysis
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 1-2 mM in DMSO | 1-10 µM | Primary labeling reagent |
| Ethanedithiol (EDT) | 25 mM in DMSO | 10-100 µM | Reduces non-specific binding |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 M in H₂O | 1-20 mM | Reducing agent to maintain cysteine thiols in a reduced state |
| 2,3-Dimercaptopropanol (BAL) | 100 mM in DMSO | 250 µM | Wash buffer component to remove non-specifically bound this compound |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins in Cell Lysate for SDS-PAGE
This protocol describes the labeling of a tetracysteine-tagged protein within a crude cell lysate prior to SDS-PAGE.
Materials:
-
Cell lysate containing the tetracysteine-tagged protein of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
EDT stock solution (e.g., 25 mM in DMSO, freshly prepared)
-
TCEP stock solution (e.g., 0.5 M, pH 7.0)
-
SDS-PAGE sample buffer (without reducing agents like DTT or β-mercaptoethanol)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Silanized polypropylene tubes
Procedure:
-
Prepare the Labeling Reaction: In a silanized polypropylene tube, combine the following:
-
Cell lysate (adjust volume to contain 10-50 µg of total protein)
-
Buffer (e.g., PBS) to a final volume of 45 µL
-
1 µL of 0.5 M TCEP (final concentration ~10 mM)
-
-
Prepare the this compound/EDT Complex: In a separate silanized tube, mix:
-
1 µL of 1 mM this compound
-
1 µL of 25 mM EDT
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Labeling: Add 2 µL of the pre-incubated this compound/EDT complex to the cell lysate mixture. The final concentration of this compound will be approximately 40 µM and EDT will be 1 mM. For initial experiments, a titration of this compound concentration (e.g., 10, 50, 100 µM) is recommended to determine the optimal signal-to-noise ratio.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Prepare for SDS-PAGE: Add an equal volume of 2X SDS-PAGE sample buffer (lacking DTT or β-mercaptoethanol). It is critical to use a non-thiol reducing agent like TCEP to maintain the integrity of the FlAsH-tetracysteine bond.
-
Denaturation: Heat the samples at 70°C for 10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
Protocol 2: In-Gel Fluorescence Imaging
Materials:
-
Polyacrylamide gel from Protocol 1
-
Fluorescence gel imager with appropriate filters (Excitation: ~488 nm, Emission: ~530 nm)
-
Coomassie Brilliant Blue or other total protein stain (optional)
Procedure:
-
Gel Imaging: After electrophoresis, carefully remove the gel from the cassette.
-
Rinse the gel briefly with deionized water.
-
Place the gel on the imaging surface of a fluorescence gel imager.
-
Acquire the fluorescent image using a filter set appropriate for fluorescein (e.g., excitation at 488 nm and emission at 530 nm).
-
Data Analysis: The fluorescent band corresponding to the molecular weight of the tagged protein should be visible. The intensity of the band can be quantified using appropriate software.
-
(Optional) Total Protein Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue or a similar stain to visualize the total protein profile and confirm equal loading.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling and in-gel fluorescence analysis.
This compound Labeling Mechanism
References
Application Notes and Protocols for Correlative Light and Electron Microscopy (CLEM) with ReAsH-EDT2 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy (FM) for identifying specific molecules with the high-resolution imaging of electron microscopy (EM). This allows for the localization of a protein of interest within the broader cellular context and subsequent ultrastructural analysis of that specific location. The ReAsH-EDT2 labeling system offers a robust method for preparing samples for CLEM.
ReAsH-EDT2 is a membrane-permeable, biarsenical red fluorescent dye that specifically binds to proteins containing a small, genetically encoded tetracysteine (TC) tag (Cys-Cys-Pro-Gly-Cys-Cys).[1][2] This tag is only six amino acids long, minimizing potential interference with protein function.[3] A key feature of ReAsH-EDT2 is that it is non-fluorescent until it binds to the TC-tag, at which point it becomes highly fluorescent.[1][3] This property allows for specific detection of the tagged protein with low background noise.
For electron microscopy, the ReAsH-EDT2 label acts as a catalyst to photoconvert diaminobenzidine (DAB) into an electron-dense precipitate upon illumination with specific wavelengths of light. This precipitate can be visualized with a transmission electron microscope (TEM), providing a direct correlation between the fluorescent signal and the ultrastructural context.
Principle of ReAsH-EDT2 Labeling for CLEM
The workflow for CLEM using ReAsH-EDT2 labeling involves several key steps:
-
Genetic Tagging: The protein of interest is genetically engineered to include a tetracysteine tag.
-
Live-Cell Labeling: Live cells expressing the TC-tagged protein are incubated with the membrane-permeable ReAsH-EDT2 dye.
-
Fluorescence Microscopy: The location of the fluorescently labeled protein is identified and imaged using a fluorescence microscope.
-
Photoconversion: The region of interest identified by fluorescence is illuminated to trigger the ReAsH-catalyzed polymerization of DAB, creating an electron-dense precipitate.
-
Sample Preparation for EM: The sample is fixed, stained, dehydrated, and embedded in resin.
-
Electron Microscopy: The ultrathin sections of the sample are imaged using a transmission electron microscope to visualize the electron-dense precipitate at high resolution.
Quantitative Data
| Parameter | Value | Reference |
| ReAsH-EDT2 Excitation Maximum | 593 nm | |
| ReAsH-EDT2 Emission Maximum | 608 nm | |
| TC-Tag Size | 6 amino acids (585 Da) | |
| ReAsH-TC Tag Dissociation Constant (Kd) | ~10⁻¹¹ M | |
| Estimated Labeling Efficiency | >80% (in some cases) |
Experimental Protocols
Protocol 1: Live-Cell Labeling with ReAsH-EDT2
This protocol describes the steps for labeling live cells expressing a tetracysteine-tagged protein with ReAsH-EDT2.
Materials:
-
Cells expressing the TC-tagged protein of interest
-
Labeling Medium: Opti-MEM® Reduced-Serum Medium, HBSS, or HBS (containing calcium and magnesium for adherent cells)
-
ReAsH-EDT2 stock solution (e.g., 1 mM in dry DMSO)
-
1,2-ethanedithiol (EDT) stock solution (e.g., 10 mM in dry DMSO)
-
Wash Buffer: Labeling medium containing 250 µM EDT
-
BAL (2,3-dimercaptopropanol) wash buffer (optional, for reducing background)
Procedure:
-
Cell Preparation: Plate cells on a gridded coverslip or other suitable imaging dish for easy relocation of the region of interest.
-
Labeling Solution Preparation: Prepare the labeling solution by diluting the ReAsH-EDT2 stock solution to a final concentration of 1-2.5 µM in the labeling medium. Also, add EDT to a final concentration of 10 µM. It is crucial to add the EDT to the medium before adding the ReAsH-EDT2.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the ReAsH-EDT2 labeling solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal labeling time may need to be determined empirically for each cell line and protein.
-
Washing: Aspirate the labeling solution and wash the cells with the wash buffer (labeling medium with 250 µM EDT) for 10 minutes at 37°C to remove non-specifically bound dye.
-
Final Wash: Wash the cells one or two more times with labeling medium without EDT to remove any remaining EDT.
-
The cells are now ready for live-cell imaging.
Protocol 2: Correlative Light and Electron Microscopy (CLEM)
This protocol outlines the complete workflow from live-cell imaging to electron microscopy.
Materials:
-
ReAsH-EDT2 labeled cells on gridded coverslips
-
Fluorescence microscope
-
Fixative solution: 2% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)
-
Wash Buffer: 0.1 M sodium cacodylate buffer
-
Quenching solution: 50 mM glycine in 0.1 M sodium cacodylate buffer
-
Diaminobenzidine (DAB) solution: 1 mg/mL in 0.1 M oxygenated sodium cacodylate buffer
-
1% Osmium tetroxide (OsO4)
-
Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)
-
Resin (e.g., Durcupan)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Live-Cell Imaging (Light Microscopy):
-
Image the live, ReAsH-labeled cells using a fluorescence microscope.
-
Identify and capture images of the cells of interest. Record the grid coordinates of the selected cells for later relocation.
-
-
Fixation:
-
Immediately after live-cell imaging, fix the cells by adding the fixative solution for 20 minutes at room temperature.
-
Rinse the cells with the wash buffer.
-
Quench any remaining aldehyde groups with the quenching solution for 5 minutes.
-
-
DAB Photoconversion:
-
Add the freshly prepared and oxygenated DAB solution to the cells.
-
Using the fluorescence microscope, relocate the cell of interest and illuminate it with light at ~585 nm (using a Xenon lamp or appropriate laser line) for 10-15 minutes, or until a brownish precipitate is visible.
-
-
Sample Preparation for Electron Microscopy:
-
Wash the cells with 0.1 M sodium cacodylate buffer.
-
Post-fix and stain the cells with 1% osmium tetroxide for 30 minutes.
-
Rinse with distilled water.
-
Dehydrate the sample through a graded ethanol series.
-
Infiltrate the sample with resin and polymerize at 60°C for 48 hours.
-
-
Electron Microscopy:
-
Prepare ultrathin sections of the resin-embedded sample.
-
Image the sections using a transmission electron microscope, focusing on the previously identified coordinates to locate the electron-dense DAB precipitate.
-
Diagrams
Caption: Mechanism of ReAsH-EDT2 labeling of a tetracysteine-tagged protein.
Caption: Experimental workflow for CLEM using ReAsH-EDT2 labeling.
References
Application Notes and Protocols for Labeling Cell Surface Proteins with FlAsH-EDT2 without Permeabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the specific labeling of cell surface proteins using the biarsenical dye FlAsH-EDT2. This technique allows for the fluorescent tagging of proteins of interest on the exterior of living cells, enabling a wide range of applications in research and drug development, including the study of protein trafficking, localization, and dynamics.
The core of this method relies on the genetic fusion of a small tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) to the protein of interest.[1][2] The this compound reagent, a non-fluorescent and membrane-permeable molecule, selectively binds to this tag. Upon binding, it becomes highly fluorescent, emitting a green-yellow signal.[3][4] A critical aspect of this protocol is the management of the cellular redox environment to ensure the tetracysteine tag on the cell surface is in a reduced state, a prerequisite for FlAsH binding.[5]
Principle of this compound Labeling
This compound (4',5'-bis(1,3,2-dithioarsolan-2-yl)fluorescein-(1,2-ethanedithiol)2) is a biarsenical compound that has a high affinity for sequences containing four cysteine residues, commonly known as a tetracysteine (TC) tag. The reagent is complexed with 1,2-ethanedithiol (EDT), which keeps it in a non-fluorescent state and minimizes nonspecific binding to endogenous cysteine-rich proteins. When this compound encounters a protein bearing the tetracysteine motif, the EDT is displaced, and the two arsenic atoms in FlAsH form stable covalent bonds with the four cysteine thiols. This binding event induces a conformational change in the FlAsH molecule, leading to a significant increase in its fluorescence quantum yield.
A key challenge in labeling cell surface proteins is that the extracellular environment is generally more oxidizing than the cytoplasm, which can lead to the formation of disulfide bonds between the cysteine residues of the TC tag, preventing FlAsH binding. Therefore, a crucial step in labeling extracellular domains is the brief reduction of any disulfide bonds using a membrane-impermeant reducing agent.
Advantages of this compound Labeling
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Small Tag Size: The tetracysteine tag is only six amino acids long (approximately 0.6 kDa), making it significantly smaller than fluorescent proteins like GFP (around 30 kDa). This minimal size is less likely to interfere with the natural function, folding, and trafficking of the target protein.
-
Fluorogenic Nature: this compound is essentially non-fluorescent until it binds to its target sequence, which helps to reduce background noise from unbound dye.
-
High Specificity and Affinity: With optimized protocols and tetracysteine tags, this compound can label target proteins with high specificity and nanomolar affinity.
-
Versatility: The this compound system can be adapted for various applications, including pulse-chase experiments to study protein turnover and fluorescence resonance energy transfer (FRET) studies.
Experimental Protocols
Protocol 1: Standard Labeling of Cell Surface Tetracysteine-Tagged Proteins
This protocol is adapted for labeling proteins on the cell surface where the tetracysteine tag is exposed to the extracellular environment. It includes a critical reduction step to ensure the cysteine residues are available for binding.
Materials:
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Cells expressing the tetracysteine-tagged cell surface protein of interest
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution (e.g., 1 mM in DMSO)
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1,2-ethanedithiol (EDT) stock solution (e.g., 25 mM in DMSO)
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Membrane-impermeant reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or 2-mercaptoethanesulfonate (MES)
-
BAL (2,3-dimercaptopropanol) wash buffer (optional, for reducing background)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate.
-
Allow cells to adhere and reach the desired confluency.
-
Wash the cells twice with HBSS to remove any serum proteins that might interfere with labeling.
-
-
Reduction of Extracellular Cysteines:
-
Prepare a fresh solution of a membrane-impermeant reducing agent in HBSS (e.g., 1 mM TCEP or 5 mM MES).
-
Incubate the cells with the reducing solution for 10-15 minutes at room temperature. This step is crucial to reduce any disulfide bonds that may have formed in the extracellular tetracysteine tag.
-
Wash the cells twice with HBSS to remove the reducing agent.
-
-
Preparation of Labeling Solution:
-
Important: Prepare the this compound/EDT mixture immediately before use.
-
In a microfuge tube, mix the this compound stock solution and the EDT stock solution. A common starting ratio is 1:10 to 1:25 (FlAsH:EDT) to minimize nonspecific binding. For example, to make a 1 µM this compound solution with 12.5 µM EDT, mix 1 µl of 1 mM this compound and 0.5 µl of 25 mM EDT in 1 ml of HBSS.
-
Incubate the mixture for 5-10 minutes at room temperature to ensure the FlAsH is complexed with EDT.
-
-
Labeling:
-
Add the freshly prepared labeling solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C. The optimal time may need to be determined empirically for each cell type and protein expression level.
-
-
Washing:
-
To reduce background fluorescence from nonspecifically bound this compound, wash the cells with a solution containing a dithiol competitor.
-
Prepare a wash solution of 250 µM EDT or BAL in HBSS.
-
Wash the cells with this solution for 10 minutes at room temperature.
-
Perform 2-3 final washes with HBSS alone to remove the dithiol competitor.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~528 nm).
-
Protocol 2: IDEAL-Labeling for Cell Surface Proteins
This "Intrinsic Dithiol-based Extracellular/intracellular Arsencial Labeling" (IDEAL) method is a more rapid technique that has been shown to specifically label cell surface proteins without the need for a membrane-impermeant FlAsH derivative.
Procedure:
-
Cell Preparation:
-
Wash cells expressing the TC-tagged protein twice with a physiological buffer.
-
-
Labeling:
-
Incubate cells with a labeling solution containing this compound (e.g., 1-5 µM) and a higher concentration of EDT (e.g., 50-100 µM) for a shorter duration, for instance, 15-30 minutes.
-
-
Washing:
-
Wash the cells extensively with buffer to remove unbound this compound.
-
-
Imaging:
-
Proceed with fluorescence microscopy as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound labeling, compiled from various sources.
| Parameter | Value | Notes | Source(s) |
| This compound Concentration | 1 - 10 µM | Optimal concentration may vary depending on cell type and protein expression. | |
| 500 nM | Used for labeling A2A-adenosine receptors in HEK293 cells. | ||
| 2.5 µM | Recommended for transfected cells. | ||
| EDT Concentration (in labeling) | 10 - 100 µM | Higher concentrations help to reduce nonspecific background staining. | |
| 12.5 µM | Used in conjunction with 500 nM this compound. | ||
| EDT Concentration (in wash) | 250 µM | Effective for removing nonspecifically bound this compound. | |
| Labeling Time | 30 - 90 minutes | Can be optimized by monitoring fluorescence signal over time. | |
| ~35 - 45 minutes | Time to reach saturation for A2A-adenosine receptors. | ||
| Excitation Wavelength | 508 nm | ||
| Emission Wavelength | 528 nm | ||
| Quantum Yield (bound) | 0.1 - 0.6 | ||
| Affinity (Kd) | Picomolar to Nanomolar | High affinity allows for stable labeling. | |
| Size of TC-Tag | 6 amino acids (~0.6 kDa) | Significantly smaller than fluorescent proteins. |
Diagrams
Experimental Workflow for Cell Surface Protein Labeling
Caption: Workflow for labeling cell surface proteins with this compound.
Mechanism of this compound Labeling
Caption: Mechanism of this compound binding and fluorescence activation.
References
Troubleshooting & Optimization
Minimizing nonspecific binding of FlAsH-EDT2 to endogenous proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize nonspecific binding of FlAsH-EDT2 to endogenous proteins, ensuring specific and robust labeling of tetracysteine-tagged proteins.
Troubleshooting Guide
High background fluorescence is a common issue in this compound labeling experiments. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: High Background or Nonspecific Straining
High background can manifest as diffuse cellular fluorescence, staining in untransfected cells, or bright puncta not associated with the protein of interest.
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for high background in this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nonspecific binding of this compound?
A1: The primary cause of nonspecific binding is the interaction of this compound with endogenous cysteine-rich proteins.[1][2] FlAsH has an affinity for pairs of cysteine residues, and while it preferentially binds to the tetracysteine tag (e.g., CCPGCC), it can also bind to naturally occurring proteins with accessible cysteine pairs, leading to background fluorescence.[1] Additionally, nonspecific binding can occur through hydrophobic interactions with cellular components.[3]
Q2: How can I optimize my washing steps to reduce background?
A2: Optimizing the washing steps is crucial for achieving a good signal-to-noise ratio.[4]
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Choice of Dithiol: Both 1,2-ethanedithiol (EDT) and 2,3-dimercaptopropanol (BAL) can be used as washing agents to displace nonspecifically bound FlAsH. BAL is approximately threefold more potent than EDT in displacing FlAsH from its binding motif. However, high concentrations of BAL (>100 µM) can start to displace FlAsH from the standard CCPGCC tag.
-
Concentration and Duration: You can empirically determine the optimal concentration and duration of the wash. A typical starting point is 250 µM EDT or BAL. Increasing the number of washes can also help.
-
Fresh Solutions: Dithiol solutions are prone to oxidation, so always use freshly prepared solutions for labeling and washing.
Q3: What are the recommended concentrations for this compound labeling?
A3: The optimal concentration of this compound can vary depending on the cell type and the expression level of your tagged protein.
-
Starting Concentration: For transfected cells, a starting concentration of 1-2.5 µM is often recommended. For proteins expressed at lower levels, you may need to adjust this.
-
Optimization: It is highly recommended to perform a concentration titration (e.g., 1 µM to 10 µM) to find the best balance between specific signal and background fluorescence.
Q4: How long should I incubate my cells with this compound?
A4: Incubation time is another critical parameter to optimize.
-
Typical Duration: Labeling is often performed for 30-60 minutes at room temperature. In some cases, detectable signal appears within 15 minutes.
-
Time Course Experiment: To determine the optimal time, you can visualize the labeling every 15 minutes for up to 90 minutes. Keep in mind that while the specific signal may increase over time, the nonspecific background will also increase.
Q5: Are there any blocking agents that can reduce nonspecific binding?
A5: Yes, some nonfluorescent compounds can be added to the labeling solution to reduce background.
-
Disperse Blue 3: This commercially available dye has been shown to be effective at reducing background fluorescence that is unresponsive to dithiol washes, likely by occupying hydrophobic binding sites that might otherwise bind this compound.
-
Serum Proteins: Labeling should be performed in serum-free or low-serum media (1-2%), as serum proteins like albumin can bind this compound and contribute to background.
Q6: Does the choice of tetracysteine tag matter?
A6: Yes, the amino acid sequence of the tetracysteine tag significantly impacts binding affinity and resistance to dithiol washes. Newer, optimized sequences show higher affinity and are more resistant to being stripped by BAL, allowing for more stringent washing conditions and a better signal-to-noise ratio.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Finding | Reference |
| Washing Agent Potency | EDT | BAL | BAL is approximately 3-fold more potent than EDT in displacing FlAsH from its binding motif. | |
| Optimized TC Motif | CCPGCC | FLNCCPGCCMEP | Optimized motifs like FLNCCPGCCMEP show markedly improved dithiol resistance, allowing for more stringent washes. | |
| This compound Concentration | 1.25 µM | 2.5 µM | Recommended starting point for lentivirally transduced cells vs. transfected cells, respectively. Titration from 1-10 µM is advised. | |
| Labeling Time | 15 min | 30-60 min | Signal is often detectable at 15 min, with 30-60 min being a standard incubation time. |
Experimental Protocols
Standard this compound Labeling Protocol
This protocol is a general guideline and should be optimized for your specific cell type and protein of interest.
Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free culture medium (e.g., Opti-MEM® or HBSS)
-
Cells expressing the tetracysteine-tagged protein
Procedure:
-
Prepare Labeling Solution:
-
For a final labeling concentration of 2.5 µM this compound, dilute the 1 mM stock solution 1:400 in serum-free medium.
-
It is often beneficial to include a low concentration of EDT (e.g., 10-12.5 µM) in the labeling solution to minimize nonspecific binding during the incubation.
-
Mix well and protect from light.
-
-
Cell Preparation:
-
Wash cells expressing the tetracysteine-tagged protein once with pre-warmed, serum-free medium to remove any residual serum proteins.
-
-
Labeling:
-
Remove the wash medium and add the prepared labeling solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Prepare a fresh wash solution containing 250 µM EDT or BAL in serum-free medium.
-
Remove the labeling solution.
-
Wash the cells 2-3 times with the wash solution, incubating for 5-10 minutes during each wash.
-
-
Imaging:
-
After the final wash, replace the wash solution with imaging buffer (e.g., HBSS with calcium and magnesium).
-
Image the cells using appropriate fluorescence microscopy settings (FlAsH excitation/emission ~508/528 nm).
-
Workflow for this compound Labeling and Washing
Caption: Standard experimental workflow for labeling proteins with this compound.
Mechanism of Specific vs. Nonspecific Binding
The specificity of this compound labeling relies on the higher affinity of the biarsenical probe for the engineered tetracysteine motif compared to endogenous cysteine pairs. Washing steps with dithiol competitors are essential to reverse the lower-affinity nonspecific binding.
Caption: Mechanism of this compound binding and the role of dithiol washing agents.
References
- 1. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 4. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetracysteine Tag Labeling with FlAsH-EDT2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetracysteine tags and FlAsH-EDT2 labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal tetracysteine tag sequence for the highest affinity to this compound?
A1: While the core CCXXCC motif is functional, significant improvements in affinity and fluorescence have been achieved with optimized sequences. The CCPGCC motif is a widely used improvement over the original CCRECC sequence. For even higher affinity and brighter fluorescence, 12-amino-acid motifs are recommended.[1][2][3] Two of the most effective high-affinity sequences are FLNCCPGCCMEP and HRWCCPGCCKTF.[1][2] These extended motifs help to correctly present the core tetracysteine sequence for optimal binding to biarsenical dyes like this compound.
Q2: What causes high background fluorescence in my this compound labeling experiments?
A2: High background fluorescence is a common issue and typically arises from two main sources:
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Non-specific binding: this compound can bind to endogenous, cysteine-rich proteins within the cell, not just the engineered tetracysteine tag.
-
Hydrophobic interactions: The this compound reagent can non-specifically associate with hydrophobic regions within the cell, which can also lead to an increase in fluorescence. Incomplete washing after labeling is a primary contributor to residual background signal.
Q3: How can I minimize non-specific binding and reduce background fluorescence?
A3: Several strategies can be employed to reduce background signal and improve the signal-to-noise ratio:
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Use Optimized High-Affinity Tags: Employing high-affinity sequences like FLNCCPGCCMEP allows for more stringent washing conditions that remove non-specifically bound dye without dissociating it from your tagged protein.
-
Optimize Labeling Time: Incubate with this compound long enough to label your protein of interest, but avoid excessively long incubation times that increase non-specific binding. Monitoring the labeling progress every 15 minutes for up to 90 minutes can help determine the optimal time.
-
Washing with Dithiol Reagents: After labeling, wash the cells with a buffer containing a dithiol reagent like 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL). BAL is approximately three times more potent than EDT at displacing non-specifically bound FlAsH.
-
Use Reduced-Serum Media: Serum proteins can non-specifically bind to this compound. Performing the labeling in serum-free or reduced-serum media, such as Opti-MEM®, can help minimize this issue.
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Empirically Determine Reagent Ratios: The ratio of this compound to EDT in the labeling solution can be adjusted. Increasing the proportion of EDT can help suppress background staining, though it may also reduce the desired specific signal.
Q4: Can I use this compound for proteins expressed at low levels?
A4: Labeling proteins with low expression levels can be challenging due to the potential for background fluorescence to overwhelm the specific signal. However, it is possible. Success in these cases heavily relies on minimizing non-specific binding through the use of high-affinity tetracysteine tags and rigorous, optimized washing protocols. Proteins expressed at levels as low as 1 pmol mg⁻¹ have been successfully labeled using these optimized methods.
Q5: Is the this compound labeling reversible?
A5: Yes, the binding of this compound to the tetracysteine tag is reversible. The label can be stripped from the target protein by washing with high concentrations of dithiol reagents like EDT or BAL. This property can be useful for certain experimental controls.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Non-specific binding to endogenous cysteine-rich proteins. 2. Incomplete washing of unbound this compound. 3. Labeling in the presence of serum proteins. | 1. Wash cells with BAL wash buffer after labeling to reduce non-specific binding. 2. Increase the number and duration of wash steps. 3. Perform labeling in serum-free or reduced-serum media. |
| Low or No Specific Signal | 1. Low expression of the tetracysteine-tagged protein. 2. The tetracysteine tag is not accessible for binding (e.g., buried within the protein). 3. Cysteine residues in the tag are oxidized. | 1. Confirm protein expression via Western blot or another method. Increase protein expression if necessary. 2. Redesign the protein construct to place the tag in a more accessible location, such as the N- or C-terminus. 3. Ensure a reducing environment during labeling, especially for in vitro experiments. |
| High Signal in Control (Untagged) Cells | Non-specific binding of this compound to cellular components. | 1. Optimize the washing procedure with BAL or EDT to strip away non-specifically bound dye. 2. Decrease the concentration of this compound used for labeling. |
| Cell Death or Toxicity | Toxicity from the biarsenical this compound reagent. | 1. Reduce the concentration of this compound and/or the incubation time. 2. Ensure the health of the cells before starting the labeling procedure. Dead or dying cells tend to stain brightly and non-specifically. |
Quantitative Data Summary
Table 1: Comparison of Tetracysteine Tag Sequences
| Tag Sequence | Core Motif | Key Feature | Reference |
| CCXXCC | CCXXCC | Original tetracysteine motif. | |
| CCPGCC | CCPGCC | Optimized for higher affinity by promoting a hairpin turn. | |
| FLNCCPGCCMEP | CCPGCC | High-affinity 12-residue motif with improved fluorescence. | |
| HRWCCPGCCKTF | CCPGCC | High-affinity 12-residue motif with improved fluorescence. |
Table 2: Properties of this compound and Related Dyes
| Property | This compound | ReAsH-EDT2 | Notes |
| Excitation Wavelength | ~508 nm | ~590 nm | |
| Emission Wavelength | ~528 nm (Green) | Red | |
| Quantum Yield (bound) | ~0.49 | 0.28 (standard tag) to 0.47 (optimized tag) | |
| Dissociation Constant (Kd) | ~10⁻¹¹ M | Not specified, but high affinity | For high-affinity peptides. |
Experimental Protocols
Protocol 1: In-Cell Labeling of Tetracysteine-Tagged Proteins
This protocol is a general guideline for labeling proteins in living mammalian cells.
Materials:
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Cells expressing the tetracysteine-tagged protein of interest.
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Opti-MEM® or other serum-free medium.
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This compound stock solution (e.g., 1 mM in DMSO).
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1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL).
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Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Preparation: Culture cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate.
-
Washing: Gently wash the cells twice with pre-warmed serum-free medium (e.g., Opti-MEM®) to remove any serum proteins.
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Labeling Solution Preparation: Prepare the labeling solution immediately before use. For a final concentration of 1 µM this compound, dilute the stock solution in serum-free medium. It is often beneficial to include EDT at a 10:1 molar ratio to this compound (e.g., 10 µM EDT) to minimize non-specific binding during the labeling step.
-
Incubation: Remove the wash medium from the cells and add the labeling solution. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time may need to be determined empirically.
-
Post-Labeling Wash: Remove the labeling solution. Wash the cells twice with a wash buffer containing a dithiol reagent. A common wash buffer consists of 250 µM BAL in Opti-MEM®. Incubate the cells in the wash buffer for at least 10 minutes at 37°C.
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Final Rinse: Rinse the cells twice with HBSS or PBS.
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Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for fluorescein (excitation ~488 nm, emission ~520 nm).
Visualizations
Caption: Workflow for this compound labeling of tetracysteine-tagged proteins in live cells.
Caption: Logic diagram for troubleshooting high background fluorescence in FlAsH labeling.
References
FlAsH-EDT2 Labeling: A Technical Guide to Optimizing Specificity with EDT and BAL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,2-ethanedithiol (EDT) and 2,3-dimercaptopropanol (BAL) to optimize the specificity of FlAsH-EDT2 labeling of tetracysteine-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is the role of EDT in the this compound labeling solution?
A1: EDT is included in the labeling solution to minimize nonspecific binding of the this compound probe and reduce potential toxicity.[1] By forming a stable, non-fluorescent complex with the biarsenical dye, EDT helps to prevent the probe from binding to endogenous single cysteine residues or other off-target sites.[1] An empirically determined concentration ratio of 10 µM EDT to 1 µM this compound is a common starting point to decrease staining of endogenous sites while still allowing FlAsH to bind to the high-affinity tetracysteine motif.[1]
Q2: Why are wash steps with EDT or BAL necessary after labeling?
A2: Wash steps with dithiols like EDT or BAL are crucial for reducing background fluorescence.[2][3] This background can arise from unbound this compound and, more significantly, from non-specific binding to cysteine-rich endogenous proteins. Washing with a dithiol solution helps to displace the weakly bound, non-specific FlAsH, thereby increasing the signal-to-noise ratio of the specifically labeled protein.
Q3: What is the difference between EDT and BAL for washing?
A3: Both EDT and BAL are effective in reducing non-specific FlAsH binding. However, BAL is approximately threefold more potent than EDT in displacing FlAsH from its binding motifs. This means that lower concentrations of BAL are required to achieve the same effect as EDT. BAL is also less odorous than EDT, which is a practical advantage.
Q4: Can high concentrations of EDT or BAL strip the FlAsH probe from my specifically labeled protein?
A4: Yes, high concentrations of either dithiol can reverse the specific binding of FlAsH to the tetracysteine tag. The stability of the FlAsH-tetracysteine complex is dependent on the specific tetracysteine motif used, with newer, optimized motifs showing greater resistance to dithiol washes. It is critical to empirically determine the optimal concentration of EDT or BAL that minimizes background without significantly affecting the specific signal for your particular protein construct and cell type.
Q5: What are the recommended starting concentrations for EDT and BAL in labeling and washing steps?
A5: Recommended concentrations can vary, but here are some general starting points based on published protocols:
-
Labeling: A common starting concentration is 1 µM this compound with 10 µM EDT. Another protocol suggests 500 nM this compound with 12.5 µM EDT.
-
Washing: A typical wash solution contains 250 µM EDT. For BAL, which is more potent, concentrations should be carefully titrated. For the CCPGCC motif, specific binding can be affected at BAL concentrations higher than 100 µM.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Insufficient washing. 2. Non-specific binding to endogenous proteins. 3. Suboptimal EDT concentration during labeling. | 1. Increase the duration or number of wash steps with EDT or BAL. 2. Optimize the BAL concentration in the wash buffer; a titration may be necessary. For sensitive motifs, keep BAL concentration below 100 µM. 3. Increase the ratio of EDT to this compound in the labeling solution. Note that this may require longer incubation times for specific labeling. |
| Low or No Specific Signal | 1. Low expression of the tetracysteine-tagged protein. 2. Excessive dithiol concentration in the wash buffer stripping the probe. 3. Oxidized dithiol solutions. | 1. Confirm protein expression using an independent method (e.g., Western blot). 2. Decrease the concentration of EDT or BAL in the wash solution or reduce the washing time. 3. Always use freshly prepared EDT or BAL solutions as they are prone to oxidation. |
| High Variability Between Experiments | 1. Inconsistent preparation of dithiol solutions. 2. Differences in cell density or health. 3. Variation in labeling or washing times and temperatures. | 1. Prepare fresh dithiol stock solutions for each experiment. 2. Ensure consistent cell plating and health across experiments. 3. Standardize all incubation times and temperatures in your protocol. |
Quantitative Data Summary
Table 1: Effect of BAL Concentration on FlAsH Displacement from Different Tetracysteine Motifs
| Tetracysteine Motif | BAL Concentration | % Displacement of Specifically Bound FlAsH | Reference |
| CCPGCC | > 100 µM | Specific binding starts to be affected | |
| CCPGCC | 250 µM | Up to 30% | |
| FLNCCPGCCMEP | Higher BAL concentrations can be used compared to CCPGCC | More resistant to displacement | |
| HRWCCPGCCKTF | Higher BAL concentrations can be used compared to CCPGCC | More resistant to displacement |
Table 2: Comparison of EDT and BAL Potency
| Dithiol | Relative Potency in Displacing FlAsH | Reference |
| EDT | 1x | |
| BAL | ~3x |
Experimental Protocols
Standard this compound Labeling Protocol
-
Prepare Labeling Solution:
-
Prepare a fresh 25 mM EDT stock solution in DMSO.
-
For each sample, mix 1 µl of 25 mM EDT with 1 µl of 1 mM this compound stock in a separate tube. This creates a 12.5 mM EDT and 500 µM this compound intermediate solution.
-
Incubate at room temperature for 5-10 minutes.
-
Dilute this mixture into your desired labeling buffer (e.g., HBSS with glucose) to achieve the final working concentrations (e.g., 500 nM this compound and 12.5 µM EDT).
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
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Add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time may vary.
-
-
Washing:
-
Prepare a fresh wash solution of 250 µM EDT or an optimized concentration of BAL in buffer.
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Aspirate the labeling solution.
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Wash the cells with the dithiol wash solution for 10 minutes at 37°C.
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Repeat the wash step one or two more times.
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Rinse the cells with buffer before imaging.
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Visualizations
References
Does FlAsH-EDT2 reagent degrade and cause nonspecific staining?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the FlAsH-EDT2 reagent. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Does the this compound reagent degrade over time?
A: When stored correctly, this compound is a stable compound. Stock solutions in dry DMSO are stable for many years when stored at -20°C and protected from light.[1] Similarly, the solid form of the reagent has been observed to be stable for years under these conditions.[2] Short-term storage at room temperature is possible, but long-term storage should be at -20°C.[3]
You may observe a color change in this compound solutions in DMSO over time, with the solution becoming redder.[1] This is likely due to the uptake of trace amounts of moisture and does not typically affect the reagent's performance in protein or cell-labeling experiments.[1] However, it is crucial to aliquot the reagent to minimize freeze-thaw cycles and moisture uptake.
Q2: What causes nonspecific staining with this compound?
A: Nonspecific staining is a known issue with this compound and can arise from several factors:
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Binding to Endogenous Proteins: this compound can bind to naturally occurring cysteine-rich proteins within the cell, leading to background fluorescence.
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Hydrophobic Interactions: The reagent can bind to hydrophobic pockets in proteins, such as bovine serum albumin (BSA), causing an increase in fluorescence that is not responsive to high concentrations of dithiol washing agents. Dead or dying cells are particularly prone to this type of staining due to the exposure of hydrophobic sites.
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Improper Reagent Preparation or Handling: Using oxidized dithiol solutions (like EDT or BAL) for washing can be ineffective at quenching background fluorescence. It is recommended to use freshly prepared solutions.
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Suboptimal Staining Protocol: The concentration of this compound, the labeling time, and the washing procedure all play a critical role in the signal-to-noise ratio.
Q3: How can I reduce nonspecific staining?
A: Several strategies can be employed to minimize nonspecific background fluorescence:
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Optimize Reagent Concentrations: Use the lowest effective concentration of this compound. A typical starting range is 1-10 µM. The ratio of EDT to this compound in the labeling solution is also critical, with a 10:1 ratio often recommended to suppress background.
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Optimize Labeling Time: Labeling for 30-60 minutes is a good starting point, but this may need to be optimized for your specific protein and cell line.
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Effective Washing: After labeling, wash the cells with a dithiol solution like 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) to remove unbound and nonspecifically bound reagent. The BAL wash buffer is often provided in kits and is less odorous than EDT.
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Use Optimized Tetracysteine Tags: Employing optimized tetracysteine motifs, such as FLNCCPGCCMEP, can significantly increase the binding affinity for this compound, leading to a better signal-to-noise ratio.
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Include Proper Controls: Always include a negative control of non-transfected cells to determine the level of background fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Nonspecific binding to endogenous cysteine-rich proteins. | Optimize the this compound concentration (try a range of 1-10 µM). Increase the concentration of the dithiol in the wash buffer (e.g., EDT or BAL). Use an optimized tetracysteine tag with higher affinity. |
| Labeling time is too long. | Reduce the labeling time. Monitor the signal every 15 minutes to find the optimal duration. | |
| Ineffective washing. | Prepare fresh dithiol wash solutions immediately before use. Consider using BAL wash buffer as it can be more potent than EDT. | |
| Dead or dying cells. | Ensure cell viability is high. Dead cells can be excluded from analysis in microscopy. | |
| No or Weak Specific Signal | Low expression of the tetracysteine-tagged protein. | Increase protein expression time or re-assess transfection/transduction conditions. |
| This compound reagent has lost activity. | Store the reagent at ≤–20˚C, protected from light, and in small aliquots to avoid multiple freeze-thaw cycles. Use freshly prepared labeling solution. | |
| Concentration of this compound is too low. | Increase the concentration of the labeling reagent in the labeling solution. | |
| Cysteine residues in the tag are oxidized. | The cellular redox environment should maintain the cysteines in a reduced state. For in vitro experiments, ensure a reducing environment. | |
| Signal Fades Quickly | Photobleaching. | Minimize exposure to high-intensity light. Use an anti-fade mounting medium if applicable. |
| Reagent dissociation. | The binding of this compound is reversible. High concentrations of dithiols in the imaging buffer can strip the reagent from the tag. Image in a buffer with a low concentration of dithiol. |
Experimental Protocols
Protocol 1: Quality Control of this compound Reagent
This protocol allows for the assessment of the fluorescent enhancement of your this compound stock upon binding to a tetracysteine peptide.
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Prepare a 10 mM stock solution of a tetracysteine-containing peptide (e.g., FLNCCPGCCMEP) in 50% aqueous acetonitrile with 0.1% TFA.
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Prepare a 100 mM MOPS buffer (pH 7.2) in water.
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In a fluorescence cuvette, add 2.5 ml of the MOPS buffer.
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Add 25 µL of 1M MES and 2.5 µL of 10 mM EDT to final concentrations of 10 mM and 10 µM, respectively.
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Measure the baseline fluorescence emission at 530 nm with excitation at 508 nm.
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Add 2.5 µL of your 1 mM this compound stock solution (final concentration 1 µM) and mix well.
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Monitor the fluorescence for 5-10 minutes. A noticeable decrease may indicate some loss of EDT from the biarsenical.
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Add the tetracysteine peptide to a final concentration in excess of the this compound.
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A significant increase in fluorescence (ideally over 50,000-fold) indicates a high-quality reagent. Preparations with lower enhancement may still be suitable for cell staining.
Protocol 2: Optimizing this compound Staining in Live Cells
This protocol provides a general workflow for optimizing the labeling of tetracysteine-tagged proteins in live cells to minimize nonspecific staining.
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Cell Preparation: Plate cells to be 60-90% confluent at the time of labeling. Include a negative control of non-transfected cells.
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Prepare Labeling Solution: For a starting point, dilute the this compound stock to 2.5 µM in a serum-free medium like Opti-MEM®.
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Labeling: Remove the culture medium from the cells and add the labeling solution. Incubate for 30-60 minutes at room temperature, protected from light. To optimize, you can perform a time-course experiment, imaging at 15-minute intervals for up to 90 minutes.
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Prepare Wash Buffer: Prepare a fresh solution of 250 µM EDT or BAL in a suitable buffer (e.g., HBSS).
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Washing: Aspirate the labeling solution and wash the cells multiple times with the wash buffer to reduce background fluorescence.
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Imaging: Image the cells using appropriate fluorescence microscopy settings (Excitation: ~508 nm, Emission: ~528 nm). Compare the signal in your transfected cells to the non-transfected control to assess specificity.
Visualizations
Caption: A generalized workflow for labeling proteins in living cells using this compound.
Caption: Mechanisms of specific and nonspecific binding of this compound.
Caption: A decision tree for troubleshooting high background staining with this compound.
References
Addressing FlAsH-EDT2 photostability and phototoxicity in live cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FlAsH-EDT2 for live-cell imaging. The focus is on addressing common issues related to photostability and phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein labeling?
This compound (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeant, fluorogenic biarsenical dye used for site-specific labeling of proteins in living cells.[1][2][3] It selectively binds to a genetically encoded tetracysteine (TC) motif, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), engineered into the protein of interest.[1][4] Unbound this compound is complexed with ethanedithiol (EDT) and is virtually non-fluorescent. Upon binding to the TC motif, the EDT is displaced, and the FlAsH moiety becomes brightly fluorescent. This "turn-on" mechanism results in a low background signal, making it a powerful tool for live-cell imaging.
Q2: My this compound signal is weak. What are the possible causes and solutions?
Low fluorescence intensity can stem from several factors:
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Low Protein Expression: The target protein may not be expressing at a high enough level. Confirm protein expression using an alternative method like Western blotting. If expression is low, optimization of transfection or cell culture conditions may be necessary. For proteins with naturally low expression levels, using an optimized, high-affinity TC motif can enhance signal intensity.
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Inefficient Labeling: The labeling time or this compound concentration may be suboptimal. An incubation time of 30-60 minutes at room temperature is generally recommended. The optimal this compound concentration can vary between cell types and protein expression levels and may require titration.
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Oxidized Cysteines: The cysteine residues in the TC motif must be in a reduced state to bind FlAsH. The cytoplasm is generally a reducing environment, but for proteins in other compartments, like the cell surface, cysteines can become oxidized. Pre-incubation with a mild reducing agent like DTT may be necessary in such cases.
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Incorrect Filter Sets: Ensure you are using a standard fluorescein (FITC) filter set for imaging. This compound has an excitation maximum around 508 nm and an emission maximum around 528 nm.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can be caused by nonspecific binding of this compound to endogenous cysteine-rich proteins or hydrophobic cellular components. To mitigate this:
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Washing Steps: After labeling, it is crucial to wash the cells to remove unbound and nonspecifically bound dye. Washing with a solution containing a dithiol compound like 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL, British Anti-Lewisite) is effective. BAL is often preferred as it is less odorous than EDT.
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Optimize Labeling Concentration and Time: Using the lowest effective concentration of this compound and minimizing the incubation time can significantly reduce nonspecific binding.
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Use of Background Reducers: In some cases, the addition of a non-fluorescent, hydrophobic compound like Disperse Blue 3 to the labeling solution can help to outcompete this compound for nonspecific hydrophobic binding sites.
Q4: What are the primary concerns regarding this compound photostability and phototoxicity?
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Photostability: this compound, being fluorescein-based, is susceptible to photobleaching upon repeated or intense illumination. Its photobleaching kinetics are complex and often do not follow a single exponential decay.
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Phototoxicity: Upon excitation with light, fluorescein derivatives like FlAsH can generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). This phenomenon, known as chromophore-assisted light inactivation (CALI), can lead to cellular damage, including protein inactivation, membrane damage, and induction of apoptosis. This can compromise cell viability and introduce experimental artifacts.
Troubleshooting Guides
Issue 1: Rapid Photobleaching of this compound Signal
| Symptom | Possible Cause | Troubleshooting Steps |
| The fluorescent signal fades quickly during time-lapse imaging. | High excitation light intensity. | Reduce the laser power or illumination intensity to the minimum required for adequate signal-to-noise. |
| Long exposure times. | Use the shortest possible exposure time for image acquisition. Illumination times of 5-40 ms are often sufficient. | |
| Frequent image acquisition. | Increase the interval between image acquisitions in time-lapse experiments. | |
| Oxygen-dependent photobleaching. | For fixed-cell imaging or in vitro assays, consider using an oxygen-scavenging system in the mounting medium. |
| Parameter | Value | Reference |
| Excitation Maximum | ~508 nm | |
| Emission Maximum | ~528 nm | |
| Fluorescence Quantum Yield (bound to TC motif) | ~0.5 | |
| Photobleaching Behavior | Similar to fluorescein, generally not a single-exponential process. |
Issue 2: Observing Signs of Cell Stress or Death After Imaging
| Symptom | Possible Cause | Troubleshooting Steps |
| Cells show morphological changes (e.g., blebbing, rounding, detachment) after imaging. | Phototoxicity due to ROS generation. | Minimize total light exposure by reducing illumination intensity, exposure time, and frequency of imaging. |
| High this compound concentration. | Use the lowest effective concentration of this compound for labeling. | |
| Cells undergo apoptosis after imaging experiments. | Activation of cell death pathways by ROS. | Consider using a red-shifted, less phototoxic alternative like ReAsH-EDT2 if compatible with the experimental setup. |
| Include viability controls (e.g., using a live/dead cell stain post-experiment) to quantify the extent of phototoxicity. |
| Parameter | Observation/Value | Reference |
| Mechanism | Generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon illumination. | |
| Cellular Effects | Can lead to mitochondrial membrane potential disruption, caspase activation, and apoptosis. | |
| Mitigation | Minimize light dose (intensity x duration). |
Experimental Protocols
Protocol 1: Standard this compound Labeling of Live Cells
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Cell Preparation: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
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Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a washing solution containing 250 µM EDT or BAL in a buffered salt solution (e.g., HBSS).
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Labeling Solution: Dilute the this compound stock solution in pre-warmed, serum-free medium or HBSS to the final desired concentration (typically in the range of 0.5-2.5 µM).
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Cell Washing: Aspirate the culture medium from the cells and wash twice with pre-warmed HBSS.
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Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
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Post-Labeling Wash: Aspirate the labeling solution and wash the cells with the EDT or BAL-containing washing solution for 10 minutes at room temperature, protected from light.
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Final Washes: Aspirate the washing solution and wash the cells 2-3 times with HBSS to remove residual dithiol.
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Imaging: The cells are now ready for imaging in fresh culture medium or HBSS.
Protocol 2: Assessing Cell Viability Post-Imaging
A simple method to assess phototoxicity-induced cell death is to use a membrane-impermeant DNA dye (e.g., Propidium Iodide or Ethidium Homodimer-1) which only enters and stains the nuclei of cells with compromised membrane integrity.
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Post-Imaging Incubation: After the live-cell imaging experiment, return the cells to the incubator for a desired period (e.g., 2-4 hours) to allow for the progression of any induced cell death.
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Staining: Add the viability dye to the cell culture medium at the manufacturer's recommended concentration.
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Incubation: Incubate for 15-30 minutes at room temperature or 37°C, as recommended.
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Imaging: Image the cells using the appropriate fluorescence channel for the viability dye. The number of stained nuclei (dead cells) can be counted and expressed as a percentage of the total number of cells (which can be determined by brightfield or a counterstain for all nuclei like Hoechst 33342).
Visualizations
Caption: Troubleshooting workflow for this compound imaging issues.
Caption: Pathway of this compound phototoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
How to properly wash cells after FlAsH-EDT2 labeling to improve signal-to-noise
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in FlAsH-EDT2 labeling experiments. Proper washing of cells post-labeling is critical for achieving high-quality, specific signals with low background.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the washing step after this compound labeling?
The primary purpose of the washing step is to remove nonspecifically bound this compound reagent from the cells.[1] This is crucial for reducing background fluorescence and, consequently, improving the signal-to-noise ratio, which allows for the specific detection of the tetracysteine-tagged protein of interest.[1][2] Incomplete washing can result in high background fluorescence that masks the specific signal.[1]
Q2: What are the recommended washing agents for this compound labeling?
The two common washing agents are 1,2-ethanedithiol (EDT) and 2,3-dimercaptopropanol (BAL).[1] Both are dithiol compounds that compete with the tetracysteine tag for FlAsH binding, effectively stripping away nonspecifically bound dye.
Q3: What is the difference between EDT and BAL, and which one should I use?
BAL is approximately threefold more potent than EDT in displacing FlAsH from its binding motif. While BAL is less odorous than EDT, its higher potency means that it can also more readily displace specifically bound FlAsH, especially from less stable tetracysteine tags like the CCPGCC motif. The choice between EDT and BAL depends on the specific tetracysteine tag used and the desired stringency of the wash. For more resistant tags, such as the 12-amino-acid FLNCCPGCCMEP motif, higher concentrations of BAL can be used to effectively reduce background without significantly affecting the specific signal.
Q4: Can the washing step affect the specific this compound signal?
Yes, using too high a concentration of the washing agent or a very potent agent like BAL can lead to the displacement of specifically bound FlAsH, thereby reducing the desired signal. The stability of the FlAsH-tetracysteine complex is dependent on the specific amino acid sequence of the tag. For instance, with the CCPGCC motif, BAL concentrations higher than 100 µM can start to affect specific binding, with up to 30% of the specific signal lost at 250 µM BAL. In contrast, the FLNCCPGCCMEP motif is resistant to BAL concentrations up to 1 mM.
Q5: How can I optimize the washing protocol for my specific experiment?
Optimization is key for achieving the best signal-to-noise ratio. You can optimize the labeling and washing steps by:
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Titrating the washing agent concentration: Start with a recommended concentration (e.g., 250 µM EDT or a lower concentration of BAL) and adjust based on your results.
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Varying the incubation time: A standard wash is typically 10-15 minutes, but this can be adjusted.
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Performing multiple washes: A second round of washing can further reduce high background.
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Testing different tetracysteine tags: If high background persists, consider using a more resistant 12-amino-acid tag.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Incomplete washing. | Repeat the washing step for another 10 minutes. Ensure the entire cell surface is exposed to the wash buffer. |
| Washing agent concentration is too low. | Increase the concentration of EDT or BAL. Be cautious with BAL, as it is more potent and can reduce specific signal. | |
| Nonspecific binding to cellular components. | Use serum-free or low-serum media during labeling, as this compound can bind to serum proteins. Consider adding a background-reducing agent like Disperse Blue 3 to the loading buffer. | |
| Dead or dying cells. | Dead cells can stain brightly and nonspecifically. Analyze only healthy, viable cells. | |
| Low or No Specific Signal | Washing agent concentration is too high. | Decrease the concentration of the washing agent, especially if using BAL with a less stable tetracysteine tag. |
| Low expression of the tagged protein. | Ensure adequate protein expression before labeling. | |
| Incomplete labeling. | Optimize the this compound concentration and incubation time during the labeling step. Ensure the cysteine thiols of the tag are in a reduced state. | |
| Photobleaching. | Minimize exposure of the labeled cells to high-intensity light. | |
| High Signal in Negative Control Cells | Autofluorescence of the cells. | Image unstained cells to determine the level of autofluorescence. |
| Nonspecific binding of this compound. | Prepare a "mock-transduced" or untransfected control and subject it to the same labeling and washing protocol to assess the level of background from the reagent itself. |
Experimental Protocols
Standard Washing Protocol with EDT
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Preparation of Wash Solution: Prepare a 250 µM EDT solution in a buffered salt solution (e.g., HBSS) with glucose.
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Initial Wash: After the this compound labeling incubation, aspirate the labeling solution.
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EDT Wash: Add 2-3 mL of the 250 µM EDT washing solution to the cells.
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Incubation: Incubate the cells for 10 minutes at 37°C.
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Final Rinse: Aspirate the EDT washing solution and wash the cells once with a buffered salt solution without EDT to remove any residual dithiol.
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Imaging: Proceed with imaging in a suitable buffer.
Optimized Washing Protocol with BAL
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Preparation of Wash Solution: Prepare a BAL wash buffer at the desired concentration (e.g., starting at 100 µM and titrating up to 250 µM) in a buffered salt solution. Note that many commercial kits provide a 100X BAL wash buffer stock.
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Initial Wash: After the this compound labeling incubation, aspirate the labeling solution.
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BAL Wash: Add the prepared BAL wash solution to the cells.
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Incubation: Incubate for 10-15 minutes at 37°C.
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Final Rinse: Aspirate the BAL wash solution and rinse the cells with a buffered salt solution.
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Imaging: Proceed with imaging.
Quantitative Data Summary
| Tetracysteine Motif | BAL Concentration | Effect on Specific Signal | Reference |
| CCPGCC | > 100 µM | Starts to displace specifically bound FlAsH. | |
| CCPGCC | 250 µM | Reduces specific labeling by 25-30%. | |
| CCPGCC | 1 mM | Reduces specific labeling to almost background levels. | |
| FLNCCPGCCMEP | up to 1 mM | Resistant to displacement of specific binding. |
Visualized Workflows and Relationships
References
Technical Support Center: Cell Type-Specific Optimization of FlAsH-EDT₂ Labeling Protocols
Welcome to the technical support center for FlAsH-EDT₂ labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling protocols for specific cell types and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is FlAsH-EDT₂ and how does it work?
FlAsH-EDT₂ (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a membrane-permeable biarsenical dye used for labeling proteins in living cells.[1][2] It is initially non-fluorescent.[3][4] The FlAsH-EDT₂ molecule binds with high affinity to a specific amino acid sequence, the tetracysteine motif (CCXXCC, where X is any amino acid other than cysteine), which must be genetically engineered into the protein of interest.[5] Upon binding to this tetracysteine tag, the dye becomes highly fluorescent, emitting a green signal. This technology is an alternative to using fluorescent proteins like GFP, with the main advantage being the small size of the tag (less than 2 kDa), which is less likely to interfere with the function of the protein being studied.
Q2: Is FlAsH-EDT₂ labeling toxic to cells?
While arsenic compounds are known to be toxic, FlAsH-EDT₂ is used at very low concentrations. The labeling protocol includes the use of dithiol compounds like 1,2-ethanedithiol (EDT) or British anti-Lewisite (BAL), which help to minimize nonspecific binding and associated toxicity. Some morphological changes, such as cell rounding, have been observed with the related ReAsH-EDT₂ reagent, but these effects are often transient. However, it is always recommended to perform toxicity assays for your specific cell type and experimental conditions.
Q3: Can I label more than one protein in the same cell with biarsenical dyes?
FlAsH-EDT₂ and ReAsH-EDT₂ (a red fluorescent analogue) bind to the same tetracysteine motif. Therefore, you cannot use them to label two different proteins simultaneously in the same cell if both are tagged with the standard tetracysteine sequence. To visualize two different proteins, you would need to use separate reporter systems, for instance, tagging one protein with the tetracysteine motif for ReAsH-EDT₂ labeling and the other with GFP.
Q4: How should I store the FlAsH-EDT₂ reagent?
It is recommended to store FlAsH-EDT₂ at -20°C or -80°C, protected from light. To minimize freeze-thaw cycles, it is advisable to aliquot the reagent. The reagent may change color during storage due to pH shifts, but this does not typically affect its performance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Low expression of the tetracysteine-tagged protein. | - Increase the protein labeling time.- Increase the concentration of the FlAsH-EDT₂ reagent (up to 10 µM).- Ensure adequate protein expression by allowing more time for cell culture before labeling.- Re-evaluate and optimize transfection or transduction conditions. |
| Suboptimal labeling conditions. | - Optimize the labeling time by visualizing the signal every 15 minutes for up to 90 minutes.- Use reduced-serum media like Opti-MEM® for labeling. | |
| High Background Fluorescence | Nonspecific binding of FlAsH-EDT₂ to endogenous cysteine-rich proteins. | - Increase the concentration of EDT or BAL in the wash buffer.- Empirically determine the optimal ratio of EDT to FlAsH-EDT₂ for your specific cell type.- Include a wash step with BAL wash buffer to reduce background. |
| Dead or dying cells in the culture. | Dead cells can stain brightly and nonspecifically. It is best to work with healthy, sub-confluent cell cultures (60-90% confluency is recommended). | |
| Autofluorescence of the cells or medium. | - Use a labeling medium without phenol red.- Acquire a background image from a region without cells and subtract it from your experimental images. | |
| Non-specific Staining of Cellular Structures | Hydrophobic interactions of the dye with cellular components. | - Include non-fluorescent dyes in the loading solution to block hydrophobic binding sites.- Perform thorough washing steps after labeling. |
| Cell Morphology Changes or Detachment | Toxicity of the labeling reagents. | - Reduce the concentration of FlAsH-EDT₂ and/or the labeling time.- Ensure the labeling media contains calcium and magnesium to promote cell attachment for adherent cells. |
| Phototoxicity from imaging. | - Decrease the intensity of the excitation light.- Minimize the exposure time during image acquisition. |
Experimental Protocols
General Protocol for FlAsH-EDT₂ Labeling in Adherent Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell type and protein of interest.
Materials:
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Cells expressing the tetracysteine-tagged protein of interest
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FlAsH-EDT₂ reagent (e.g., 2 mM stock in DMSO)
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1,2-ethanedithiol (EDT) or BAL (British anti-Lewisite)
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Reduced-serum medium (e.g., Opti-MEM®)
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Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), with calcium and magnesium
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DMSO
Procedure:
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Cell Preparation: Culture cells to 60-90% confluency on a suitable imaging dish or slide.
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Preparation of Labeling Solution:
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Prepare a fresh solution of EDT in DMSO.
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Dilute the FlAsH-EDT₂ stock solution and the EDT solution in pre-warmed, reduced-serum medium to the desired final concentrations. A common starting point is 1.25-2.5 µM FlAsH-EDT₂ and a 10-fold excess of EDT. The optimal concentration may range from 1 µM to 10 µM for FlAsH-EDT₂ and should be determined empirically.
-
-
Cell Labeling:
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Wash the cells twice with pre-warmed HBSS or PBS.
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Remove the wash solution and add the FlAsH-EDT₂ labeling solution to the cells.
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Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time can be determined by monitoring the fluorescence signal over a time course of up to 90 minutes.
-
-
Washing:
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Prepare a wash buffer containing a higher concentration of EDT or BAL in HBSS or PBS.
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Remove the labeling solution and wash the cells with the wash buffer for 10 minutes at room temperature.
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Wash the cells two to three times with HBSS or PBS to remove the wash buffer and any remaining unbound dye.
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-
Imaging:
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Replace the final wash solution with fresh imaging medium.
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Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation max: ~508 nm, Emission max: ~528 nm).
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Data Presentation
Recommended Starting Concentrations for FlAsH-EDT₂ Labeling
| Parameter | Transfected Cells | Lentivirus-Transduced Cells | Optimization Range |
| FlAsH-EDT₂ Concentration | 2.5 µM | 1.25 µM | 1 - 10 µM |
| Labeling Time | 30 - 60 minutes | 30 - 60 minutes | 15 - 90 minutes |
Visualizations
Caption: A flowchart of the general experimental workflow for FlAsH-EDT₂ labeling.
Caption: The mechanism of FlAsH-EDT₂ binding to a tetracysteine-tagged protein.
References
- 1. glpbio.com [glpbio.com]
- 2. FlAsH-EDT2 - Wikipedia [en.wikipedia.org]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of serum proteins on FlAsH-EDT2 labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FlAsH-EDT2 for protein labeling. The primary focus is on mitigating the impact of serum proteins on labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeable biarsenical dye used for fluorescently labeling specific proteins within living cells. The technology relies on a genetically encoded tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys or CCPGCC) that is fused to the protein of interest[1][2][3]. This compound is initially non-fluorescent when complexed with ethanedithiol (EDT). Upon entering the cell, the two arsenic atoms in FlAsH form covalent bonds with the four cysteine residues of the tag. This binding event displaces the EDT and causes the FlAsH molecule to become highly fluorescent, allowing for visualization of the tagged protein[1][4].
Q2: Why is my this compound labeling not working in the presence of cell culture serum?
A2: Serum proteins, particularly bovine serum albumin (BSA), are a primary cause of reduced this compound labeling efficiency. There are two main reasons for this interference:
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Non-specific Binding: this compound can bind to hydrophobic pockets present on serum proteins like BSA. This sequesters the dye, reducing the effective concentration available to bind to the specific tetracysteine tag on your protein of interest.
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Increased Background Fluorescence: The non-specific binding of this compound to serum proteins can also lead to an increase in background fluorescence, which lowers the signal-to-noise ratio of your experiment.
Q3: What are the visible signs of serum interference in my this compound labeling experiment?
A3: Common indicators of serum interference include:
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Weak or no fluorescent signal from your tagged protein.
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High, diffuse background fluorescence across the entire cell or sample.
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Inconsistent labeling results between experiments.
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All protein bands appearing fluorescent in an SDS-PAGE gel if you are labeling cell lysates.
Q4: Can I perform this compound labeling in a medium containing serum?
A4: It is strongly recommended to perform this compound labeling in a serum-free medium to achieve optimal results. If your cells are sensitive to serum deprivation, you can use a reduced-serum medium, such as Opti-MEM®, or limit the serum concentration to 1-2%. However, the best practice is to completely remove the serum-containing growth medium and wash the cells with a buffered saline solution (e.g., HBSS or PBS) before adding the labeling solution.
Q5: How can I reduce non-specific binding and background fluorescence?
A5: Besides removing serum, you can take the following steps to minimize non-specific binding:
-
Washing: After the labeling incubation, wash the cells with a buffer containing a dithiol compound like 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) to remove unbound and non-specifically bound this compound.
-
Optimized Tags: Use optimized 12-amino-acid tetracysteine motifs (e.g., FLNCCPGCCMEP), which exhibit higher affinity for FlAsH and greater resistance to displacement by washing agents compared to the minimal CCPGCC tag.
-
Control Experiments: Always include control samples, such as untransfected cells or cells expressing the protein without the tetracysteine tag, to assess the level of background fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Serum Protein Interference: this compound is binding to serum proteins instead of the tetracysteine tag. | 1. Wash cells thoroughly with a buffered saline solution (e.g., HBSS with Ca2+ and Mg2+) to remove all traces of serum-containing medium before labeling. 2. Perform the labeling step in a serum-free medium like Opti-MEM® or a buffered saline solution. 3. If cells are sensitive to serum deprivation, reduce the serum concentration to 1-2%. |
| Low Protein Expression: The concentration of the tetracysteine-tagged protein is too low for detection. | 1. Verify protein expression using an alternative method (e.g., Western blot, co-expressed fluorescent protein). 2. Optimize transfection or transduction conditions to increase protein expression levels. | |
| Incorrect Reagent Concentration: The concentration of this compound is too low. | 1. Increase the this compound concentration in the labeling solution (typically in the range of 1-10 µM). 2. Ensure the stock solution has been stored correctly at ≤–20°C and protected from light. | |
| Short Labeling Time: The incubation time is insufficient for the dye to bind to the tag. | 1. Increase the labeling incubation time (typically 30-90 minutes). 2. Monitor the labeling progress over a time course to determine the optimal incubation period for your specific protein and cell line. | |
| High Background Fluorescence | Serum Protein Interference: Non-specific binding of this compound to residual serum proteins. | 1. Follow the serum removal steps outlined above. 2. Perform thorough post-labeling washes with a buffer containing EDT or BAL to quench background fluorescence. |
| Non-specific Binding to Endogenous Proteins: this compound can bind to endogenous cysteine-rich proteins. | 1. Increase the concentration of EDT in the labeling solution to outcompete non-specific binding. 2. Use optimized tetracysteine tags with higher affinity for FlAsH. 3. Include background-reducing agents like Disperse Blue 3 in the labeling buffer. | |
| Cell Death: Dead or dying cells can exhibit bright, non-specific staining. | 1. Ensure cells are healthy and viable before starting the experiment. 2. Use a viability stain to distinguish between live and dead cells during imaging. | |
| Inconsistent Labeling Results | Variability in Serum Removal: Incomplete or inconsistent washing between experiments. | 1. Standardize the washing protocol to ensure complete removal of serum every time. |
| Reagent Instability: this compound or EDT solutions have degraded. | 1. Prepare fresh EDT solutions before each experiment as they are prone to oxidation. 2. Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles. |
Impact of Serum on this compound Labeling Efficiency
| Serum Component | Effect on this compound Labeling | Observation | Recommendation |
| Bovine Serum Albumin (BSA) and other serum proteins | Competitive Binding: this compound binds to hydrophobic pockets on BSA and other proteins, reducing its availability for the tetracysteine tag. | A solution of this compound becomes significantly more fluorescent upon the addition of BSA, indicating binding. This binding is not reversed by EDT. | Complete removal of serum-containing media before labeling. |
| Increased Background: Non-specific binding leads to higher background fluorescence. | High background fluorescence is a common issue when labeling in the presence of serum. | Wash cells thoroughly post-labeling with a buffer containing EDT or BAL. | |
| Reduced Signal-to-Noise Ratio: The combination of reduced specific signal and increased background diminishes the quality of the results. | A 15- to 20-fold increase in signal over background can be achieved after washing away unbound dye and serum. | Use serum-free or low-serum (1-2%) media for labeling if complete removal is not possible. | |
| Thiols in Serum | Potential for Direct Competition: Free thiol groups in serum could potentially compete with the tetracysteine tag for FlAsH binding. | The presence of various thiol-containing molecules in fetal bovine serum has been documented. | The primary mitigation strategy remains the removal of serum from the labeling medium. |
Experimental Protocols
Protocol 1: Standard this compound Labeling of Live Cells
This protocol is adapted from established methods and is designed to minimize the impact of serum proteins.
Materials:
-
Cells expressing a tetracysteine-tagged protein of interest
-
Complete growth medium (containing serum)
-
Serum-free medium (e.g., Opti-MEM®) or Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution (e.g., 2 mM in DMSO)
-
1,2-ethanedithiol (EDT) stock solution (e.g., 25 mM in DMSO, freshly prepared)
-
Wash buffer: Serum-free medium or HBSS containing 250 µM EDT or BAL
Procedure:
-
Culture cells expressing the tetracysteine-tagged protein on a suitable imaging dish (e.g., glass-bottom dish).
-
Aspirate the complete growth medium from the cells.
-
Wash the cells twice with pre-warmed serum-free medium or HBSS to remove all traces of serum.
-
Prepare the labeling solution. For a final concentration of 1 µM this compound and 12.5 µM EDT, dilute the stock solutions in serum-free medium. Note: Always add the EDT to the this compound stock and mix before diluting in the final volume to ensure the dye is complexed with EDT.
-
Incubate the labeling solution for 5-10 minutes at room temperature.
-
Add the labeling solution to the cells and incubate for 30-90 minutes at 37°C in a cell culture incubator, protected from light.
-
Aspirate the labeling solution.
-
Wash the cells two to three times with the wash buffer, incubating for 5-10 minutes during each wash, to reduce background fluorescence.
-
Replace the wash buffer with fresh serum-free medium or imaging buffer.
-
Proceed with fluorescence microscopy.
Protocol 2: In Vitro Assay to Assess Serum Interference
This protocol can be used to demonstrate the inhibitory effect of serum on this compound binding to a tetracysteine-tagged peptide.
Materials:
-
Purified tetracysteine-tagged peptide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Fluorometer
Procedure:
-
Prepare a solution of the tetracysteine-tagged peptide in PBS.
-
Prepare a series of FBS dilutions in PBS (e.g., 0%, 1%, 2%, 5%, 10%).
-
In a multi-well plate, add the peptide solution to each well.
-
Add the different concentrations of FBS to the respective wells.
-
Prepare the this compound labeling solution in PBS.
-
Add the this compound solution to all wells to initiate the binding reaction.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 508 nm, Em: 528 nm) at various time points.
-
Plot the fluorescence intensity against the FBS concentration to visualize the inhibitory effect.
Visualizations
Caption: Experimental workflow for this compound labeling of live cells.
Caption: Signaling pathway illustrating serum protein interference.
References
- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Tetracysteine-Tagged TDP-43 with a Biarsenical Dye To Monitor Real-Time Trafficking in a Cell Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Head-to-Head Comparison: FlAsH-EDT2 vs. GFP for Live Cell Protein Labeling
For researchers, scientists, and drug development professionals navigating the landscape of live-cell protein labeling, the choice between established and newer technologies is critical. This guide provides an objective comparison of two prominent methods: the genetically encoded Green Fluorescent Protein (GFP) and the biarsenical-tetracysteine system, FlAsH-EDT2. This analysis is supported by experimental data to inform the selection of the most appropriate tool for specific research needs.
The visualization of proteins in their native cellular environment is paramount to understanding complex biological processes. For decades, Green Fluorescent Protein (GFP) and its spectral variants have been the workhorses of live-cell imaging, enabling researchers to track protein localization, dynamics, and interactions. However, the emergence of smaller, chemical labeling systems like this compound offers an alternative with a distinct set of advantages and disadvantages. This guide delves into a detailed comparison of these two powerful techniques.
At a Glance: Key Differences
| Feature | This compound | Green Fluorescent Protein (GFP) |
| Tag Size | Tetracysteine tag: ~0.7 kDa (6-12 amino acids).[1][2] | ~27 kDa (~238 amino acids).[3] |
| Labeling Mechanism | Covalent binding of this compound dye to a genetically encoded tetracysteine motif (e.g., CCPGCC).[1][4] | Autocatalytic, post-translational cyclization and oxidation of a tripeptide motif (Ser-Tyr-Gly) within the GFP polypeptide chain. |
| Labeling Speed | Rapid, occurring within minutes to a couple of hours after addition of the this compound reagent. | Slower, dependent on gene expression, protein folding, and chromophore maturation, which can take from minutes to several hours. |
| Specificity | High affinity for the tetracysteine tag, but can exhibit off-target binding to endogenous cysteine-rich proteins. | Genetically encoded, offering high specificity to the protein of interest. |
| Brightness | High quantum yield upon binding, comparable to GFP. | High quantum yield and extinction coefficient. |
| Photostability | Photostability is comparable to fluorescein, with some derivatives showing improved stability. | Generally photostable, with variants engineered for enhanced photostability. |
| Toxicity | Potential cytotoxicity due to the arsenic-based FlAsH reagent, although typically used at nanomolar concentrations. | Generally considered non-toxic, but overexpression can lead to cellular stress and apoptosis. |
| Labeling Control | "Pulse-chase" experiments are possible by adding and washing out the dye, allowing for the study of protein turnover. | Constitutive expression makes pulse-chase experiments more complex. |
In-Depth Analysis
Size and Perturbation
The most significant distinction between the two systems lies in the size of the tag. The small tetracysteine tag of this compound is significantly less likely to interfere with the natural function, localization, and interaction of the target protein compared to the bulky 27 kDa barrel of GFP. This is a critical consideration when studying sensitive proteins or crowded molecular environments.
Labeling Kinetics and Control
This compound offers temporal control over labeling. The fluorescent signal is generated only upon the addition of the membrane-permeant this compound dye to the cell culture, and the labeling process is typically complete within an hour. This allows for "pulse-chase" experiments to track protein synthesis, degradation, and trafficking. In contrast, GFP fluorescence develops as the protein is expressed and its chromophore matures, a process that can be variable and take several hours, limiting its utility for studying rapid protein dynamics immediately after synthesis.
Specificity and Background
While GFP is genetically fused to the protein of interest, ensuring high specificity, this compound relies on the chemical affinity of the biarsenical dye for the tetracysteine motif. Although the affinity is high, this compound can bind non-specifically to endogenous proteins rich in cysteine residues, potentially leading to background fluorescence. Optimized tetracysteine motifs and washing steps with dithiol compounds like 1,2-ethanedithiol (EDT) or British anti-lewisite (BAL) are employed to minimize this off-target binding.
Brightness and Photostability
Both this compound, when bound to its tag, and EGFP (Enhanced GFP) are bright fluorophores suitable for live-cell imaging. The brightness of a fluorophore is a product of its extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Quantitative Spectroscopic Properties
| Fluorophore | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness |
| This compound-CCPGCC | ~30,000 - 80,000 | ~0.1 - 0.6 | - |
| EGFP | ~56,000 | ~0.60 | 1.00 |
Note: The brightness of this compound can vary depending on the specific tetracysteine motif and the local environment.
Photostability, the resistance to photobleaching upon prolonged exposure to excitation light, is a crucial parameter for long-term imaging. While EGFP is known for its relatively high photostability, fluorescein-based dyes like FlAsH can be more susceptible to photobleaching. However, photostable derivatives of FlAsH have been developed to address this limitation. Quantitative comparisons of photobleaching half-lives under identical illumination conditions are essential for selecting the appropriate probe for time-lapse experiments. For instance, the photobleaching half-time for mEGFP in cells has been measured to be around 239 seconds under specific confocal microscopy conditions.
Cytotoxicity
A significant consideration for this compound is the inherent toxicity of arsenic. Although used at low nanomolar concentrations for labeling, the potential for off-target effects and cellular stress exists. Conversely, while GFP is generally considered biocompatible, high levels of overexpression have been shown to induce cellular stress, unfolded protein response, and even apoptosis. Careful titration of both the this compound concentration and the expression level of the GFP-fusion protein is necessary to minimize cytotoxic effects.
Experimental Methodologies
This compound Labeling Workflow
The following diagram outlines the typical workflow for labeling a tetracysteine-tagged protein in live cells with this compound.
References
- 1. Chronic Arsenic Exposure in Nanomolar Concentrations Compromises Wound Response and Intercellular Signaling in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 4. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Interference: The Advantage of FlAsH-EDT2's Small Tag Size Over Bulky Fluorescent Proteins
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of cellular and molecular biology, the ability to visualize and track proteins in their native environment is paramount. For decades, fluorescent proteins (FPs), such as the green fluorescent protein (GFP), have been the workhorses for such applications. However, the considerable size of these protein-based tags can introduce significant artifacts, potentially altering the function, localization, and interaction partners of the protein of interest. An alternative labeling technology, the FlAsH-EDT2 system, offers a powerful solution by utilizing a small tetracysteine tag, thereby minimizing steric hindrance and providing a more faithful representation of protein behavior.
The core advantage of the this compound system lies in the diminutive size of its components. The genetic tag is a short amino acid sequence (as small as six residues: Cys-Cys-Pro-Gly-Cys-Cys) that, when bound to the this compound dye, has a combined molecular weight of less than 2 kDa.[1] This is in stark contrast to GFP and its variants, which are bulky proteins of approximately 27-30 kDa.[2] This significant size difference can be critical, especially when studying small proteins, proteins involved in crowded molecular complexes, or processes where steric hindrance can impede natural function.[1][2]
Quantitative Comparison: this compound vs. Fluorescent Proteins
The following table summarizes the key quantitative differences between the this compound system and standard fluorescent proteins like GFP. The data presented is a synthesis of information from various studies to provide a representative comparison.
| Feature | This compound with Tetracysteine Tag | Green Fluorescent Protein (GFP) | Advantage of this compound |
| Tag Size (Genetic) | 6-12 amino acids (~0.6-1.2 kDa) | ~238 amino acids (~27 kDa) | Over 20-fold smaller, minimizing steric hindrance and functional perturbation.[1] |
| Total Label Size | < 2 kDa (Tag + Dye) | ~27-30 kDa | Significantly less likely to interfere with protein folding, trafficking, and interactions. |
| Impact on Enzyme Activity | Generally minimal impact reported. | Can cause a significant decrease in enzyme activity. | Preserves native protein function more effectively. |
| Effect on Protein Localization | Less likely to cause mislocalization. | Can alter subcellular localization patterns. | Provides a more accurate representation of protein distribution. |
| Labeling Time | 2-3 hours for labeling and washing. | Requires transfection/transduction and time for protein expression and maturation. | Faster post-expression labeling. |
| Photostability | Moderate | High (variants have been optimized for photostability) | Fluorescent proteins may be more suitable for long-term imaging. |
| Signal-to-Noise Ratio | Can be lower due to non-specific binding, requires washing steps. | Generally high as the fluorophore is genetically encoded. | GFP can offer a higher intrinsic signal-to-noise ratio. |
Experimental Evidence of Reduced Interference
While direct head-to-head quantitative studies on enzyme kinetics are not abundant, the literature consistently supports the notion that the smaller size of the FlAsH-tag is less perturbing. Studies have shown that GFP fusions can impact the solubility and enzymatic activity of the tagged protein. For instance, while some enzymes retain activity when fused to GFP, others show significantly reduced function. The large size of GFP can also interfere with protein-protein interactions and the assembly of protein complexes.
Conversely, the this compound system has been successfully used to label proteins in crowded environments, such as viral particles, where a bulky GFP tag would hinder assembly. The minimal size of the tetracysteine tag makes it a more suitable choice for sensitive applications where preserving the native structure and function of the target protein is critical.
Visualizing the Size Difference and its Implications
The following diagrams illustrate the significant size difference between this compound and a fluorescent protein when tagging a protein of interest, and how this can impact protein interactions.
Experimental Protocols
To empirically determine the impact of this compound versus a fluorescent protein tag on your protein of interest, a parallel experimental workflow is recommended.
I. Generation of Tagged Protein Constructs
-
This compound Construct:
-
Design a genetic construct encoding your protein of interest with a tetracysteine tag (e.g., FLNCCPGCCMEP) at either the N- or C-terminus. A flexible linker sequence between the protein and the tag is recommended.
-
Clone the construct into a suitable expression vector for your system of choice (e.g., mammalian, bacterial).
-
-
Fluorescent Protein Construct:
-
Design a genetic construct encoding a fusion of your protein of interest with a fluorescent protein (e.g., mEGFP). Again, include a flexible linker and consider both N- and C-terminal fusions.
-
Clone the construct into a compatible expression vector.
-
II. Protein Expression and Labeling
A. This compound Labeling in Live Mammalian Cells
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) to ~70-80% confluency.
-
Transfect the cells with the tetracysteine-tagged protein expression vector using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Labeling Solution Preparation:
-
Prepare a 500 µM stock solution of this compound in DMSO.
-
Just before use, prepare a 15x concentrated mixture of this compound and a reducing agent like 2-Mercaptoethanol (β-ME) in a suitable buffer (e.g., PBS). Incubate for 15 minutes at room temperature.
-
-
Cell Labeling:
-
Wash the cells twice with a serum-free medium or buffer (e.g., HBSS).
-
Add the labeling solution to the cells at a final concentration of ~1-5 µM this compound and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Prepare a wash buffer containing a dithiol compound like 1,2-ethanedithiol (EDT) or British anti-lewisite (BAL) to reduce non-specific background fluorescence.
-
Wash the cells with the wash buffer for 10 minutes.
-
Perform 2-3 final washes with the buffer alone to remove any residual dithiol.
-
B. Fluorescent Protein Expression in Mammalian Cells
-
Cell Culture and Transfection:
-
Follow the same procedure as for the this compound construct to transfect cells with the fluorescent protein fusion construct.
-
Incubate for 24-48 hours to allow for expression and proper folding of the fusion protein.
-
III. Comparative Functional Assays
-
Enzyme Kinetics:
-
Prepare cell lysates from both sets of transfected cells (and an untagged control).
-
Perform an enzyme activity assay specific to your protein of interest.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each tagged protein and the untagged control.
-
Compare the kinetic parameters to quantify the impact of each tag on enzymatic function.
-
-
Protein Localization:
-
Image the live cells using fluorescence microscopy with appropriate filter sets for this compound and the chosen fluorescent protein.
-
Compare the subcellular localization of the tagged proteins to each other and, if possible, to the endogenous protein using immunofluorescence.
-
-
Protein-Protein Interactions:
-
Perform co-immunoprecipitation assays from the cell lysates.
-
Use an antibody against a known interaction partner of your protein of interest.
-
Analyze the precipitated proteins by Western blotting, probing for your tagged protein.
-
Compare the amount of co-precipitated tagged protein between the FlAsH-tagged and fluorescent protein-tagged samples to assess any interference with the interaction.
-
Conclusion
The choice of a fluorescent tag is a critical decision in experimental design that can significantly influence the outcome and interpretation of results. While fluorescent proteins are a well-established and powerful tool, their large size presents a considerable risk of introducing artifacts. The this compound system, with its minimally sized tetracysteine tag, offers a compelling alternative that is less likely to perturb the natural behavior of the protein under investigation. For researchers studying sensitive biological processes, the advantages of a smaller tag can be paramount in obtaining biologically relevant and reliable data. Therefore, careful consideration of the potential for steric hindrance and functional disruption is essential, and for many applications, the this compound system provides a superior solution for minimizing such interference.
References
ReAsH-EDT2: A Red-Shifted Alternative to FlAsH-EDT2 for Tetracysteine-Tagged Protein Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of ReAsH-EDT2 and FlAsH-EDT2, supported by experimental data and detailed protocols.
In the realm of cellular imaging and protein analysis, the ability to specifically label and visualize proteins of interest within a living cell is paramount. The FlAsH- and ReAsH-EDT2 systems offer a powerful method for such targeted labeling through the high-affinity binding of these biarsenical probes to a genetically encoded tetracysteine tag (Cys-Cys-X-X-Cys-Cys) on a protein of interest.[1][2][3] While both probes operate on the same principle, ReAsH-EDT2 has emerged as a valuable red-shifted alternative to the more traditional green-fluorescing this compound, offering distinct advantages for multicolor imaging and experiments where spectral separation is critical.[4][5]
This guide provides an objective comparison of ReAsH-EDT2 and this compound, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal probe for their specific application.
Performance Comparison: ReAsH-EDT2 vs. This compound
The selection between ReAsH-EDT2 and this compound hinges on their distinct photophysical properties. ReAsH-EDT2 offers excitation and emission profiles in the red region of the spectrum, which can minimize background autofluorescence from cellular components and allow for multiplexing with green fluorescent probes like GFP or this compound itself.
| Property | This compound | ReAsH-EDT2 |
| Excitation Maximum | ~508 nm | ~593 nm |
| Emission Maximum | ~528 nm | ~608 nm |
| Color | Green-Yellow | Red |
| Quantum Yield | ~0.49 (bound to tetracysteine peptide) | Generally lower than this compound (some reports suggest ~3-fold lower) |
| Extinction Coefficient (ε) | 30,000 - 80,000 L·mol⁻¹·cm⁻¹ | Data not explicitly available in the provided search results. |
| Precursor Dye | Fluorescein | Resorufin |
Experimental Workflow for Tetracysteine Tag Labeling
The general workflow for labeling tetracysteine-tagged proteins with either ReAsH-EDT2 or this compound is a multi-step process that involves cell preparation, labeling, and washing to remove unbound probe.
References
- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ualberta.ca [chem.ualberta.ca]
Validating FlAsH-EDT2 Labeling: A Guide to Specificity Controls and Alternative Technologies
For researchers leveraging the FlAsH-EDT2 system for protein labeling, ensuring the specificity of the fluorescent signal is paramount to generating reliable and interpretable data. The small size of the tetracysteine (TC) tag offers minimal disruption to protein function, making it an attractive alternative to larger protein-based tags. However, the potential for non-specific binding of the this compound reagent to endogenous cysteine-rich proteins necessitates rigorous control experiments.[1][2][3] This guide provides a comprehensive overview of essential control experiments to validate the specificity of this compound labeling, alongside a comparison with alternative labeling technologies, namely SNAP-tag and HaloTag.
Comparison of Protein Labeling Technologies
While this compound offers the advantage of a small tag size, other technologies like SNAP-tag and HaloTag provide more specific, covalent labeling at the cost of a larger tag. The choice of labeling technology ultimately depends on the specific experimental requirements, including the tolerance of the protein of interest to a larger tag and the need for absolute specificity.
| Feature | This compound | SNAP-tag | HaloTag |
| Tag Size | ~1 kDa (6-12 amino acids) | ~20 kDa (182 amino acids) | ~33 kDa (295 amino acids) |
| Labeling Chemistry | Reversible binding to a tetracysteine motif (CCXXCC) | Covalent and irreversible reaction with O6-benzylguanine (BG) substrates | Covalent and irreversible reaction with chloroalkane linker substrates |
| Specificity | Can exhibit non-specific binding to endogenous cysteine-rich proteins | Highly specific covalent labeling | Highly specific covalent labeling |
| Fluorophore Choice | Limited to biarsenical dyes (e.g., FlAsH, ReAsH) | Wide range of BG-derivatized fluorophores available | Wide range of chloroalkane-derivatized fluorophores available |
| Brightness & Photostability | Generally lower than SNAP-tag and HaloTag dyes | High; dependent on the chosen fluorophore | High; dependent on the chosen fluorophore. Can be up to 9-fold brighter than SNAP-tag with certain far-red dyes. |
| Cell Permeability | Reagent is cell-permeable | Cell-permeable and impermeable substrates available | Cell-permeable and impermeable substrates available |
Essential Control Experiments for this compound Labeling
To ensure that the observed fluorescence is a direct result of this compound binding to the engineered tetracysteine tag, a series of control experiments must be performed.
Negative Control: Mock-Transfected or Non-Transfected Cells
This is the most critical control to assess the level of background fluorescence from non-specific binding of this compound to endogenous cellular components.
Experimental Protocol:
-
Cell Culture: Culture the host cells under the same conditions as the cells expressing the tetracysteine-tagged protein.
-
Mock Transfection: For transient expression, perform a mock transfection using the same transfection reagent but without the plasmid DNA encoding the tagged protein. For stable cell lines, use the parental cell line that does not contain the expression vector.
-
This compound Labeling: Subject the mock-transfected or non-transfected cells to the identical this compound labeling and washing protocol used for the experimental cells.
-
Imaging and Analysis: Acquire images using the same microscopy settings (e.g., laser power, exposure time, gain) as the experimental sample. Quantify the mean fluorescence intensity of the control cells. This value represents the background fluorescence.
Expected Outcome: The fluorescence intensity in the negative control cells should be significantly lower than in cells expressing the tetracysteine-tagged protein. A high signal in the control indicates substantial non-specific binding.
Competition Control with Excess Unlabeled Ligand
This control helps to confirm that the this compound is binding specifically to the tetracysteine tag. Pre-incubation with a high concentration of a non-fluorescent biarsenical compound that also binds to the tetracysteine motif should prevent the subsequent binding of this compound.
Cysteine Modification Control
To confirm that the non-specific background signal originates from binding to cysteine residues, cells can be pre-treated with a cysteine-modifying agent.
Experimental Protocol:
-
Cell Culture: Use non-transfected cells or cells expressing the tetracysteine-tagged protein.
-
Pre-treatment: Incubate the cells with a cysteine-modifying agent such as N-ethylmaleimide (NEM) or Coumarine Maleimide (CPM) prior to this compound labeling. The concentration and incubation time will need to be optimized for the specific cell type and agent used.
-
This compound Labeling: After pre-treatment and washing, proceed with the standard this compound labeling protocol.
-
Imaging and Analysis: Compare the fluorescence intensity with and without pre-treatment.
Expected Outcome: Pre-treatment with a cysteine-modifying agent should significantly reduce the background fluorescence in non-transfected cells.[3] In cells expressing the tagged protein, the specific signal may also be reduced if the tag becomes modified, but the background reduction should be more pronounced.
Optimization of 1,2-Ethanedithiol (EDT) Concentration
EDT is included in the labeling and wash buffers to minimize non-specific binding by competing with endogenous dithiols for the arsenic atoms of FlAsH.[4] The optimal concentration of EDT can vary between cell types and expression levels of the target protein.
Experimental Protocol:
-
Titre EDT Concentration: Perform the this compound labeling on both transfected and non-transfected cells using a range of EDT concentrations in the labeling and wash buffers (e.g., 10 µM, 25 µM, 50 µM).
-
Imaging and Analysis: Quantify the signal-to-background ratio for each EDT concentration. The signal is the mean fluorescence of the transfected cells minus the mean fluorescence of the non-transfected cells, and the background is the mean fluorescence of the non-transfected cells.
Expected Outcome: An optimal EDT concentration will maximize the signal-to-background ratio, effectively reducing non-specific binding without significantly quenching the specific signal from the tetracysteine tag.
Visualizing the Labeling and Control Workflows
This compound Labeling Mechanism
Caption: this compound binds to the tetracysteine tag to form a fluorescent complex.
Experimental Workflow for this compound Specificity Controls
Caption: Workflow for validating this compound labeling specificity.
Comparison of Labeling Workflows: this compound vs. SNAP-tag
Caption: Comparison of this compound and SNAP-tag labeling workflows.
Detailed Experimental Protocols
This compound Labeling Protocol for Live Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell types and proteins.
Materials:
-
Cells expressing the tetracysteine-tagged protein of interest
-
Mock-transfected or non-transfected control cells
-
Opti-MEM or other serum-free medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
1,2-Ethanedithiol (EDT)
-
Hank's Balanced Salt Solution (HBSS) or other physiological buffer
-
Microscopy-grade coverslips or imaging dishes
Procedure:
-
Cell Seeding: Seed cells onto coverslips or imaging dishes to achieve 60-80% confluency on the day of labeling.
-
Prepare Labeling Solution:
-
Prepare a fresh 10 mM stock solution of EDT in DMSO.
-
In a microcentrifuge tube, combine the appropriate volumes of serum-free medium, this compound stock solution, and EDT stock solution. A common starting concentration is 1 µM this compound and 10-25 µM EDT.
-
Vortex briefly and incubate at room temperature for at least 10 minutes.
-
-
Cell Preparation:
-
Aspirate the growth medium from the cells.
-
Wash the cells twice with pre-warmed HBSS.
-
-
Labeling:
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Prepare a wash buffer of HBSS containing the same concentration of EDT as the labeling solution.
-
Aspirate the labeling solution.
-
Wash the cells three times with the wash buffer, with a 5-minute incubation for each wash.
-
-
Imaging:
-
Replace the wash buffer with fresh HBSS or live-cell imaging medium.
-
Image the cells using appropriate filter sets for fluorescein (Excitation ~495 nm, Emission ~515 nm).
-
SNAP-tag Labeling Protocol for Live Mammalian Cells
Materials:
-
Cells expressing the SNAP-tag fusion protein
-
Complete growth medium
-
SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) stock solution (e.g., 1 mM in DMSO)
-
HBSS or PBS
Procedure:
-
Cell Seeding: Seed cells to the desired confluency.
-
Prepare Labeling Medium: Dilute the SNAP-tag substrate stock solution into pre-warmed complete growth medium to the desired final concentration (typically 1-5 µM).
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Add the labeling medium and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete growth medium.
-
-
Imaging:
-
Add fresh pre-warmed imaging medium.
-
Image the cells using the appropriate filter set for the chosen fluorophore.
-
HaloTag Labeling Protocol for Live Mammalian Cells
Materials:
-
Cells expressing the HaloTag fusion protein
-
Complete growth medium
-
HaloTag ligand (e.g., HaloTag TMR Ligand) stock solution (e.g., 1 mM in DMSO)
-
HBSS or PBS
Procedure:
-
Cell Seeding: Seed cells to the desired confluency.
-
Prepare Labeling Medium: Dilute the HaloTag ligand stock solution into pre-warmed complete growth medium to the desired final concentration (typically 1-5 µM).
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Add the labeling medium and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete growth medium.
-
-
Imaging:
-
Add fresh pre-warmed imaging medium.
-
Image the cells using the appropriate filter set for the chosen fluorophore.
-
By implementing these rigorous control experiments, researchers can confidently validate the specificity of their this compound labeling and generate high-quality, reproducible data. Furthermore, understanding the comparative advantages of alternative technologies like SNAP-tag and HaloTag will enable the selection of the most appropriate tool for the biological question at hand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
A Comparative Analysis of FlAsH-EDT2: Unveiling Quantum Yield and Photostability Against Common Fluorophores
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that profoundly influences the quality and reliability of experimental data. This guide provides an objective comparison of the performance of FlAsH-EDT2 against other common fluorophores, with a focus on two key metrics: quantum yield and photostability. The information presented is supported by experimental data and detailed methodologies to empower informed decisions in experimental design.
This compound is a biarsenical reagent that becomes fluorescent upon binding to a specific tetracysteine motif (Cys-Cys-Xaa-Xaa-Cys-Cys) engineered into a protein of interest.[1] This technology allows for site-specific labeling of proteins within living cells.[2] However, its performance in terms of brightness and stability under illumination is a crucial consideration.
Quantitative Comparison of Fluorophore Performance
The brightness of a fluorophore is determined by its quantum yield, which is the ratio of emitted photons to absorbed photons.[3] Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, under light exposure.[4]
Quantum Yield Comparison
The following table summarizes the quantum yields of this compound and other commonly used fluorophores. It is important to note that the quantum yield of this compound is dependent on its binding to the tetracysteine tag.
| Fluorophore | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (bound) | 0.1 - 0.6[5] | 508 | 528 | Becomes highly fluorescent upon binding to the tetracysteine motif. The quantum yield can be approximately 0.5 when bound to a model peptide. |
| Fluorescein (FITC) | 0.92 (in 0.1 M NaOH) | 494 | 518 | Quantum yield is highly pH-dependent. |
| Rhodamine 6G | ~0.95 (in ethanol) | 528 | 551 | Generally more photostable than fluorescein. |
| Alexa Fluor 488 | 0.92 | 495 | 519 | Known for high brightness and photostability. |
| Alexa Fluor 568 | 0.69 | 578 | 603 | A photostable alternative in the orange-red spectrum. |
| Cy3 | ~0.15 | 550 | 570 | Photostability can be enhanced with specific buffer conditions. |
| Cy5 | ~0.20 | 649 | 670 | A popular far-red dye. |
| Green Fluorescent Protein (GFP) | 0.60 | 488 | 507 | Genetically encodable marker. Photostability can be a limitation. |
Photostability Comparison
Quantifying photostability is often challenging as it depends heavily on the experimental conditions, including illumination intensity and the chemical environment. While direct, standardized quantitative comparisons are not always available, the following table provides a qualitative and, where possible, quantitative overview of the photostability of this compound and other fluorophores.
| Fluorophore | Photostability | Quantitative Data (if available) |
| This compound | Limited | Bleaches with kinetics similar to fluorescein. Specific photobleaching half-life data is not readily available in the literature under standardized conditions. |
| Fluorescein (FITC) | Low | An average molecule emits 30,000-40,000 photons before photobleaching. |
| Rhodamines | Moderate to High | Generally more photostable than fluoresceins. |
| Alexa Fluor Dyes | High | Generally exhibit superior photostability compared to conventional dyes. |
| Cyanine Dyes (Cy3, Cy5) | Moderate | Photostability can be improved with oxygen scavenging systems. |
| Green Fluorescent Protein (GFP) | Moderate | Photobleaching is a known limitation for long-term imaging. |
Experimental Protocols
Accurate and reproducible measurements of quantum yield and photostability are crucial for the objective comparison of fluorophores. The following are detailed methodologies for these key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle: The quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent.
Protocol:
-
Standard Selection: Choose a well-characterized standard fluorophore that absorbs and emits in a similar spectral range to the test sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample using the formula above.
-
Measurement of Photostability
This protocol outlines a method for quantifying and comparing the photostability of fluorophores by determining the photobleaching half-life (t_½).
Principle: The photobleaching half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Protocol:
-
Sample Preparation: Prepare the fluorophore sample in a relevant context, for example, conjugated to a protein of interest and expressed in cells on a microscope slide.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source. Define a region of interest (ROI) for measurement.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous and constant illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential decay function to determine the rate constant (k).
-
Calculate the photobleaching half-life (t_½) using the formula: t_½ = ln(2) / k.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in using this compound and the relationship between core fluorophore properties.
Caption: Workflow for labeling proteins in living cells with this compound.
Caption: Relationship between core fluorophore properties and experimental outcome.
References
A Head-to-Head Comparison of Modern Protein Labeling Techniques for Live-Cell Imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of protein labeling in living cells, the choice of methodology is critical. While the pioneering FlAsH-EDT2 system offered a significant leap forward, a host of advanced alternatives now provide compelling advantages in specificity, photostability, and ease of use. This guide offers an objective, data-driven comparison of this compound against its leading competitors: SNAP-tag, HaloTag, and bioorthogonal click chemistry, enabling an informed decision for your specific research needs.
This comprehensive analysis presents quantitative performance data, detailed experimental protocols, and visual workflows to illuminate the distinct mechanisms and practical considerations of each technique.
At a Glance: Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and its primary alternatives. Data has been compiled from various cited research articles to provide a comparative overview.
| Parameter | This compound | SNAP-tag | HaloTag | Click Chemistry (SPAAC) |
| Tag Size | ~1.5 kDa (tetracysteine motif)[1] | ~20 kDa[2] | ~33 kDa | Minimal (unnatural amino acid) |
| Specificity | Moderate (can bind to endogenous cysteine-rich proteins)[3][4] | High | High | Very High |
| Cell Permeability of Probe | Yes (this compound)[5] | Substrate dependent (cell-permeable and impermeable options available) | Substrate dependent (cell-permeable and impermeable options available) | Substrate dependent (cell-permeable and impermeable options available) |
| Fluorogenic Potential | Yes (fluorescence increases upon binding) | Yes (with specific fluorogenic dyes) | Yes (with specific fluorogenic dyes) | Yes (with specific fluorogenic probes) |
| Labeling Reaction | Reversible dithiol-arsenic exchange | Covalent | Covalent | Covalent (cycloaddition) |
| Performance Metric | This compound | SNAP-tag | HaloTag | Click Chemistry (SPAAC) |
| Quantum Yield (Typical) | ~0.1 - 0.6 | Dye-dependent | Dye-dependent | Dye-dependent |
| Photostability | Moderate | Good to Excellent (dye-dependent) | Excellent (often superior to SNAP-tag with certain dyes) | Excellent (dye-dependent) |
| Labeling Kinetics (in vitro, M⁻¹s⁻¹) | Not readily available | ~2.8 x 10⁴ (with O⁶-benzylguanine) up to ~10⁷ with SNAP-tag2 | ~2.7 x 10⁶ (with TMR ligand) | ~10⁻³ - 1 (cyclooctyne dependent) |
| Typical Labeling Time (in cells) | 30-60 minutes | 5-30 minutes | 15-60 minutes | 5-30 minutes |
| Background Signal | Can be high due to non-specific binding | Low with washing or fluorogenic probes | Low with washing or fluorogenic probes | Low |
Visualizing the Labeling Mechanisms
To further clarify the distinct approaches of these labeling technologies, the following diagrams illustrate their fundamental signaling pathways and reaction mechanisms.
Detailed Experimental Protocols
Here, we provide standardized protocols for labeling proteins in living mammalian cells using each of the discussed techniques. These protocols are intended as a starting point and may require optimization for specific cell types and proteins of interest.
This compound Labeling
This protocol is adapted from established methods for labeling tetracysteine-tagged proteins in living cells.
Materials:
-
Cells expressing the tetracysteine-tagged protein of interest
-
Opti-MEM I Reduced Serum Medium
-
This compound stock solution (e.g., 800X in DMSO)
-
BAL (British Anti-Lewisite) wash buffer
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Procedure:
-
Cell Preparation: Culture cells expressing the tetracysteine-tagged protein to 60-90% confluency in a suitable imaging dish.
-
Prepare Labeling Solution: Just before use, prepare a 1X this compound labeling solution by diluting the stock solution in pre-warmed Opti-MEM. For transfected cells, a final concentration of 2.5 µM is often used.
-
Labeling: Remove the growth medium from the cells and wash once with Opti-MEM. Add the 1X this compound labeling solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: To reduce background fluorescence, wash the cells with BAL wash buffer. The concentration and duration of the wash may need to be optimized. A typical wash consists of incubating the cells with 250 µM BAL in HBSS for 10 minutes.
-
Final Washes: Wash the cells 2-3 times with HBSS (without BAL) to remove residual BAL.
-
Imaging: The cells are now ready for imaging in a suitable buffer.
SNAP-tag Labeling
This protocol provides a general procedure for labeling SNAP-tag fusion proteins in living cells.
Materials:
-
Cells expressing the SNAP-tag fusion protein
-
Complete cell culture medium
-
SNAP-tag substrate (e.g., cell-permeable fluorescent dye conjugated to O⁶-benzylguanine) stock solution in DMSO
-
Imaging medium
Procedure:
-
Cell Preparation: Seed cells expressing the SNAP-tag fusion protein in an appropriate imaging vessel and grow to the desired confluency.
-
Prepare Labeling Medium: Dilute the SNAP-tag substrate stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 0.1-5 µM).
-
Labeling: Replace the existing culture medium with the labeling medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium.
-
Post-incubation: Incubate the cells in fresh medium for an additional 30 minutes to allow for the diffusion of any unbound substrate out of the cells.
-
Imaging: Replace the medium with a suitable imaging buffer for microscopy.
HaloTag Labeling
This is a standard protocol for labeling HaloTag fusion proteins in a live-cell context.
Materials:
-
Cells expressing the HaloTag fusion protein
-
Complete cell culture medium
-
HaloTag ligand (cell-permeable fluorescent dye) stock solution in DMSO
-
Imaging medium
Procedure:
-
Cell Preparation: Culture cells expressing the HaloTag fusion protein on a suitable imaging plate.
-
Prepare Labeling Medium: Prepare a 5X working stock solution of the HaloTag ligand by diluting it 1:200 in warm culture medium.
-
Labeling: Add the 5X HaloTag ligand working stock solution to the cells (this results in a 1X final concentration). A final concentration of 0.1-0.5 µM is often recommended.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently replace the ligand-containing medium with an equal volume of warm, fresh medium. Repeat this wash step two more times for a total of three washes.
-
Post-incubation: Incubate the cells in complete culture medium for 30 minutes at 37°C to allow for the removal of unbound ligand.
-
Imaging: The cells are now ready for observation under a microscope in an appropriate imaging buffer.
Click Chemistry (SPAAC) Labeling
This protocol outlines the general steps for labeling a protein containing a bioorthogonally-functionalized unnatural amino acid (UAA) with a fluorescent probe via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in live cells.
Materials:
-
Cells capable of incorporating the UAA, expressing the protein of interest with a UAA, and the corresponding aminoacyl-tRNA synthetase/tRNA pair.
-
Culture medium containing the UAA.
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-dye) stock solution in DMSO.
-
PBS or other wash buffer.
-
Imaging medium.
Procedure:
-
UAA Incorporation: Culture the cells in a medium supplemented with the UAA for 24-48 hours to allow for expression and incorporation of the UAA into the protein of interest.
-
Prepare Labeling Solution: Dilute the cyclooctyne-fluorophore stock solution in pre-warmed culture medium to a final concentration of 20-50 µM.
-
Labeling: Wash the cells twice with warm PBS and then add the labeling solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted probe.
-
Optional Counterstaining: If desired, a nuclear counterstain like Hoechst 33342 can be used.
-
Imaging: Replace the PBS with a suitable imaging medium for fluorescence microscopy.
Concluding Remarks
The selection of a protein labeling strategy is a multifaceted decision that hinges on the specific experimental goals, the nature of the protein of interest, and the imaging modality to be employed.
-
This compound , while historically significant, is often hampered by issues of non-specific binding, which can lead to higher background signal. Its smaller tag size, however, remains an advantage in certain contexts where larger tags might interfere with protein function.
-
SNAP-tag and HaloTag have emerged as robust and versatile alternatives, offering high specificity and the flexibility of a wide range of commercially available, bright, and photostable fluorophores. The choice between them may come down to specific dye performance, with some studies suggesting HaloTag offers superior photostability with certain popular dyes.
-
Click chemistry represents the cutting edge of protein labeling, providing exceptional specificity and the smallest possible modification to the protein of interest through the incorporation of an unnatural amino acid. This method is ideal for applications where minimal perturbation of the target protein is paramount.
Ultimately, for researchers requiring high-fidelity, low-background imaging in living cells, the newer generation of labeling technologies such as SNAP-tag, HaloTag, and particularly click chemistry, offer significant advantages over the foundational this compound system. Careful consideration of the quantitative data and protocols provided in this guide will empower researchers to select the optimal tool to illuminate their biological questions with unprecedented clarity.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Assessing the Potential Toxicity of FlAsH-EDT2 in Long-Term Imaging Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of fluorescent probes is integral to modern biological research, enabling the visualization of dynamic cellular processes. FlAsH-EDT2, a membrane-permeant biarsenical dye that binds to tetracysteine-tagged proteins, offers a powerful tool for site-specific protein labeling in live cells. Its small size compared to fluorescent proteins like GFP is a significant advantage, minimizing potential steric hindrance and functional perturbation of the labeled protein.[1][2] However, the presence of arsenic in this compound raises concerns about its potential toxicity, particularly in long-term imaging studies where cellular health is paramount. This guide provides a comparative assessment of this compound's toxicity profile against common alternatives, supported by available data and detailed experimental protocols to aid researchers in making informed decisions for their live-cell imaging experiments.
Overview of this compound and its Alternatives
This compound (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a pro-fluorescent dye that becomes brightly green fluorescent upon binding to a specific tetracysteine motif (CCXXCC) engineered into a protein of interest.[3] This technology allows for the precise labeling and tracking of proteins within living cells.
Key Alternatives to this compound include:
-
ReAsH-EDT2: A red-shifted analog of this compound that also binds to the tetracysteine tag. It offers an alternative color for multicolor imaging and may have different phototoxic properties.
-
Fluorescent Proteins (e.g., GFP, RFP): Genetically encoded tags that are fused to the protein of interest. They are generally considered non-toxic but their larger size can sometimes interfere with protein function.[2]
-
Organic Dyes (e.g., HaloTag®, SNAP-tag® ligands): These systems involve a genetically encoded protein tag that covalently binds to a specific, cell-permeable organic dye. They offer a wide range of colors and brightness but require a two-component labeling step.
Comparative Toxicity Assessment
The primary toxicity concern with this compound stems from its arsenic content and its potential for non-specific binding to endogenous cysteine-rich proteins.[4] This off-target binding can lead to cellular stress and apoptosis.
To mitigate non-specific binding and associated toxicity, the use of 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) during the labeling and washing steps is crucial. These agents act as antidotes by competing with endogenous thiols for FlAsH binding.
Table 1: Qualitative Comparison of Potential Toxicity in Long-Term Imaging
| Feature | This compound / ReAsH-EDT2 | Fluorescent Proteins (e.g., GFP) | Organic Dyes (e.g., HaloTag®/SNAP-tag® ligands) |
| Primary Toxicity Concern | Arsenic content, non-specific binding to cysteine-rich proteins. | Minimal intrinsic toxicity. Potential for aggregation at high concentrations. | Dependent on the specific dye used. Some dyes can exhibit phototoxicity. |
| Mitigation Strategies | Use of EDT or BAL during labeling and washing. Optimization of dye concentration and incubation time. | Use of monomeric variants. Codon optimization for efficient expression. | Selection of photostable and low-toxicity dyes. Optimization of dye concentration and incubation time. |
| Reported Long-Term Effects | ReAsH-labeled HeLa cells showed normal cell division. Generally considered usable for several hours post-labeling without morphological changes. | Generally well-tolerated for long-term studies. | Varies by dye. Phototoxicity can be a limiting factor. |
| Potential for Perturbation | Small tag size is less likely to interfere with protein function. | Larger size may affect protein folding, localization, or function. | Tag size is intermediate; the bound dye is small. |
Experimental Protocols for Assessing Cytotoxicity
To rigorously assess the potential toxicity of this compound and its alternatives in the context of a specific long-term imaging experiment, a series of cytotoxicity assays should be performed.
Cell Viability Assay (e.g., using Resazurin)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the desired time course of the experiment.
-
Labeling: Label the cells with this compound, ReAsH-EDT2, the appropriate organic dye, or transfect with the fluorescent protein construct according to standard protocols. Include an unlabeled control group.
-
Long-Term Incubation: Incubate the cells under normal culture conditions for the duration of the planned imaging experiment (e.g., 24, 48, 72 hours).
-
Assay:
-
Add Resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis: Normalize the fluorescence readings to the unlabeled control to determine the percentage of viable cells.
Apoptosis Assay (e.g., using Caspase-3/7 Detection Reagent)
This assay detects the activation of caspases, a hallmark of apoptosis.
-
Cell Seeding and Labeling: Follow steps 1 and 2 from the cell viability protocol, seeding cells in a 96-well imaging plate.
-
Long-Term Incubation and Staining:
-
Add a cell-permeant caspase-3/7 detection reagent to the culture medium at the beginning of the long-term incubation. This reagent is typically non-fluorescent but becomes fluorescent upon cleavage by activated caspase-3/7.
-
Include a nuclear counterstain (e.g., Hoechst 33342) to label all cells.
-
-
Live-Cell Imaging: Acquire images at regular intervals throughout the long-term incubation using a high-content imaging system or a fluorescence microscope with an environmental chamber.
-
Data Analysis: Quantify the number of green fluorescent (apoptotic) cells as a percentage of the total number of blue fluorescent (all) cells at each time point.
Phototoxicity Assay
This assay assesses cell stress and death induced by the imaging process itself.
-
Cell Seeding and Labeling: Prepare cells as described above in an imaging-compatible dish.
-
Imaging Conditions:
-
Define the imaging parameters that will be used in the long-term experiment (e.g., light intensity, exposure time, frequency of acquisition).
-
Expose one set of labeled cells to the full imaging protocol.
-
Keep a parallel set of labeled cells in the dark (no imaging) as a control for chemotoxicity.
-
-
Cytotoxicity Assessment: At the end of the simulated imaging period, perform a cell viability or apoptosis assay as described above on both the imaged and non-imaged cells.
-
Data Analysis: Compare the viability/apoptosis rates between the imaged and non-imaged groups to isolate the effect of phototoxicity.
Visualizing Workflows and Cellular Pathways
Diagrams generated using Graphviz can help to visualize the experimental workflows and the cellular pathways potentially affected by this compound.
Caption: A generalized workflow for comparing the cytotoxicity of fluorescent probes.
Caption: Key signaling pathways potentially activated by arsenic-induced cellular stress.
Conclusion and Recommendations
This compound is a valuable tool for live-cell imaging, offering the significant advantage of a small tag size. However, its inherent potential for toxicity due to its arsenic content and non-specific binding necessitates careful consideration and empirical validation in the context of long-term studies.
Recommendations for researchers:
-
Empirically Determine Optimal Conditions: Always determine the lowest effective concentration of this compound and the shortest incubation time necessary for adequate signal in your specific cell type and for your protein of interest.
-
Utilize Controls: Include unlabeled and, if possible, fluorescent protein-labeled controls in your experiments to benchmark the health of your cells.
-
Perform Pilot Toxicity Studies: Before embarking on extensive long-term imaging experiments, conduct the cytotoxicity assays outlined in this guide to quantitatively assess the impact of this compound on your system over the intended time course.
-
Consider Alternatives: If significant toxicity is observed with this compound, or if the experimental question is highly sensitive to cellular stress, consider using alternatives such as ReAsH-EDT2 (which should also be tested for toxicity), fluorescent proteins, or optimized organic dye systems.
By carefully assessing the potential for toxicity and optimizing labeling and imaging protocols, researchers can confidently employ this compound and other fluorescent probes to gain valuable insights into the dynamic world of the living cell.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Multi-Color Imaging Strategies: FlAsH-EDT2 vs. Alternative Fluorescent Probes
For researchers, scientists, and drug development professionals, the ability to simultaneously visualize multiple molecular processes within living cells is paramount. This guide provides an objective comparison of multi-color imaging strategies, focusing on the performance of the biarsenical probe FlAsH-EDT2 against other common fluorescent labels, including its red-shifted counterpart ReAsH-EDT2, fluorescent proteins (FPs), quantum dots (QDs), and various organic dyes. The information presented is supported by a compilation of experimental data and detailed protocols to assist in the selection of the most suitable probes for your research needs.
Overview of Fluorescent Probes for Live-Cell Imaging
Live-cell imaging relies on a diverse toolkit of fluorescent probes, each with its own set of advantages and limitations. The ideal probe is bright, photostable, target-specific, and minimally perturbing to cellular processes.
This compound and ReAsH-EDT2 are membrane-permeant biarsenical dyes that become fluorescent upon binding to a specific tetracysteine (TC) motif (Cys-Cys-Pro-Gly-Cys-Cys) engineered into a protein of interest.[1] This technology offers the advantage of labeling specific proteins with small, minimally invasive tags.[2] this compound emits green fluorescence, while ReAsH-EDT2 emits in the red spectrum, enabling two-color imaging applications.[2][3]
Fluorescent Proteins (FPs) are genetically encoded reporters that can be fused to a protein of interest. The discovery of Green Fluorescent Protein (GFP) and the subsequent development of a wide palette of color variants have revolutionized live-cell imaging.[4]
Quantum Dots (QDs) are semiconductor nanocrystals with unique optical properties, including high brightness, photostability, and a broad absorption spectrum coupled with a narrow, size-tunable emission spectrum. These characteristics make them particularly well-suited for long-term, multi-color imaging.
Organic Dyes encompass a vast array of synthetic fluorescent molecules that can be conjugated to specific cellular targets. Newer generation dyes, such as the Alexa Fluor and ATTO series, offer significant improvements in brightness and photostability compared to traditional dyes like fluorescein isothiocyanate (FITC). Self-labeling tag systems, like SNAP-tag and HaloTag, combine the specificity of genetic encoding with the superior photophysical properties of organic dyes.
Quantitative Performance Comparison
The selection of a fluorescent probe is often a trade-off between various performance metrics. The following tables summarize key photophysical and performance characteristics of this compound and its alternatives.
| Probe Class | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Biarsenical Dyes | This compound (bound) | 508 | 528 | 30,000 - 80,000 | 0.1 - 0.6 | 3,000 - 48,000 |
| ReAsH-EDT2 (bound) | 597 | 608 | N/A | N/A | N/A | |
| Fluorescent Proteins | EGFP | 488 | 507 | 56,000 | 0.60 | 33,600 |
| EYFP | 514 | 527 | 84,000 | 0.61 | 51,240 | |
| mRFP1 | 584 | 607 | 50,000 | 0.25 | 12,500 | |
| Quantum Dots | CdSe/ZnS (example) | Broad (e.g., 488) | 525 - 655 (size-dependent) | High (size-dependent) | 0.1 - 0.85 | Very High |
| Organic Dyes | Fluorescein (FITC) | 495 | 521 | 75,000 | 0.92 | 69,000 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | 62,997 | |
| SiR (Silicon Rhodamine) | 652 | 674 | 100,000 | 0.41 | 41,000 |
| Probe Class | Photostability | Cytotoxicity | Key Advantages | Key Disadvantages |
| Biarsenical Dyes | Moderate | Potential for toxicity due to arsenic, though minimized with proper protocols. Non-specific binding can occur. | Small tag size (<1 kDa); fluorogenic (fluoresces upon binding). | Potential for off-target binding and cytotoxicity. |
| Fluorescent Proteins | Variable; newer variants are more stable. | Generally low. | Genetically encoded and highly specific. | Large tag size (~27 kDa); can affect protein function; maturation time required. |
| Quantum Dots | Very High; resistant to photobleaching. | Can be cytotoxic depending on composition, coating, and concentration. | Very bright and photostable; narrow emission spectra ideal for multiplexing. | Large size; potential for blinking; delivery into cells can be challenging. |
| Organic Dyes | Generally high, especially for newer dyes like Alexa Fluors and SiR. | Varies by dye and concentration; generally considered low for many common dyes. | Very bright and photostable; large variety of colors and chemistries available. | Can have high background from unbound dye; requires specific labeling strategies. |
| Self-labeling Tags | High (dependent on the organic dye used). | Low (dependent on the organic dye used). | Combines genetic specificity with the brightness and photostability of organic dyes. | Requires addition of exogenous dye; two-component system. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the labeling mechanisms and a general workflow for multi-color imaging.
Caption: Mechanism of this compound labeling.
Caption: General workflow for multi-color live-cell imaging.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are synthesized protocols for key experiments.
Protocol 1: Dual-Color Labeling of Tetracysteine-Tagged Proteins with this compound and ReAsH-EDT2
This protocol is adapted for sequential labeling of two different TC-tagged proteins or for pulse-chase experiments.
Materials:
-
Cells expressing TC-tagged protein(s) of interest
-
This compound and ReAsH-EDT2 labeling solutions (e.g., 2.5 µM in Opti-MEM®)
-
Labeling medium (e.g., Opti-MEM® Reduced-Serum Medium, HBSS)
-
Wash buffer (e.g., HBSS with 250 µM EDT or BAL wash buffer)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Plate cells expressing the TC-tagged protein(s) in a suitable imaging dish and grow to 60-90% confluency.
-
First Labeling (Pulse):
-
Remove the culture medium and wash the cells with labeling medium.
-
Incubate the cells with the first labeling solution (e.g., this compound) for 30-60 minutes at room temperature. The optimal concentration and time may need to be determined empirically, typically ranging from 1-10 µM.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with wash buffer to reduce background fluorescence from non-specific binding.
-
-
Imaging (Optional First Color): Image the cells using the appropriate filter set for the first probe.
-
Second Labeling (Chase):
-
Repeat steps 2 and 3 with the second labeling solution (e.g., ReAsH-EDT2).
-
-
Final Imaging:
-
Image the cells using filter sets for both fluorophores to visualize the co-localization or differential localization of the labeled proteins.
-
Protocol 2: Multi-Color Imaging with this compound and a Fluorescent Protein
Materials:
-
Cells co-expressing a TC-tagged protein and a fluorescent protein (e.g., YFP-fusion)
-
This compound labeling solution
-
Labeling and wash buffers as in Protocol 1
-
Fluorescence microscope with filter sets for both this compound and the chosen FP
Procedure:
-
Cell Preparation: Plate cells co-expressing the TC-tagged protein and the FP fusion in an imaging dish.
-
This compound Labeling:
-
Follow steps 2 and 3 from Protocol 1 to label the TC-tagged protein with this compound.
-
-
Imaging:
-
Acquire images sequentially using the filter set for the FP (e.g., YFP) and then the filter set for this compound.
-
Ensure minimal phototoxicity by using the lowest possible excitation light intensity and exposure times.
-
Protocol 3: General Live-Cell Labeling with Quantum Dots
This protocol describes a general method for labeling the cell surface using antibody-conjugated QDs.
Materials:
-
Cells expressing a surface protein of interest
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to QDs (or primary antibody directly conjugated to QDs)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Plate cells in an imaging dish.
-
Primary Antibody Incubation:
-
Wash cells with cold PBS.
-
Incubate with the primary antibody in blocking buffer for 30-60 minutes on ice to prevent internalization.
-
-
Washing: Wash the cells 3 times with cold PBS.
-
QD-Secondary Antibody Incubation:
-
Incubate with the QD-conjugated secondary antibody in blocking buffer for 30-60 minutes on ice.
-
-
Final Washing: Wash the cells thoroughly with cold PBS to remove unbound QDs.
-
Imaging: Image the cells using a broad excitation source and a narrow emission filter corresponding to the QD emission peak.
Conclusion
The choice of fluorescent probes for multi-color live-cell imaging is a critical decision that depends on the specific biological question, the nature of the protein of interest, and the available imaging instrumentation. This compound and its analogs offer the advantage of small tag size and fluorogenic properties, making them suitable for labeling specific proteins with minimal perturbation. However, researchers must be mindful of potential off-target effects and cytotoxicity.
Fluorescent proteins remain a robust and widely used tool due to their high specificity and ease of use, though their larger size can sometimes interfere with protein function. For applications requiring high photostability and brightness, particularly for long-term imaging, quantum dots and the newer generation of organic dyes coupled with self-labeling tags like SNAP and HaloTag present compelling alternatives.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to design and execute successful multi-color live-cell imaging experiments, ultimately leading to a deeper understanding of complex cellular processes.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Optimized fluorescent proteins for 4-color and photoconvertible live-cell imaging in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Limitations of FlAsH-EDT2 Technology
In the dynamic fields of cell biology and drug development, the ability to visualize and track proteins in their native cellular environment is paramount. For years, the FlAsH-EDT2 (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) labeling technology has been a valuable tool for this purpose, offering a small, membrane-permeable tag for site-specific protein labeling. However, as research demands greater sensitivity and specificity, the limitations of this compound have become more apparent, paving the way for the development of more robust alternative technologies.
This guide provides a comprehensive comparison of this compound with its main alternatives, SNAP-tag and HaloTag, focusing on the specific limitations of the biarsenical dye system. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal labeling strategy for their specific application.
Key Limitations of this compound
The primary drawbacks of the this compound technology are rooted in its chemistry and binding mechanism. The biarsenical probe binds to a genetically encoded tetracysteine motif (CCXXCC), which, while short, is not entirely unique in the cellular proteome. This leads to several significant challenges:
-
Non-Specific Binding and High Background: this compound has a known propensity to bind to endogenous cysteine-rich proteins, leading to significant off-target labeling.[1][2] This non-specific binding creates a high fluorescent background, which can obscure the signal from the protein of interest, particularly for those expressed at low levels.[1][2] Consequently, achieving a satisfactory signal-to-noise ratio can be challenging and often requires extensive washing steps.
-
Low Signal-to-Noise Ratio: The inherent background fluorescence from non-specific binding directly contributes to a low signal-to-noise ratio. This is a major impediment for applications requiring high sensitivity, such as the detection of low-abundance proteins or single-molecule imaging.
-
Potential for Cytotoxicity: The this compound molecule contains arsenic, a toxic heavy metal. While used at low concentrations, concerns about potential cytotoxicity remain, especially in long-term imaging experiments or in sensitive cell lines.
-
Susceptibility to Oxidation: The tetracysteine tag is susceptible to oxidation in the extracellular environment, which can prevent this compound binding. This makes the labeling of cell-surface proteins particularly challenging and often requires pre-incubation with reducing agents.
Comparative Performance of Labeling Technologies
The emergence of self-labeling protein tags, such as SNAP-tag and HaloTag, has addressed many of the limitations of this compound. These technologies utilize enzymatic reactions to form highly specific and covalent bonds with their respective fluorescent ligands.
| Feature | This compound | SNAP-tag | HaloTag |
| Tag Size | ~1 kDa (tetracysteine motif) | ~20 kDa | ~33 kDa |
| Binding Mechanism | Reversible, coordination | Covalent, enzymatic | Covalent, enzymatic |
| Specificity | Moderate (binds to endogenous cysteines) | High | High |
| Signal-to-Noise Ratio | Low to Moderate | High | Very High |
| Brightness & Photostability | Dependent on fluorescein; moderate | Dependent on ligand; wide variety available | Dependent on ligand; wide variety available, often brighter and more photostable than SNAP-tag ligands[3] |
| Cytotoxicity | Potential due to arsenic content | Low (ligand-dependent) | Low (ligand-dependent) |
| Extracellular Labeling | Challenging due to tag oxidation | Yes | Yes |
Quantitative Brightness and Photostability Comparison:
Direct quantitative comparisons of this compound with SNAP-tag and HaloTag are limited in the literature. However, studies comparing SNAP-tag and HaloTag have shown significant differences in performance, particularly with modern, bright, and photostable dyes.
| Comparison Metric | Observation |
| Brightness (SiR dyes) | HaloTag labeling can be up to 9-fold brighter than SNAP-tag labeling with silicon rhodamine (SiR) dyes. |
| Photostability | HaloTag conjugates have been reported to be more photostable than SNAP-tag conjugates. |
Visualizing the Labeling Mechanisms
To better understand the differences between these technologies, the following diagrams illustrate their respective labeling mechanisms.
References
- 1. The protein-labeling reagent this compound binds not only to CCXXCC motifs but also non-specifically to endogenous cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FlAsH-EDT2: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing FlAsH-EDT2 must adhere to strict safety and disposal protocols due to its organic arsenic content. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Core Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to review the Safety Data Sheet (SDS).[1][2] Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn at all times.[1][3] All manipulations involving this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any aerosols or dust.[2]
Quantitative Hazard and Disposal Information
The following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Disposal Requirement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | Dispose of contents/container to an approved waste disposal plant. |
| Acute Aquatic Toxicity (Category 1) | GHS09 (Environment) | H400: Very toxic to aquatic life. P273: Avoid release to the environment. P391: Collect spillage. | Dispose of contents/container to an approved waste disposal plant. |
| Chronic Aquatic Toxicity (Category 1) | GHS09 (Environment) | H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage. | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound, including stock solutions, diluted working solutions, and contaminated materials, must be treated as hazardous arsenic waste. Drain disposal is strictly prohibited.
1. Waste Collection:
-
Designate a specific, sealed, and clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material, such as a brown glass bottle.
-
Label the container with "Hazardous Waste," "Arsenic Compound," and the full chemical name "this compound."
2. Liquid Waste Disposal:
-
Carefully pour all unwanted this compound solutions into the designated hazardous waste container.
-
Rinse any empty containers that held this compound with a small amount of an appropriate solvent (e.g., DMSO followed by ethanol). Collect this rinseate as hazardous waste in the same container.
3. Solid Waste Disposal:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be collected as solid hazardous waste.
-
Place these contaminated materials in a separate, sealed, and clearly labeled hazardous waste bag or container.
4. Decontamination of Non-Disposable Equipment:
-
Decontaminate non-disposable equipment, such as glassware, with a 10% bleach solution for at least 10 minutes.
-
Collect all rinse water from the decontamination process as hazardous arsenic waste.
5. Spill Cleanup:
-
In the event of a small spill within a chemical fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, followed by a thorough rinse with water. Collect all cleaning materials and rinse water as hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
6. Final Disposal:
-
Store the sealed hazardous waste containers in a designated and secure area until they are collected by your institution's hazardous waste management service.
-
Follow all institutional and local regulations for the final disposal of arsenic-containing hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling FlAsH-EDT2
Essential safety protocols and logistical guidance for the handling and disposal of FlAsH-EDT2, a valuable yet hazardous tool for researchers, scientists, and drug development professionals. This guide provides immediate, actionable information to ensure the safe and effective use of this biarsenical labeling reagent in the laboratory.
This compound (Fluorescein Arsenical Hairpin Binder-ethanedithiol) is a powerful reagent for labeling proteins with a tetracysteine tag, enabling the study of protein trafficking, folding, and interactions in living cells. However, as an organoarsenic compound, it necessitates stringent safety measures to protect laboratory personnel and the environment. Adherence to the following procedures is critical for minimizing risk.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₁₈As₂O₅S₄[1] |
| Molecular Weight | 664.50 g/mol [2][3] |
| Appearance | White to pale orange or pinkish solid[1][4] |
| Melting Point | >173°C (decomposes) |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in Chloroform and Methanol (with heating). |
| Excitation Maximum | 508 nm |
| Emission Maximum | 528 nm |
| UN Number (DOT) | UN3465 |
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The minimum required PPE for handling this reagent is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. Double-gloving is recommended. | Protects against skin contact. This compound is often dissolved in DMSO, which can facilitate skin absorption. Nitrile gloves provide adequate splash resistance, but should be changed immediately upon contact. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes of the reagent or its solvent. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment. The following protocols provide step-by-step guidance.
Preparation and Handling
-
Consult the Safety Data Sheet (SDS): Before handling this compound for the first time, thoroughly read and understand its SDS.
-
Work in a Designated Area: All handling of this compound, especially when in powdered form or when preparing stock solutions, should be conducted in a chemical fume hood to prevent inhalation of aerosols.
-
Don Appropriate PPE: Before handling the reagent, put on a lab coat, chemical safety goggles, and nitrile gloves.
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles and reduce the risk of contamination, it is recommended to aliquot the this compound stock solution. Store aliquots at ≤–20°C, protected from light.
-
Use in Experiments: When adding this compound to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid splashes and aerosols.
Spill Management
-
Alert Personnel: In the event of a spill, immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills, evacuate the area and follow institutional emergency procedures.
-
Small Spill Cleanup: For small spills, treat the affected area with a 10% bleach solution for at least 10 minutes. Carefully absorb the treated spill with absorbent material.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be disposed of as arsenic-containing hazardous waste.
Disposal
-
Segregate Waste: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be collected as hazardous waste.
-
Label Waste Container: The hazardous waste container must be clearly labeled as "Arsenic-Containing Waste" and include other relevant hazard information.
-
Follow Institutional Guidelines: Dispose of all this compound waste in accordance with your institution's guidelines and all local, state, and federal regulations for arsenic compounds.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
